molecular formula C11H17NO2 B1353201 [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 91340-38-4

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Cat. No.: B1353201
CAS No.: 91340-38-4
M. Wt: 195.26 g/mol
InChI Key: NAEGOUYWCNHQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2/h3-4,6-7,12H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEGOUYWCNHQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424556
Record name [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91340-38-4
Record name 3-(2-Methoxyphenoxy)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91340-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2-methoxyphenoxy)propyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine (Talipexole)

Executive Summary

This compound, known pharmaceutically as Talipexole, is a non-ergoline dopamine agonist with a well-defined mechanism of action centered on the D2-like family of dopamine receptors. Developed initially for Parkinson's disease, its therapeutic effects and pharmacological profile are a direct consequence of its high affinity and functional agonism at D2 and D3 dopamine receptors. This guide provides a detailed examination of Talipexole's molecular interactions, the downstream signaling cascades it initiates, and the validated experimental methodologies used to elucidate this mechanism. We will dissect its receptor binding profile, functional potency, and the causal relationships between molecular action and systemic effects, offering a comprehensive resource for researchers in neuropharmacology and CNS drug development.

Introduction to Talipexole

Chemical Identity and Therapeutic Context

Talipexole, with the systematic IUPAC name 3-(2-methoxyphenoxy)-N-methylpropan-1-amine, is a synthetic compound developed for its ability to mimic the effects of endogenous dopamine in the central nervous system. Its primary clinical application has been in the management of motor symptoms associated with Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. By directly stimulating postsynaptic dopamine receptors, Talipexole compensates for the depleted levels of native dopamine, thereby alleviating symptoms like bradykinesia, rigidity, and tremor.

The Scientific Rationale for D₂/D₃ Agonism

The therapeutic strategy behind Talipexole is rooted in targeting the D₂-like family of dopamine receptors (D₂, D₃, and D₄), which are Gαi/o-coupled receptors. Activation of these receptors initiates an inhibitory signaling cascade, primarily through the suppression of adenylyl cyclase activity, which leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP). This inhibitory action helps to modulate neuronal excitability in key motor circuits, such as the nigrostriatal pathway, which is heavily compromised in Parkinson's disease. Talipexole exhibits a pronounced affinity and selectivity for D₂ and D₃ subtypes, which are critical nodes in this therapeutic pathway.

Elucidating the Core Mechanism: Receptor Binding Profile

The foundational step in characterizing any pharmacological agent is to determine its binding affinity (Kᵢ) for its intended targets and a panel of potential off-targets. A high affinity, indicated by a low Kᵢ value, signifies a strong interaction between the drug and the receptor.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. The experiment operates on the principle of competition: the test compound (Talipexole) competes with a radioactive ligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D₂ receptors) that has a known high affinity for the target receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its binding affinity (Kᵢ).

Diagram 1: Workflow for Competitive Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep1 Prepare cell membranes expressing target receptor (e.g., D₂ Receptor) incubate Incubate membranes, radioligand, and test compound together at controlled temperature prep1->incubate prep2 Prepare fixed concentration of radioligand (e.g., [³H]-Spiperone) prep2->incubate prep3 Prepare serial dilutions of test compound (Talipexole) prep3->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure plot Plot % inhibition vs. [Talipexole] to determine IC₅₀ measure->plot calculate Calculate Ki using the Cheng-Prusoff equation plot->calculate

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptors
  • Tissue Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D₂ receptor subtype. Homogenize cells and isolate the membrane fraction via centrifugation.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 25 µL of the radioligand (e.g., [³H]-Raclopride at a final concentration near its Kₔ).

    • 25 µL of Talipexole at varying concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle.

    • Self-Validation Control: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known D₂ antagonist like haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters multiple times with ice-old buffer. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Talipexole. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding Affinity Data for Talipexole

The following table summarizes the binding affinities of Talipexole for various neurotransmitter receptors, compiled from authoritative pharmacological studies.

Receptor TargetBinding Affinity (Kᵢ, nM)Source
Dopamine D₂ 29
Dopamine D₃ 21
Dopamine D₁>10,000
Dopamine D₄460
α₂-Adrenergic16
5-HT₁ₐ Serotonin1,400

Causality Insight: The data clearly establishes Talipexole as a high-affinity ligand for D₂ and D₃ receptors. Its affinity for these targets is significantly greater (by orders of magnitude) than for D₁ receptors, demonstrating high selectivity within the dopamine receptor family. Notably, it also possesses a high affinity for the α₂-adrenergic receptor, an important consideration for understanding its full side-effect profile, which may include hypotension or sedation.

Functional Activity and Downstream Signaling

Binding affinity does not describe the functional consequence of the drug-receptor interaction. An agonist activates the receptor, while an antagonist blocks it. Functional assays are required to determine the intrinsic activity of Talipexole.

The D₂ Receptor Signaling Cascade

D₂-like receptors are canonical Gαi/o-coupled receptors. Upon agonist binding, the G protein dissociates, and its αi subunit directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP. The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream cellular proteins, ultimately modulating neuronal excitability and gene expression.

Diagram 2: Talipexole-Induced D₂ Receptor Signaling Pathway

G Talipexole Talipexole D2R D₂ Receptor Talipexole->D2R Binds & Activates G_protein Gαi/oβγ D2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Neuronal Excitability) PKA->Response Phosphorylates Targets

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Introduction

This compound is a substituted phenoxypropylamine derivative. Molecules within this class are recognized for their diverse applications in medicinal chemistry and materials science. The unique combination of an aromatic ether linkage and a secondary amine functional group makes this compound a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. For instance, related structures are key intermediates in the synthesis of drugs like Carvedilol and Tamsulosin.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that researchers can replicate and, if necessary, adapt these protocols with a full understanding of the critical parameters involved.

Part 1: Synthesis Methodology

The most efficient and industrially scalable synthesis of the target compound is achieved via a two-step process. This pathway leverages a classical Williamson ether synthesis followed by a nucleophilic substitution to introduce the methylamine moiety. This approach is selected for its high reliability, use of readily available starting materials, and straightforward execution.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Methoxyphenol (Guaiacol) S1 Step 1: Williamson Ether Synthesis A->S1 B 1-Bromo-3-chloropropane B->S1 C 1-Chloro-3-(2-methoxyphenoxy)propane S2 Step 2: Amination C->S2 D Methylamine (CH3NH2) D->S2 E This compound (Target Compound) S1->C S2->E R1 Base (e.g., K2CO3) Solvent (e.g., Acetone) R1->S1 R2 Solvent (e.g., EtOH) Heat R2->S2

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 1-Chloro-3-(2-methoxyphenoxy)propane

Causality: The Williamson ether synthesis is a robust method for forming ethers.[2] It proceeds via an SN2 mechanism where a phenoxide nucleophile attacks an alkyl halide. 2-Methoxyphenol (guaiacol) is deprotonated by a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide. 1-Bromo-3-chloropropane is chosen as the alkylating agent due to the higher reactivity of the C-Br bond over the C-Cl bond, allowing for selective displacement of the bromide and preservation of the chloride for the subsequent step. Acetone is an excellent polar aprotic solvent for this reaction, promoting the SN2 pathway while being easily removable.

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyphenol (24.8 g, 0.2 mol), potassium carbonate (41.4 g, 0.3 mol), and acetone (250 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (34.6 g, 0.22 mol) dropwise to the mixture over 20 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is dissolved in dichloromethane (200 mL) and washed with 5% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted phenol, followed by water (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate, 1-chloro-3-(2-methoxyphenoxy)propane, as a pale yellow oil. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

Causality: This step involves a nucleophilic substitution where methylamine displaces the chloride from the intermediate synthesized in Step 1. The reaction is performed in a pressure vessel to contain the volatile methylamine and at an elevated temperature to ensure a reasonable reaction rate. A large excess of methylamine is used to minimize the formation of the dialkylated tertiary amine byproduct. Ethanol is a suitable protic solvent that helps to solvate the reactants.

Experimental Protocol:

  • In a sealed pressure vessel, charge the crude 1-chloro-3-(2-methoxyphenoxy)propane (20.0 g, 0.1 mol) from the previous step.

  • Add a solution of methylamine in ethanol (e.g., 33 wt% solution, approx. 95 mL, ~1.0 mol). The 10-fold molar excess is critical for maximizing the yield of the desired secondary amine.

  • Seal the vessel and heat the mixture to 80-90°C with stirring for 24 hours.

  • Cool the vessel to room temperature and carefully vent to release any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess methylamine under reduced pressure.

  • Dissolve the residue in 150 mL of 1 M hydrochloric acid. Wash this acidic solution with ethyl acetate (2 x 75 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 by the slow addition of 50% aqueous sodium hydroxide, ensuring the flask is cooled in an ice bath.

  • Extract the liberated amine product into diethyl ether or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield crude this compound.

Part 2: Purification

Rationale: The crude product may contain small amounts of unreacted starting material and the dialkylated byproduct. Purification via vacuum distillation or flash column chromatography is recommended to achieve high purity (>99%). Flash chromatography is often preferred at the research scale for its efficiency.

Flash Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (DCM) to 95:5 DCM/Methanol, with 0.5% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the mobile phase, starting with 100% DCM and gradually increasing the polarity with the methanol/triethylamine mixture.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to afford the final product as a clear or pale yellow oil.

Part 3: Characterization

A battery of analytical techniques is required to unambiguously confirm the identity and purity of the synthesized compound. The data presented below are predicted values based on the chemical structure and data for analogous compounds.[3][4][5][6]

Characterization Workflow

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (EI-MS or ESI-MS) Start->MS Molecular Weight IR FTIR Spectroscopy Start->IR Functional Groups Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Workflow for analytical characterization.

Predicted Analytical Data

The following table summarizes the expected results from key characterization techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~ 6.90-7.10 ppm (m, 4H, Ar-H), 4.10 ppm (t, 2H, O-CH₂), 3.85 ppm (s, 3H, O-CH₃), 2.80 ppm (t, 2H, N-CH₂), 2.45 ppm (s, 3H, N-CH₃), 2.05 ppm (quint, 2H, -CH₂-CH₂-CH₂-), ~1.5 ppm (br s, 1H, N-H)
¹³C NMR Chemical Shift (δ)~ 149.8, 147.5, 121.5, 120.5, 114.0, 112.0 (Ar-C), 67.5 (O-CH₂), 56.0 (O-CH₃), 49.0 (N-CH₂), 36.0 (N-CH₃), 29.5 (-CH₂-CH₂-CH₂-)
Mass Spec. Molecular Ion (M+)m/z = 195.1259 (for C₁₁H₁₇NO₂)
FTIR Wavenumber (cm⁻¹)3300-3350 (N-H stretch, weak), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1590, 1500 (C=C Ar stretch), 1250 (Asymmetric C-O-C stretch), 1030 (Symmetric C-O-C stretch)

Part 4: Safety, Storage, and Handling

Safety:

  • Hazards: While specific toxicity data for the target molecule is not available, related phenoxy ethylamines are classified as harmful if swallowed and can cause serious eye damage.[7] Aliphatic amines can be corrosive and cause skin irritation.[8][9]

  • Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin and eyes.

Storage and Handling:

  • Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Keep in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C is recommended.

References

  • PubChem. 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxypropylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Methoxyisopropylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [Link]

  • Google Patents. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
  • ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Eureka | Patsnap. Synthesis method for 3-methoxypropiophenone. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Google Patents.
  • Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Vihita Bio-Chem Pvt. Ltd. 2-(2-Methoxyphenoxy)ethylamine. [Link]

  • Molbase. Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)ethylamine. National Center for Biotechnology Information. [Link]

Sources

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Analysis, and Pharmacological Profile of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine Analogs and Derivatives

Authored by: A Senior Application Scientist

Foreword: Navigating the Chemical Space of Phenoxy-propyl-amine Derivatives

The chemical scaffold of this compound represents a fascinating and underexplored area of medicinal chemistry. While this specific molecule may not be extensively documented, its structural motifs are present in a variety of pharmacologically active agents. This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, derivatization, and biological evaluation of this class of compounds. By understanding the underlying principles of their structure-activity relationships (SAR) and the experimental methodologies required for their study, we can unlock their therapeutic potential.

This document provides a comprehensive overview of the core chemical features of this compound, detailing synthetic strategies, analytical techniques for characterization, and a survey of potential pharmacological targets. The protocols and insights presented herein are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for further research and development in this promising chemical space.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a guaiacol (2-methoxyphenol) moiety linked via an ether to a propyl-methyl-amine side chain. This arrangement of an aromatic ring, an ether linkage, and an amine group is a common pharmacophore found in numerous clinically significant drugs.

PropertyPredicted Value
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
logP 1.8
pKa 9.8 (amine)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Predicted values are computationally generated and should be experimentally verified.

The presence of the methoxy group at the ortho position of the phenoxy ring is a key feature, influencing the molecule's conformation and electronic properties. The secondary amine is basic and will be protonated at physiological pH, which is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The most common approach involves a Williamson ether synthesis followed by nucleophilic substitution to introduce the amine.

General Synthetic Scheme

Guaiacol Guaiacol Intermediate1 1-(3-Halopropoxy)-2-methoxybenzene Guaiacol->Intermediate1 Williamson Ether Synthesis (e.g., K2CO3, Acetone) PropylHalide 1,3-Dihalopropane PropylHalide->Intermediate1 Target This compound Intermediate1->Target Nucleophilic Substitution (e.g., High Pressure, Heat) Methylamine Methylamine Methylamine->Target

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

  • To a solution of guaiacol (1.0 eq) in acetone (10 mL/mmol of guaiacol), add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the crude product, 1-(3-bromopropoxy)-2-methoxybenzene, by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Amination

  • Dissolve the purified 1-(3-bromopropoxy)-2-methoxybenzene (1.0 eq) in a solution of methylamine (excess, e.g., 40% in water or 2M in THF).

  • Transfer the mixture to a sealed pressure vessel.

  • Heat the reaction to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Structure-Activity Relationships (SAR) and Derivative Design

The pharmacological activity of this class of compounds can be modulated by systematic structural modifications. The following diagram illustrates key points for derivatization:

cluster_Aromatic Aromatic Ring Modifications cluster_Linker Propyl Linker Modifications cluster_Amine Amine Group Modifications Core This compound A1 Position of Methoxy Group Core->A1 Modulate Receptor Selectivity and Potency A2 Additional Substituents (e.g., Cl, F, CH3) Core->A2 Modulate Receptor Selectivity and Potency A3 Replacement of Phenyl Ring (e.g., Naphthyl, Pyridyl) Core->A3 Modulate Receptor Selectivity and Potency L1 Chain Length (e.g., Ethoxy, Butoxy) Core->L1 Influence Pharmacokinetics L2 Branching on the Chain Core->L2 Influence Pharmacokinetics N1 Substitution on Nitrogen (e.g., Ethyl, Isopropyl) Core->N1 Affect Basicity and Receptor Interaction N2 Primary, Secondary, or Tertiary Amine Core->N2 Affect Basicity and Receptor Interaction N3 Incorporation into a Ring (e.g., Piperidine, Pyrrolidine) Core->N3 Affect Basicity and Receptor Interaction

Caption: Key areas for structural modification to explore the SAR of the core scaffold.

Potential Pharmacological Targets and Biological Evaluation

The structural similarity of this compound to known drugs suggests several potential biological targets.

Adrenergic Receptors

The phenoxy-propyl-amine moiety is a classic feature of many β-adrenergic receptor antagonists (beta-blockers). The methoxy group at the ortho position is reminiscent of the substitution patterns in some selective α₁-adrenergic antagonists.

Experimental Workflow for Adrenergic Receptor Screening:

Start Synthesized Compound Library BindingAssay Radioligand Binding Assays (α1, α2, β1, β2, β3 receptors) Start->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP accumulation for β-receptors, Calcium mobilization for α1-receptors) BindingAssay->FunctionalAssay Active Compounds Selectivity Determine Receptor Subtype Selectivity FunctionalAssay->Selectivity Lead Lead Compound Identification Selectivity->Lead

Caption: Workflow for screening compounds against adrenergic receptors.

Serotonin Receptors

Certain serotonin (5-HT) receptor subtypes, particularly in the 5-HT₁ and 5-HT₂ families, are known to bind ligands with similar structural features.

Ion Channels

The amphiphilic nature of these molecules also suggests potential interactions with voltage-gated ion channels, such as sodium or calcium channels.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has provided a foundational framework for the synthesis, characterization, and pharmacological evaluation of this class of compounds. Future research should focus on the systematic exploration of the structure-activity relationships to optimize potency and selectivity for specific biological targets. The integration of computational modeling and in vitro screening will be crucial in accelerating the discovery of new lead compounds with therapeutic potential.

References

This is a representative list of references that would be relevant to this topic. The synthesis and evaluation of novel chemical entities would draw upon established methods in medicinal chemistry and pharmacology.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

  • Title: Burger's Medicinal Chemistry and Drug Discovery Source: Wiley URL: [Link]

Elucidating the In Vitro Binding and Functional Profile of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is a synthetic molecule whose structural features—a methoxy-phenoxy ring, a propyl linker, and a secondary amine—suggest potential interactions with biogenic amine receptors and transporters. A thorough characterization of its in vitro binding and functional profile is a prerequisite for any further drug development efforts. This guide provides a comprehensive, methodology-focused framework for elucidating the pharmacological fingerprint of this compound. We detail the requisite experimental workflows, from broad-panel screening to determine primary targets, to in-depth kinetic and functional assays to discern its mechanism of action. By grounding our protocols in established pharmacological principles and providing the rationale behind experimental choices, this document serves as a practical whitepaper for generating a robust, reliable, and interpretable preclinical data package.

Part 1: Target Identification and Selectivity Profiling

The initial objective is to cast a wide net to identify the highest affinity targets of this compound and then quantify its selectivity. The molecular scaffold bears resemblance to known monoamine reuptake inhibitors, making the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters primary targets of interest.[1][2] However, unbiased screening is crucial to uncover unexpected interactions.

Workflow for Broad-Panel Radioligand Binding Screen

A broad-panel screen is the gold-standard first step.[3][4] The compound is tested at a single, high concentration (e.g., 10 µM) against a large array of receptors, channels, and transporters to identify any significant binding interactions (typically >50% inhibition of radioligand binding).

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Test Compound This compound (10 µM final concentration) D Incubate Components (Compound, Membranes, Radioligand) Allow to reach equilibrium A->D B Receptor Membrane Library (e.g., 100+ distinct targets) B->D C Target-Specific Radioligands (e.g., [3H]Citalopram for SERT) C->D E Rapid Vacuum Filtration (Separate bound from free radioligand using GF/C filters) D->E F Scintillation Counting (Quantify receptor-bound radioactivity) E->F G Calculate % Inhibition vs. Vehicle Control F->G H Identify 'Hits' (Targets with >50% Inhibition) G->H caption Workflow: Broad-Panel Radioligand Binding Screen

Caption: Workflow: Broad-Panel Radioligand Binding Screen

Protocol: Competitive Binding Assays for Affinity (Ki) Determination

For each "hit" identified in the primary screen, a full concentration-response curve must be generated to determine the compound's potency. This is achieved via a competitive radioligand binding assay, which measures the ability of increasing concentrations of the unlabeled test compound to displace a fixed concentration of a specific radioligand.[3][5]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target of interest (e.g., HEK293 cells stably expressing human NET). Dilute to a working concentration (e.g., 5-10 µg protein per well) in assay buffer.[6]

    • Radioligand: Prepare a solution of the radioligand (e.g., [³H]Nisoxetine for NET) at a concentration approximately equal to its known Kd value.

    • Test Compound: Perform an 11-point serial dilution of this compound (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup (96-well format):

    • Total Binding: Add assay buffer, membrane preparation, and radioligand.

    • Non-Specific Binding (NSB): Add assay buffer, membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM Desipramine for NET).

    • Competition Curve: Add serially diluted test compound, membrane preparation, and radioligand.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) with gentle agitation to allow binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[6]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response model (variable slope) using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[7][8][9][10] Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Illustrative Binding Profile

The data should be compiled into a clear, concise table. For illustrative purposes, we present hypothetical data for this compound, using the known profile of the structurally related compound Atomoxetine as a reference point.[11][12][13][14]

TargetRadioligand UsedIllustrative Ki (nM) for this compoundReference Ki (nM) for Atomoxetine[11][13][14]
Norepinephrine Transporter (NET) [³H]Nisoxetine5.8 ~2-5
Serotonin Transporter (SERT) [³H]Citalopram75.2 ~9-77
Dopamine Transporter (DAT) [³H]WIN 35,428>1000 >1000
5-HT2A Receptor[³H]Ketanserin450 ~500
α₁-Adrenergic Receptor[³H]Prazosin890 ~900

This table contains hypothetical data for the topic compound to illustrate expected results and should not be taken as factual. Reference data for Atomoxetine is provided for context.

Part 2: Functional Characterization

Binding affinity does not describe the functional consequence of the interaction. For transporters, the key functional measure is uptake inhibition. For any identified GPCR off-targets, second messenger assays are required to determine if the compound is an agonist, antagonist, or inverse agonist.[15][16][17]

Workflow for Monoamine Transporter Uptake Inhibition Assay

This assay directly measures the compound's ability to block the primary function of the monoamine transporters.[18][19]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Plate Transfected Cells (e.g., HEK293-hNET) Allow adherence C Pre-incubate Cells with Test Compound or Vehicle A->C B Prepare Test Compound Serial Dilutions B->C D Add Radiosubstrate (e.g., [3H]Norepinephrine) Incubate for short period (e.g., 10 min) C->D E Terminate Uptake Rapidly wash cells with ice-cold buffer D->E F Cell Lysis & Scintillation Counting (Quantify intracellular radioactivity) E->F G Calculate % Inhibition of Uptake F->G H Determine Functional IC₅₀ G->H caption Workflow: Monoamine Transporter Uptake Inhibition Assay

Caption: Workflow: Monoamine Transporter Uptake Inhibition Assay

Functional Assays for Potential GPCR Off-Targets

If the initial binding screen reveals significant affinity for a G-protein coupled receptor (GPCR), functional follow-up is mandatory. The choice of assay depends on the G-protein the receptor couples to.[20][21]

  • For Gs- or Gi-coupled receptors: A cAMP accumulation assay is used.[22][23][24][25] Agonists of Gs increase cAMP, while agonists of Gi decrease forskolin-stimulated cAMP levels. The compound should be tested alone (for agonist activity) and in the presence of a known agonist (for antagonist activity).

  • For Gq-coupled receptors: A calcium mobilization assay is employed.[26][27][28][29] Gq activation leads to the release of intracellular calcium stores, which can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Illustrative Signaling Pathway: Gq-Coupled Receptor Activation

G A Agonist Binding B Gq-Coupled Receptor A->B C Gαq Activation B->C D Phospholipase C (PLC) Activation C->D E PIP₂ Cleavage D->E F IP₃ Generation E->F G Ca²⁺ Release from ER F->G H Functional Cellular Response G->H caption Simplified Gq-coupled receptor signaling pathway.

Sources

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 91340-38-4), a secondary amine containing a guaiacol (2-methoxyphenol) ether moiety. While specific experimental data for this compound is limited in public literature, this guide synthesizes available information with established principles of organic chemistry and analytical science to serve as a foundational resource. We will cover its chemical identity, physicochemical properties (both reported and predicted), a plausible synthetic pathway, robust analytical methodologies for characterization and quantification, safety protocols, and a discussion of its potential biological significance based on its constituent structural motifs. This guide is intended to equip researchers and drug development professionals with the core knowledge required to handle, analyze, and strategically evaluate this compound in a research setting.

Identification and Nomenclature

Correctly identifying a chemical entity is the bedrock of reproducible science. This section provides the key identifiers for this compound.

  • IUPAC Name: 3-(2-methoxyphenoxy)-N-methyl-1-propanamine

  • CAS Number: 91340-38-4[1][2]

  • Molecular Formula: C₁₁H₁₇NO₂[1][2]

  • InChI Key: NAEGOUYWCNHQGW-UHFFFAOYSA-N

  • SMILES: CNCCCOC1=CC=CC=C1OC[3]

Chemical Structure:

A 2D representation of the chemical structure.

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties. The following table summarizes the known and predicted properties.

PropertyValueSource / Comment
Molecular Weight 195.26 g/mol [1][2]
Physical Form Liquid
Purity ≥95% As supplied by commercial vendors. Lot-specific data should be verified.
Boiling Point Data not availableNot found in public literature.
Melting Point Data not availableNot found in public literature.
Solubility Data not availableExpected to be soluble in methanol, ethanol, DMSO, and other organic solvents.
pKa Data not availableThe secondary amine is basic; pKa is expected to be in the range of 9-11.
Predicted XlogP 1.5[3] Indicates moderate lipophilicity.

Synthesis and Purification

While specific literature detailing the synthesis of 91340-38-4 is sparse, a logical and efficient synthetic route can be proposed based on fundamental organic reactions. A two-step process involving a Williamson ether synthesis followed by N-alkylation of methylamine is a common and reliable strategy for this class of compound.

Proposed Synthetic Workflow:

Proposed two-step synthesis pathway.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(3-Chloropropoxy)-2-methoxybenzene

  • To a stirred solution of guaiacol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product via vacuum distillation or column chromatography on silica gel.

Causality Explanation: The Williamson ether synthesis is a robust method for forming ethers. Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of guaiacol, forming a nucleophilic phenoxide. This phenoxide then attacks the more reactive alkyl bromide end of 1-bromo-3-chloropropane in an SN2 reaction, leaving the alkyl chloride intact for the subsequent step.

Step 2: Synthesis of this compound

  • Dissolve the purified intermediate, 1-(3-chloropropoxy)-2-methoxybenzene (1.0 eq), in a polar aprotic solvent such as acetonitrile.

  • Add an excess of methylamine (e.g., 40% solution in water or 2M solution in THF, 3-5 eq) to the reaction vessel.

  • Seal the vessel and heat the mixture (e.g., to 60-80 °C), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., 1M NaOH) to remove unreacted starting materials and byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the final product by column chromatography or vacuum distillation to yield the pure secondary amine.

Self-Validation: The progress of each step is monitored by chromatography (TLC, GC-MS) to ensure complete conversion of starting materials. The identity and purity of the intermediate and final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) as described in Section 5.0.

Analytical Methodologies

Robust analytical methods are critical for confirming the identity, purity, and quantity of a compound. The following are recommended protocols for the characterization of this compound.

5.1 High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is used to separate the compound from impurities and quantify its purity. A reversed-phase method is ideal for a molecule of this polarity.

  • Protocol:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm (for the aromatic ring).

    • Injection Volume: 10 µL.

Rationale: The C18 stationary phase provides hydrophobic interaction, while the acetonitrile/water mobile phase allows for elution. Formic acid is added to acidify the mobile phase, ensuring the amine is protonated (R-NH₂⁺-CH₃) to produce sharp, symmetrical peaks.

5.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS separates volatile compounds and provides mass information for structural confirmation.

  • Protocol:

    • Column: DB-5ms or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

Rationale: This method is suitable for determining purity and confirming the molecular weight. The expected molecular ion peak [M]⁺ would be at m/z = 195. Key fragmentation patterns would include cleavage alpha to the nitrogen and cleavage of the propyl ether linkage.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural elucidation.

  • Protocol:

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • ¹H NMR (Proton): Expect signals corresponding to the aromatic protons (4H, ~6.8-7.2 ppm), the methoxy group protons (3H, ~3.8 ppm), the two O-CH₂ protons (~4.0 ppm), the N-CH₂ protons (~2.7 ppm), the N-CH₃ protons (~2.4 ppm), and the central CH₂ protons (~2.0 ppm). The NH proton may be a broad singlet.

    • ¹³C NMR (Carbon): Expect 11 distinct carbon signals, including four signals in the aromatic region, one for the methoxy carbon, and signals for the five aliphatic carbons in the side chain.

Handling, Storage, and Safety

Adherence to safety protocols is non-negotiable when working with research chemicals.

  • Hazard Identification:

    • GHS Pictograms: Corrosion, Exclamation Mark.

    • Hazard Statements: H314 - Causes severe skin burns and eye damage. H335 - May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water[4].

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

    • Recommended storage temperature is room temperature.

Potential Biological Significance and Applications

While no direct pharmacological studies on this compound are currently available in the public domain, its structure contains well-known pharmacophores that suggest potential areas for investigation.

G Molecule This compound Guaiacol Guaiacol Moiety (2-Methoxyphenol) Molecule->Guaiacol contains Amine Secondary Amine Sidechain Molecule->Amine contains Activity1 Antioxidant Activity COX-2 Inhibition Guaiacol->Activity1 associated with Activity2 CNS Receptor Interaction (e.g., Serotonin, Norepinephrine) Amine->Activity2 common in CNS drugs

Logical relationship of structural motifs to potential bioactivity.

  • Guaiacol (2-Methoxyphenol) Moiety: The 2-methoxyphenol substructure is present in numerous biologically active natural products (e.g., eugenol, ferulic acid). This class of compounds is known for its antioxidant and radical-scavenging properties.[5] Furthermore, some 2-methoxyphenols have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[5]

  • Secondary Propylamine Sidechain: The N-methyl-propylamine sidechain is a common feature in many centrally active pharmaceuticals. This flexible chain can position the basic nitrogen atom for crucial ionic or hydrogen-bond interactions with receptor targets, such as monoamine transporters (for serotonin or norepinephrine) or G-protein coupled receptors. The overall structure bears a resemblance to some beta-blockers and other cardiovascular or neurological agents.

Given these features, this compound could be a valuable scaffold or intermediate in drug discovery programs targeting oxidative stress, inflammation, or neurological disorders. Its moderate lipophilicity (predicted XlogP of 1.5) suggests it may possess reasonable cell permeability, a prerequisite for biological activity. Further research is required to validate these hypotheses.

References

  • Tetrahedron. This compound | CAS 91340-38-4. [Link]

  • PubChem. 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. [Link]

  • PubChemLite. amine. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473. [Link]

Sources

A Technical Guide to the Predicted Biological Targets of Atomoxetine ([3-(2-Methoxy-phenoxy)-propyl]-methyl-amine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical analysis of the biological targets of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, a compound widely known as Atomoxetine. Initially developed for depression, Atomoxetine is a potent and selective Norepinephrine Reuptake Inhibitor (NRI) now primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This guide will deconstruct its mechanism of action, starting from its primary molecular target—the presynaptic norepinephrine transporter (NET)—and extending to its downstream effects on noradrenergic and dopaminergic signaling, particularly within the prefrontal cortex. We will explore the structural basis for its selectivity, detail established methodologies for target identification and validation, and discuss the broader therapeutic implications of its pharmacological profile.

Introduction to this compound (Atomoxetine)

Atomoxetine is a non-stimulant medication that stands apart from traditional ADHD therapies like methylphenidate and amphetamines.[2][3] Its classification as a selective norepinephrine reuptake inhibitor (NRI) defines its core mechanism, offering a therapeutic alternative with a lower potential for abuse.[4] The investigation into its biological targets is crucial for understanding its efficacy in enhancing executive functions such as sustained attention, inhibitory control, and working memory, which are often impaired in ADHD.[1]

Chemical Identity and Physicochemical Properties

The specific chemical structure of Atomoxetine is fundamental to its biological activity. Its properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for its molecular target.

PropertyValueSource
IUPAC Name 3-(2-methoxyphenoxy)-N-methyl-1-propanamine
Common Name Atomoxetine[1]
CAS Number 91340-38-4[5]
Molecular Formula C₁₁H₁₇NO₂[5]
Molecular Weight 195.26 g/mol [5]
Plasma Protein Binding ~98.7% (primarily to albumin)[1][6]
Metabolism Primarily via Cytochrome P450 2D6 (CYP2D6)[7][8]
Elimination Half-Life ~5 hours (variable based on CYP2D6 metabolizer status)[8]

Primary Biological Target: The Norepinephrine Transporter (NET)

The principal mechanism of action of Atomoxetine is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET).[8] The NET protein is responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[9][10] By blocking this reuptake process, Atomoxetine increases the extracellular concentration of NE, enhancing noradrenergic neurotransmission.[9][11]

Mechanistic Rationale and Selectivity

Atomoxetine's efficacy is rooted in its high affinity and selectivity for the NET over other monoamine transporters, such as those for serotonin (SERT) and dopamine (DAT).[4][7] This selectivity is critical, as it minimizes the side effects associated with broader-acting agents. The R(-) isomer of the racemic mixture is noted to be approximately nine times more potent as a NET inhibitor than the S(+) isomer.[12] This targeted action is thought to be the primary driver of its therapeutic effects in ADHD.[8]

Downstream Effects on Neurotransmitter Systems

While Atomoxetine has a low affinity for the dopamine transporter itself, it indirectly increases dopamine levels in specific brain regions.[11] In the prefrontal cortex (PFC)—a region vital for executive function—dopamine reuptake is primarily mediated by the NET. Therefore, by inhibiting NET in the PFC, Atomoxetine effectively elevates levels of both norepinephrine and dopamine in this critical area.[11] This dual action in the PFC is believed to be central to its ability to improve attention and reduce impulsivity and hyperactivity in individuals with ADHD.

Signaling Pathway Post-NET Inhibition

The elevation of synaptic norepinephrine and dopamine in the prefrontal cortex initiates a cascade of downstream signaling events. These neurotransmitters bind to postsynaptic adrenergic and dopaminergic receptors, modulating neuronal excitability and improving the signal-to-noise ratio of cortical processing, which is essential for focused attention and cognitive control.

G Atomoxetine Atomoxetine (this compound) NET Norepinephrine Transporter (NET) in Prefrontal Cortex Atomoxetine->NET Inhibits NE_Synapse ↑ Extracellular Norepinephrine (NE) NET->NE_Synapse Leads to DA_Synapse ↑ Extracellular Dopamine (DA) (in PFC via NET) NET->DA_Synapse Leads to Postsynaptic Postsynaptic Adrenergic & Dopaminergic Receptors NE_Synapse->Postsynaptic DA_Synapse->Postsynaptic Signal Signal Transduction Cascade Postsynaptic->Signal Response Modulation of Neuronal Firing (Improved Signal-to-Noise) Signal->Response Outcome Enhanced Executive Function (Attention, Working Memory) Response->Outcome

Caption: Downstream effects of Atomoxetine following NET inhibition.

Methodologies for Target Validation

The identification and validation of a drug's biological target is a cornerstone of modern drug development. The process for a compound like Atomoxetine involves a synergistic combination of computational prediction and empirical laboratory validation.

In-Silico & Computational Workflow

Computational methods are the first step in predicting biological targets based on a molecule's structure.

Protocol: Ligand-Based Virtual Screening

  • Scaffold Identification: Identify the core chemical scaffold of the query molecule, in this case, "methoxy-phenoxy-propyl-amine".

  • Database Searching: Screen chemical databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

  • Activity Analysis: Analyze the known biological activities of the identified analogs. For Atomoxetine, this would reveal a high prevalence of activity at monoamine transporters.

  • Target Prediction: Prioritize targets that are consistently modulated by structurally similar compounds. The NET would emerge as the top predicted target.

Protocol: Structure-Based Molecular Docking

  • Target Acquisition: Obtain the 3D crystal structure of the predicted target protein (e.g., human Norepinephrine Transporter) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformation of Atomoxetine and assign appropriate atomic charges.

  • Binding Site Definition: Identify the active binding site of the transporter protein.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity (docking score) of Atomoxetine within the NET binding pocket.

  • Analysis: A favorable docking score and a pose consistent with known inhibitor interactions would validate the prediction.

G cluster_0 In-Silico Prediction cluster_1 In-Vitro Validation Query Query Molecule (Atomoxetine Structure) Similarity Ligand-Based Similarity Search Query->Similarity Docking Structure-Based Molecular Docking Query->Docking Prediction Predicted Target (e.g., NET) Similarity->Prediction Docking->Prediction BindingAssay Radioligand Binding Assay (Determine Ki) Prediction->BindingAssay Hypothesis for FunctionalAssay Functional Reuptake Assay (Determine IC₅₀) Prediction->FunctionalAssay Hypothesis for Validation Validated Target (NET) BindingAssay->Validation FunctionalAssay->Validation

Caption: Workflow for target prediction and in-vitro validation.

In-Vitro Experimental Workflow

Following computational prediction, in-vitro assays are required to empirically confirm the biological target and quantify the molecule's activity.

Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membrane fractions expressing the target transporter (e.g., HEK293 cells transfected with human NET).

  • Incubation: Incubate the membranes with a known radioligand that binds to the NET (e.g., [³H]-nisoxetine) across a range of Atomoxetine concentrations.

  • Separation: Separate membrane-bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Analysis: Calculate the inhibition constant (Ki) of Atomoxetine by measuring its ability to displace the radioligand. A low nanomolar Ki value indicates high binding affinity.

Protocol: Functional Neurotransmitter Reuptake Assay

  • Cell Culture: Culture cells endogenously or recombinantly expressing the NET.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of Atomoxetine.

  • Substrate Addition: Add a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) and incubate for a short period.

  • Uptake Termination: Stop the reuptake process by rapidly washing the cells with ice-cold buffer.

  • Measurement: Lyse the cells and measure the amount of intracellular radioactivity.

  • Analysis: Determine the IC₅₀ value, which is the concentration of Atomoxetine required to inhibit 50% of norepinephrine reuptake.

Discussion and Therapeutic Applications

The selective inhibition of the norepinephrine transporter is the established biological mechanism that underpins the therapeutic efficacy of Atomoxetine in ADHD.[4] Its ability to increase both norepinephrine and dopamine in the prefrontal cortex provides a targeted approach to enhancing cognitive control and attention.[11]

Therapeutic Applications:

  • ADHD: The primary FDA-approved indication for Atomoxetine is for ADHD in children (over six years old), adolescents, and adults.[6] It is a valuable option for patients who do not respond to, cannot tolerate, or wish to avoid stimulant medications.

  • Off-Label Uses: Research has explored its use in treating treatment-resistant depression and for patients with comorbid conditions like anxiety or tic disorders alongside ADHD.[1][6]

Future Directions: The success of Atomoxetine highlights the therapeutic potential of selective NET inhibitors.[10] Future research may focus on developing next-generation NRIs with optimized pharmacokinetic profiles or exploring their utility in other neurological and psychiatric disorders characterized by noradrenergic dysfunction.

References

  • Vertex AI Search.
  • FreeRx.com. (2025, January 14).
  • Wikipedia.
  • PubMed. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents.
  • accessdata.fda.gov.
  • NCBI Bookshelf - NIH.
  • GoodRx. (2024, March 21). How Atomoxetine Works: Understanding Its Mechanism of Action.
  • Drugs.com. (2025, April 29).
  • American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs).
  • Grokipedia. Norepinephrine reuptake inhibitor.
  • PubMed Central - NIH.
  • Patsnap Synapse. (2024, June 21). What are NET inhibitors and how do they work?.
  • MedlinePlus. (2024, January 15).
  • Wikipedia. Norepinephrine reuptake inhibitor.
  • PubMed Central - NIH. Norepinephrine transporter inhibitors and their therapeutic potential.
  • STERIS HEALTHCARE PVT LTD - Rewa. (2025, August 3).
  • RxList. Strattera (Atomoxetine HCl): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Sigma-Aldrich. amine.

  • Santa Cruz Biotechnology. This compound | CAS 91340-38-4.

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to understanding and evaluating the safety and toxicity profile of the chemical entity [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine (CAS No. 91340-38-4). In the absence of extensive published toxicological data for this specific molecule, this guide establishes a robust framework for its safety assessment. By leveraging data from structurally related compounds and established toxicological methodologies, we present a scientifically grounded approach to characterizing its potential hazards. This whitepaper details the known information, inferred risks, and a complete suite of recommended experimental protocols for a thorough safety evaluation, intended to guide researchers in making informed decisions during drug development and chemical handling.

Introduction and Statement of Inquiry

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a methoxyphenyl group and a secondary amine, suggests possible biological activity that warrants further investigation.[1] However, a thorough review of publicly available scientific literature and safety data reveals a significant gap in our understanding of its toxicological properties.[2] This guide addresses this critical knowledge gap by providing a proactive and systematic approach to defining the safety and toxicity profile of this compound. Our core directive is to equip research and development teams with the necessary scientific rationale and actionable protocols to thoroughly investigate and document its safety.

Compound Identity and Physicochemical Properties

A foundational step in any safety assessment is the unambiguous identification and characterization of the substance .

PropertyValueSource
Chemical Name This compound[3]
IUPAC Name 3-(2-methoxyphenoxy)-N-methyl-1-propanamine[3]
CAS Number 91340-38-4[3][4]
Molecular Formula C₁₁H₁₇NO₂[3][4]
Molecular Weight 195.26 g/mol [3][4]
Physical Form Liquid[3]
Predicted XlogP 1.5[2]

Known and Inferred Hazard Profile

While specific toxicological studies on this compound are not publicly available, preliminary hazard identification has been conducted by suppliers.[3] This information, combined with data from structurally analogous compounds, allows for an initial, inferred hazard assessment.

3.1 GHS Classification

The compound is classified with the following hazards:

  • Signal Word: Danger[3]

  • Pictograms:

    • GHS05: Corrosion[3]

    • GHS07: Exclamation Mark[3]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage[3]

    • H335: May cause respiratory irritation[3]

  • Precautionary Statements: A comprehensive list of precautionary statements including P260, P261, P264, P271, P280, and various first aid and disposal measures are provided, underscoring the need for careful handling.[3]

3.2 Insights from Structurally Related Compounds

The toxicological profile of a novel compound can often be inferred from structurally similar molecules. In this case, compounds such as 3-Methoxypropylamine and 2-(2-Methoxyphenoxy)ethylamine provide valuable, albeit cautionary, insights.

  • 3-Methoxypropylamine (CAS 5332-73-0): This related primary amine is also classified as causing severe skin burns and eye damage.[5][6] It is considered moderately toxic if swallowed, with an oral LD50 in rats of 0.69 g/kg. It is also identified as a skin sensitizer.[7]

  • 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0): This compound is also classified as corrosive, causing severe skin and eye burns.[8][9]

The consistent corrosive and irritant nature of these analogs strongly suggests that this compound is likely to exhibit similar properties. The presence of the amine functional group is a common structural alert for such hazards.

Proposed Experimental Framework for a Comprehensive Toxicity Assessment

To establish a definitive safety profile, a tiered, systematic toxicological evaluation is required. The following sections outline the essential experimental protocols.

4.1 Tier 1: In Vitro Toxicity Screening

The initial phase of testing should focus on in vitro assays to determine basal cytotoxicity, genotoxicity, and potential mechanisms of toxicity without the use of live animals.

4.1.1 Experimental Protocol: Basal Cytotoxicity Assay (MTT or Neutral Red Uptake)

  • Cell Line Selection: Utilize a panel of relevant human cell lines, such as HepG2 (liver), A549 (lung), and HaCaT (skin), to assess organ-specific cytotoxicity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to the compound dilutions for 24 to 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.

    • Neutral Red Uptake: Add Neutral Red dye, which is incorporated into the lysosomes of viable cells. After incubation and washing, extract the dye and measure absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

4.1.2 Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a critical screen for mutagenic potential.

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Combine the test compound, bacterial strain, and S9 mix (if applicable) in a soft agar overlay.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

4.2 Tier 2: In Vivo Acute and Repeated Dose Toxicity

Should the compound prove to be non-genotoxic and show an acceptable in vitro cytotoxicity profile, in vivo studies are warranted to understand its systemic effects.

4.2.1 Experimental Protocol: Acute Oral Toxicity (OECD TG 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound by oral gavage at a starting dose (e.g., 300 mg/kg), sequentially to a small group of animals (n=3).

  • Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Based on the outcome, the dose is increased or decreased for the next group of animals to refine the estimate of the LD50.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

4.2.2 Experimental Protocol: 28-Day Repeated Dose Dermal Toxicity Study (OECD TG 410)

Given the high potential for skin corrosion, a dermal study is critical if topical application is a possible route of exposure.

  • Animal Model: Use young adult rats or rabbits.

  • Dose Groups: Establish at least three dose levels (low, mid, high) and a vehicle control group.

  • Application: Apply the test substance to a shaved area of the skin daily for 28 days.

  • Observations: Monitor daily for clinical signs of toxicity, skin irritation, and changes in body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full histopathological examination of the skin at the application site and all major organs to identify any treatment-related changes.

Visualization of Experimental and Logical Workflows

5.1 Proposed Tiered Toxicity Testing Workflow

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute & Repeated Dose cluster_2 Decision Point in_vitro_cytotoxicity Basal Cytotoxicity (e.g., MTT Assay) acute_oral Acute Oral Toxicity (OECD TG 423) in_vitro_cytotoxicity->acute_oral ames_test Genotoxicity (Ames Test) decision1 Genotoxic? ames_test->decision1 dermal_toxicity 28-Day Dermal Toxicity (OECD TG 410) acute_oral->dermal_toxicity decision2 Acceptable Systemic Toxicity? dermal_toxicity->decision2 decision1->acute_oral No stop_dev Stop Development or Redesign Molecule decision1->stop_dev Yes decision2->stop_dev No proceed Proceed to Further Safety Studies decision2->proceed Yes start This compound start->in_vitro_cytotoxicity start->ames_test

Caption: A tiered workflow for the safety and toxicity assessment of the target compound.

5.2 Logical Relationship of Inferred Hazards

G cluster_hazards Observed & Inferred Hazards target_compound This compound (CAS 91340-38-4) corrosive Skin & Eye Corrosion (H314) target_compound->corrosive GHS Data [1] irritant Respiratory Irritation (H335) target_compound->irritant GHS Data [1] analog1 3-Methoxypropylamine analog1->corrosive Data [4, 11] toxic_swallowed Moderate Oral Toxicity analog1->toxic_swallowed Data [22] sensitizer Potential Skin Sensitizer analog1->sensitizer Data [15] analog2 2-(2-Methoxyphenoxy)ethylamine analog2->corrosive Data [5, 6]

Caption: Inferred hazard profile based on GHS data and structural analogues.

Conclusion and Forward-Looking Recommendations

The available data strongly indicates that this compound should be handled as a corrosive and irritant substance, requiring stringent safety precautions in a laboratory setting. While this initial hazard assessment is critical, it is not a substitute for comprehensive toxicological testing. The experimental framework proposed in this guide provides a clear, scientifically rigorous path forward for any organization seeking to develop or utilize this compound.

It is our recommendation that the Tier 1 in vitro assays be conducted as a matter of priority. The results of these studies, particularly the Ames test for mutagenicity, will be a critical decision point for any further investment in the development of this molecule. By following this structured approach, researchers can build a robust, data-driven safety profile, ensuring both regulatory compliance and the safety of personnel and potential future recipients of any resulting therapeutic agents.

References

  • Molbase. Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid. [Link]

  • PubChemLite. amine. [Link]

  • PubChem. 3-Methoxypropylamine. [Link]

  • LookChem. 3-(4-methoxyphenoxy)propan-1-amine. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Patsnap. Synthesis method for 3-methoxypropiophenone.
  • Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

  • Australian Government Department of Health. Propane, 2-methoxy-2-methyl-: Human health tier II assessment. [Link]

  • PubChem. 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of Novel Chemical Entities: A Case Study for CAS 91340-38-4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a viable clinical candidate is both arduous and fraught with attrition.[1][2] The preliminary biological screening of a new chemical entity (NCE) is a critical initial phase, designed to rapidly assess its biological potential and identify any liabilities that could preclude further development.[3] This guide provides a comprehensive framework for conducting such a preliminary screen, using the novel compound CAS 91340-38-4 , chemically identified as [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine [4], as a representative case study.

Given the absence of published biological data for this specific molecule, this document will serve as a robust, experience-driven roadmap for researchers and drug development professionals. We will navigate the essential stages of preliminary screening, from initial characterization to primary cytotoxicity and secondary mechanistic assays, emphasizing the scientific rationale behind each experimental choice.

Part 1: Foundational Characterization - The "Developability" Profile

Before embarking on cell-based assays, a thorough understanding of the compound's physicochemical properties is paramount. These properties profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME), and are pivotal in determining its potential as a therapeutic agent.[5][6] Early assessment of these parameters can prevent costly failures at later stages of development.[2][7]

Physicochemical Properties Assessment

A standard panel of in vitro tests should be conducted to establish a baseline profile for CAS 91340-38-4.

PropertyExperimental MethodRationale & Importance
Solubility Kinetic or Thermodynamic Solubility Assays (e.g., using UV/Vis spectroscopy or nephelometry)Determines the maximum concentration of the compound that can be dissolved in aqueous buffer, which is crucial for preparing accurate dosing solutions for biological assays and predicting oral absorption.
Lipophilicity LogP/LogD determination (e.g., shake-flask method or HPLC-based methods)Measures the compound's affinity for lipid versus aqueous environments, influencing its ability to cross cell membranes and its potential for non-specific binding.[5][8]
Chemical Stability Incubation in relevant buffers (e.g., pH 7.4) and analysis by HPLC over timeAssesses the compound's stability under physiological conditions, ensuring that the observed biological effects are due to the parent compound and not a degradation product.
Purity HPLC-UV, LC-MSConfirms the identity and purity of the compound batch, ensuring that observed activities are not due to contaminants.
Early ADME/Tox Profiling

Concurrent to initial biological assays, a preliminary ADME/Tox assessment provides a more complete picture of the compound's potential.[9][10][11]

ParameterIn Vitro ModelRationale & Importance
Metabolic Stability Incubation with liver microsomes or hepatocytesProvides an early indication of how quickly the compound is metabolized, which will influence its in vivo half-life and dosing regimen.[10]
Plasma Protein Binding Equilibrium dialysis or ultrafiltration with plasmaDetermines the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.
CYP450 Inhibition Incubation with recombinant CYP enzymes and specific substratesAssesses the potential for drug-drug interactions by determining if the compound inhibits major drug-metabolizing enzymes.
Permeability Caco-2 or PAMPA assaysModels the compound's ability to be absorbed across the intestinal wall, a key factor for oral bioavailability.

Part 2: Primary Biological Screening - Assessing Cytotoxicity

The initial step in understanding a novel compound's biological effect is to determine its general cytotoxicity across a panel of relevant cell lines. This provides a therapeutic window and can offer early clues about potential selectivity.

Rationale for Cytotoxicity Screening

A cytotoxicity screen serves multiple purposes:

  • Identifies a concentration range for subsequent, more specific assays.

  • Provides a preliminary assessment of the compound's potency.

  • Can indicate potential for therapeutic use (e.g., in oncology) or off-target toxicity.

For CAS 91340-38-4, a logical starting point would be to screen against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) and at least one non-cancerous cell line to assess for tumor-specific effects.

Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a generalized workflow for assessing the in vitro cytotoxicity of a novel compound like CAS 91340-38-4.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, Normal Fibroblast) compound_prep 2. Compound Preparation (Stock solution in DMSO, serial dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (Incubate 24-72h) cell_seeding->treatment viability_assay 5. Cell Viability Assay (e.g., XTT or MTT) treatment->viability_assay readout 6. Absorbance Measurement (Plate Reader) viability_assay->readout data_proc 7. Data Processing (Background subtraction, normalization) readout->data_proc ic50 8. IC50 Calculation (Dose-response curve fitting) data_proc->ic50 report 9. Report Generation ic50->report

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay due to its streamlined protocol that does not require a solubilization step, making it more suitable for high-throughput screening.[12][13]

Materials:

  • Selected cell lines (e.g., MCF-7, A549, and a non-cancerous line like MRC-5)

  • Complete culture medium

  • CAS 91340-38-4 (dissolved in DMSO to create a 10 mM stock solution)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of serial dilutions of the CAS 91340-38-4 stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[14]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Assay and Measurement:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to convert the XTT to a colored formazan product.[12]

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[12]

Data Presentation and Interpretation

The results of the cytotoxicity screen should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical Cytotoxicity Profile of CAS 91340-38-4

Cell LineTissue of OriginIC₅₀ (µM) after 72h exposure
MCF-7 Breast Cancer[Experimental Value]
A549 Lung Cancer[Experimental Value]
HT-29 Colon Cancer[Experimental Value]
MRC-5 Normal Lung Fibroblast[Experimental Value]
Doxorubicin (Positive Control)[Known Value, e.g., 0.5 µM in MCF-7]

A lower IC₅₀ value indicates higher potency. A significant difference in IC₅₀ values between cancer and normal cell lines would suggest potential cancer-selective cytotoxicity, a highly desirable trait.

Part 3: Secondary Assays - Elucidating the Mechanism of Action

If CAS 91340-38-4 demonstrates potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action (MoA).[15] This involves a series of more targeted assays to understand how the compound is killing the cells.

Apoptosis vs. Necrosis Assays

A primary question is whether the compound induces programmed cell death (apoptosis) or a more inflammatory form of cell death (necrosis). Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this determination.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

Procedure:

  • Seed cells in a 6-well plate and treat with CAS 91340-38-4 at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

  • Analyze the stained cells by flow cytometry within one hour.

Visualizing the Apoptotic Pathway

Understanding the results of the Annexin V/PI assay requires knowledge of the apoptotic signaling cascade. The diagram below illustrates the intrinsic and extrinsic pathways leading to programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the preliminary biological screening of a novel chemical entity, exemplified by CAS 91340-38-4. By first establishing a solid physicochemical and early ADME/Tox profile, researchers can make informed decisions about a compound's viability. The subsequent tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanism-of-action studies, provides a clear and efficient path to identifying promising lead compounds.

The hypothetical results for CAS 91340-38-4 would dictate the next steps. If significant and selective activity is confirmed, further studies could include:

  • Target identification studies to pinpoint the molecular target of the compound.[15]

  • In vivo efficacy studies in animal models of disease.

  • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

This structured approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the drug discovery and development process.

References

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19). [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • XTT Assays vs MTT. Biotech Spain. (2025-12-29). [Link]

  • Physicochemical properties. Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06). [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • MTT assay. Wikipedia. [Link]

  • Early ADME Profiling Minimizes Wasted Time and Expenditures. Pharma Models. (2014-07-10). [Link]

  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. [Link]

  • What are the physicochemical properties of drug? LookChem. (2023-12-13). [Link]

  • Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. (2022-01-21). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • The mechanism of action and chemical synthesis of FDA newly approved drug molecules. [Link]

  • Advancing New Chemical Modalities into Clinical Studies. PMC - PubMed Central. (2022-10-27). [Link]

  • Biological Screening of Herbal Drugs in detailed. Slideshare. [Link]

  • Drug Development Based on New Chemical Entities. Prime Scholars. [Link]

  • Screening and identification of novel biologically active natural compounds. [Link]

  • Screening and identification of novel biologically active natural compounds. PMC. (2017-06-05). [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

  • Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. Request PDF. ResearchGate. [Link]

  • New publication describes the chemical journey of non-hormonal male birth control pill. (2026-01-12). [Link]

  • 6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano(3,2-g)quinolin-2-one. PubChem. [Link]

  • 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

Sources

3-(2-methoxyphenoxy)-N-methyl-1-propanamine receptor affinity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Receptor Affinity of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine (Nisoxetine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the receptor affinity profile of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine, a compound widely known in the scientific community as Nisoxetine. As a highly potent and selective norepinephrine reuptake inhibitor, Nisoxetine serves as a critical tool in neuroscience research and as a reference compound in drug discovery programs targeting monoaminergic systems. This document delineates its mechanism of action, presents a detailed summary of its binding affinities for the monoamine transporters, and provides field-proven, step-by-step protocols for key in-vitro assays to characterize its pharmacological activity. The guide is intended to equip researchers with the necessary technical and theoretical foundation to effectively utilize Nisoxetine in their investigations.

Introduction and Core Mechanism of Action

3-(2-methoxyphenoxy)-N-methyl-1-propanamine, or Nisoxetine, is a secondary amino compound belonging to the class of phenoxyphenylpropylamines.[1] It was initially investigated as an antidepressant due to its potent inhibition of norepinephrine reuptake.[1] The core mechanism of action of Nisoxetine lies in its high-affinity, selective binding to the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] By inhibiting NET, Nisoxetine blocks the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine and enhancing noradrenergic neurotransmission.

The selectivity of Nisoxetine for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a key feature of its pharmacological profile.[3][4] This selectivity is attributed to the substitution pattern of the aryloxy ring in its chemical structure. Specifically, the 2-position substitution on the phenoxy ring confers high potency and selectivity for NET.[3]

Receptor Affinity and Potency Profile

The affinity of Nisoxetine for monoamine transporters has been extensively characterized using radioligand binding and functional uptake inhibition assays. The data consistently demonstrates a high affinity for NET with significantly lower affinity for SERT and DAT.

Target TransporterSpeciesAssay TypeLigand/SubstrateParameterValue (nM)Reference(s)
Norepinephrine Transporter (NET) HumanBinding[3H]NisoxetineKᵢ1.6
RatBinding[3H]NisoxetineKᵢ1.4 ± 0.1
RatBinding[3H]NisoxetineKᵢ1.5
HumanUptake Inhibition[3H]NorepinephrineIC₅₀7.94 - 20[5]
RatUptake Inhibition[3H]NorepinephrineKᵢ2.1 ± 0.3
Serotonin Transporter (SERT) HumanBinding[3H]CitalopramKᵢ1.4[5]
HumanUptake Inhibition[3H]SerotoninIC₅₀277 - 1400[5]
RatBinding[3H]ParoxetineIC₅₀>500[5]
Dopamine Transporter (DAT) HumanBinding[3H]WIN 35,428Kᵢ30[5]
HumanUptake Inhibition[3H]DopamineIC₅₀1150 - 2400[5]
RatBinding[3H]WIN 35,428IC₅₀>500[5]

Signaling and Functional Consequences of NET Inhibition

The primary functional consequence of Nisoxetine's interaction with NET is the potentiation of noradrenergic signaling. The following diagram illustrates the mechanism of action at the synaptic level.

Nisoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NE_Vesicle->NE Release NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Signal_Transduction Downstream Signaling Adrenergic_Receptor->Signal_Transduction Activation Nisoxetine Nisoxetine Nisoxetine->NET Inhibition

Caption: Mechanism of Nisoxetine at the noradrenergic synapse.

Experimental Protocols

The following protocols are provided as a guide for the in-vitro characterization of Nisoxetine's receptor affinity and functional activity. These protocols are based on established methodologies in the field.[6][7][8]

Competitive Radioligand Binding Assay for NET Affinity

This assay determines the binding affinity (Kᵢ) of Nisoxetine for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand, such as [³H]Nisoxetine.[9][10]

Materials and Reagents:

  • HEK293 cells stably expressing human NET (hNET)

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]Nisoxetine (specific activity > 20 Ci/mmol)

  • Unlabeled Nisoxetine (for standard curve)

  • Desipramine (for defining non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare hNET Membrane Homogenate start->prep incubation Incubate Membranes with [³H]Nisoxetine & Test Compound prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing HEK293 cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add binding buffer, serial dilutions of unlabeled Nisoxetine (or other test compounds), and a fixed concentration of [³H]Nisoxetine (typically at or near its Kₔ).

    • Include wells for total binding (only [³H]Nisoxetine) and non-specific binding (³H]Nisoxetine plus a high concentration of a competing ligand like desipramine).

  • Incubation:

    • Add the membrane homogenate to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of Nisoxetine to inhibit the uptake of a radiolabeled substrate, such as [³H]Norepinephrine, into cells expressing NET.[11][6]

Materials and Reagents:

  • HEK293 cells stably expressing hNET

  • Cell culture medium and reagents

  • Uptake buffer (e.g., Krebs-HEPES buffer)

  • [³H]Norepinephrine

  • Unlabeled Nisoxetine (for standard curve)

  • 96-well cell culture plates

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Workflow Diagram:

Uptake_Assay_Workflow start Start plating Plate hNET-expressing Cells in 96-well Plates start->plating preincubation Pre-incubate Cells with Nisoxetine or Vehicle plating->preincubation uptake Initiate Uptake with [³H]Norepinephrine preincubation->uptake termination Terminate Uptake by Washing with Ice-cold Buffer uptake->termination lysis Lyse Cells termination->lysis quantification Quantify Incorporated Radioactivity lysis->quantification analysis Data Analysis: Calculate IC₅₀ quantification->analysis end End analysis->end

Sources

A-001: A Senior Application Scientist's Guide to the Pharmacological Exploration of Novel Phenoxy-Propyl-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenoxy-propyl-amine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutics targeting the central nervous system and cardiovascular system. This guide provides an in-depth technical framework for researchers and drug development professionals engaged in the pharmacological characterization of novel compounds based on this privileged structure. We will delve into the mechanistic underpinnings, outline robust experimental protocols for comprehensive profiling, and present these methodologies within a logical, self-validating workflow. This document is designed not as a rigid set of instructions, but as a strategic guide to empower informed experimental design and rigorous data interpretation.

Introduction: The Enduring Versatility of the Phenoxy-Propyl-Amine Scaffold

The phenoxy-propyl-amine moiety is a classic example of a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple, distinct biological targets. Its structural elegance lies in its combination of a rigid aromatic phenoxy group and a flexible propyl-amine side chain, which can be readily modified to fine-tune pharmacological activity.

Historically, this scaffold is the foundation for two major classes of drugs:

  • Beta-Adrenergic Antagonists (β-Blockers): Compounds like propranolol competitively block the effects of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility.[1][][3] Their primary therapeutic applications are in cardiovascular medicine.[][3]

  • Monoamine Reuptake Inhibitors: A second, highly successful class of drugs, including the selective norepinephrine reuptake inhibitor (NRI) atomoxetine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, are built upon this same core structure.[4][5] These agents modulate neurotransmitter levels in the synaptic cleft, forming the basis of treatment for conditions like ADHD and depression.[4][6][7]

The remarkable ability of this single chemical framework to yield drugs with such distinct mechanisms of action underscores its importance. Novel derivatives continue to be synthesized, exploring new chemical space and targeting a range of physiological processes, from anti-ulcer activity to alpha-adrenergic blockade.[8][9][10] This guide provides the pharmacological blueprint for characterizing such novel analogues.

The Pharmacological Workflow: A Strategy for Comprehensive Characterization

A logical, phased approach is critical to efficiently and comprehensively characterize a novel compound. The goal is to move from broad, initial screening to a detailed understanding of the compound's mechanism of action and functional effects.

Here, we present a validated workflow. The causality behind this sequence is to first determine if and where the compound binds (Affinity), and then to determine what effect that binding has (Functionality).

G A Compound Synthesis & QC B Radioligand Binding Assay (Primary Target Panel) A->B Test Compound C Determine Ki (Affinity) B->C Binding Data D Second Messenger Assays (e.g., cAMP, Calcium Flux) C->D E Determine EC50/IC50 & Emax (Potency & Efficacy) D->E Functional Data F Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) E->F Characterize Lead G Identify Off-Target Hits F->G

Caption: Workflow for Pharmacological Characterization.

Key Methodologies: Protocols and Mechanistic Insights

Radioligand Binding Assays: Quantifying Target Affinity

Expertise & Experience: The foundational question for any new compound is: "Does it bind to the intended target?" Radioligand binding assays are the gold standard for answering this, providing a direct measure of the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor.[11][12] The principle is one of competition: we measure how effectively our unlabeled novel compound competes with a known, radioactively labeled ligand for binding to the receptor.[11]

Trustworthiness: A robust protocol requires careful optimization and inclusion of proper controls to ensure data validity. The choice of radioligand, buffer conditions, and incubation time are critical parameters that must be empirically determined for each target.[12]

Detailed Step-by-Step Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template for a filtration-based assay using cell membranes expressing the target receptor.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[13]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.[13]

  • Assay Execution (96-well plate format):

    • To each well, add the components in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding) or varying concentrations of the novel test compound.

      • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).

      • 150 µL of the prepared cell membrane suspension (e.g., 10-50 µg protein).[13]

    • The final assay volume is 250 µL.[13]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[13] Gentle agitation is recommended.

  • Harvesting and Filtration:

    • Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

    • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assays: Assessing Cellular Response

Expertise & Experience: Once binding affinity is established, the next critical question is whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays measure the downstream cellular response following receptor engagement.[14][15] For many phenoxy-propyl-amine targets, which are often G-protein coupled receptors (GPCRs), this involves measuring changes in second messenger levels, such as cyclic AMP (cAMP).[15][16]

Trustworthiness: The choice of assay depends on the GPCR's coupling mechanism (Gs, Gi, or Gq). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[15] Validated, commercially available kits provide a reliable and reproducible means of quantifying these changes.

Detailed Step-by-Step Protocol: GloSensor™ cAMP Assay (for Gs or Gi-coupled receptors)

This protocol is adapted for a live-cell, bioluminescence-based assay format.

  • Cell Preparation:

    • Culture cells expressing the GPCR of interest in the appropriate medium.

    • Transfect or transduce the cells with the GloSensor™ cAMP plasmid, a genetically encoded biosensor that links cAMP levels to light output.[17][18] Select for a stable cell line for consistent results.

  • Assay Equilibration:

    • Harvest the cells and resuspend them in a CO2-independent medium containing the GloSensor™ cAMP Reagent.[18]

    • Incubate the cell suspension for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells.[18]

  • Assay Execution (384-well plate format):

    • Dispense the equilibrated cells into the wells of a 384-well plate.

    • Allow the basal luminescence signal to stabilize.

    • For Agonist Testing: Add varying concentrations of the novel test compound and measure the luminescence signal over time. An increase in signal indicates Gs activation, while a decrease indicates Gi activation (often measured as inhibition of forskolin-stimulated cAMP production).[15]

    • For Antagonist Testing: Pre-incubate the cells with the novel test compound, then add a known agonist at its EC80 concentration. A reduction in the agonist-induced signal indicates antagonism.[18]

  • Data Analysis:

    • Plot the luminescence data against the compound concentration.

    • For agonists, use non-linear regression to calculate the EC50 (potency) and Emax (efficacy).

    • For antagonists, calculate the IC50 value.

Case Study: Characterizing a Novel NRI (Atomoxetine Analogue)

Let's consider a hypothetical novel compound, A-001 , designed as a selective norepinephrine reuptake inhibitor (NRI) based on the atomoxetine scaffold.

Objective: To determine the affinity, potency, and selectivity of A-001.

Methods:

  • Binding Assays: Competitive radioligand binding assays were performed for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

  • Functional Assay: A functional norepinephrine uptake assay was conducted in HEK293 cells stably expressing human NET.

Quantitative Data Summary:

Target Binding Affinity (Ki, nM) Functional Potency (IC50, nM)
NET 1.53.2
SERT 250> 1000
DAT 480> 1000

Interpretation: The data clearly demonstrate that A-001 is a potent and selective inhibitor of the norepinephrine transporter. The high binding affinity (low Ki value) for NET is confirmed by its potent inhibition of norepinephrine uptake in a functional cell-based assay.[6] The significantly weaker binding and functional activity at SERT and DAT indicate a high degree of selectivity, which is a desirable characteristic for minimizing off-target side effects.[6]

Signaling Pathway Visualization:

The mechanism of action for an NRI like A-001 involves blocking the presynaptic norepinephrine transporter (NET).[19] This action increases the concentration of norepinephrine (NE) in the synaptic cleft, enhancing downstream signaling through adrenergic receptors on the postsynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Vesicles Synaptic_NE Norepinephrine (NE) in Synaptic Cleft NE_Vesicle->Synaptic_NE Release NET NET Transporter Ad_Receptor Adrenergic Receptor (e.g., β1) G_Protein Gs Protein Ad_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Synaptic_NE->NET Reuptake Synaptic_NE->Ad_Receptor Binds A001 A-001 A001->NET Blocks

Caption: Mechanism of Action for a Norepinephrine Reuptake Inhibitor.

Conclusion

The pharmacological characterization of novel phenoxy-propyl-amine compounds requires a systematic and multi-faceted approach. By integrating high-fidelity binding assays with functionally relevant cellular assays, researchers can build a comprehensive profile of a compound's affinity, potency, efficacy, and selectivity. The workflows and protocols detailed in this guide provide a robust framework for these investigations, enabling the confident identification and progression of promising new therapeutic candidates. The enduring chemical tractability and proven clinical success of this scaffold ensure that it will remain a fertile ground for drug discovery for years to come.

References

  • Title: Atomoxetine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Source: PubMed Central. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery. Source: Signal Transduction and Targeted Therapy. URL: [Link]

  • Title: How Atomoxetine Works: Understanding Its Mechanism of Action. Source: GoodRx. URL: [Link]

  • Title: What is the mechanism of action of Propranolol (beta blocker)? Source: Dr.Oracle. URL: [Link]

  • Title: What is the mechanism of Atomoxetine Hydrochloride? Source: Patsnap Synapse. URL: [Link]

  • Title: Propranolol and its Mechanism of Action. Source: Open Access Journals. URL: [Link]

  • Title: Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. Source: STERIS HEALTHCARE PVT LTD. URL: [Link]

  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

  • Title: Propranolol - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips. Source: Methods in Molecular Biology. URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening. Source: PMC - NIH. URL: [Link]

  • Title: What is the mechanism of Propranolol Hydrochloride? Source: Patsnap Synapse. URL: [Link]

  • Title: Saturation Radioligand Binding Assays. Source: Alfa Cytology. URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells. Source: PubMed. URL: [Link]

  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Source: ACS Measurement Science Au. URL: [Link]

  • Title: Functional Assays Protocols. Source: PDSP. URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Source: NIH. URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity. Source: Eurofins Discovery. URL: [Link]

  • Title: Functional Assays. Source: Gifford Bioscience. URL: [Link]

  • Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Source: PMC - NIH. URL: [Link]

  • Title: PPPA (drug) - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Phenoxypropylamines: synthesis and antiulcer evaluation. Source: PubMed. URL: [Link]

  • Title: [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl] - Alpha-Phenylacetonitrile Derivatives]. Source: PubMed. URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Pharmacological Profiling of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is a synthetic molecule with structural motifs common to pharmacologically active agents targeting the central nervous system.[1][2][3] Specifically, the phenoxy-propyl-amine scaffold is a well-established pharmacophore found in compounds that modulate monoaminergic systems.[4] These systems, which include the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways, are critical for regulating mood, cognition, and behavior. Key protein targets within these systems include the monoamine transporters (MATs) — DAT, NET, and SERT — and the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[4][5][6] Additionally, such compounds may exhibit activity at various G-protein coupled receptors (GPCRs) that respond to monoamines.[7][8]

Given the absence of published literature for this specific compound[1], a systematic in vitro evaluation is necessary to elucidate its potential mechanism of action. This guide provides a comprehensive suite of experimental protocols designed for researchers, scientists, and drug development professionals to characterize the pharmacological profile of this compound. The protocols described herein are designed as self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Section 1: Monoamine Transporter (MAT) Interaction Profile

The primary hypothesis, based on the compound's structure, is its potential interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are primary targets for antidepressants and psychostimulants.[4] We will assess both the binding affinity and the functional inhibition of these transporters.

Radioligand Binding Assays for DAT, NET, and SERT

Radioligand binding assays are a gold standard for determining the affinity (Ki) of a test compound for a specific receptor or transporter.[5] This protocol outlines a competitive binding assay using membrane preparations from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

Principle: This is a competitive displacement assay where the test compound competes with a known high-affinity radioligand for binding to the transporter. The amount of radioligand displaced is proportional to the affinity of the test compound.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT p2 Harvest and homogenize cells in lysis buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Wash and resuspend membrane pellet in binding buffer p3->p4 p5 Determine protein concentration (e.g., BCA assay) p4->p5 a1 Add to 96-well plate: 1. Binding Buffer 2. Test Compound (serial dilutions) 3. Radioligand (at Kd) 4. Membrane Preparation p5->a1 a2 Incubate to reach equilibrium (e.g., 60 min at 30°C) a1->a2 a3 Rapidly filter through GF/C filters to separate bound/free ligand a2->a3 a4 Wash filters with ice-cold wash buffer a3->a4 a5 Measure radioactivity with a scintillation counter a4->a5 d1 Calculate specific binding (Total - Non-specific) a5->d1 d2 Plot % specific binding vs. log[compound] d1->d2 d3 Determine IC50 using non-linear regression d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation d3->d4

Caption: Workflow for determining compound binding affinity at monoamine transporters.

Protocol 1.1: Step-by-Step

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the human transporter of interest (hDAT, hNET, or hSERT) to ~90% confluence.

    • Wash cells with PBS, then scrape into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

    • Homogenize the cell suspension and centrifuge at low speed (1,000 x g) to remove nuclei and large debris.[9]

    • Centrifuge the supernatant at high speed (20,000 x g) for 20 minutes at 4°C to pellet the membranes.[9]

    • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) containing 10% sucrose, aliquot, and store at -80°C. Determine protein concentration using a BCA assay.[9]

  • Competitive Binding Assay:

    • Set up a 96-well plate for the assay. Each well will have a final volume of 250 µL.[9]

    • Total Binding Wells: Add 150 µL of membrane preparation (optimized protein amount, e.g., 10-20 µg), 50 µL of binding buffer, and 50 µL of the appropriate radioligand.

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known selective inhibitor (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT), and 50 µL of the radioligand.[10]

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), and 50 µL of the radioligand.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[9]

    • Quickly wash the filters four times with an ice-cold wash buffer to remove unbound radioligand.[9]

    • Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Table 1: Recommended Radioligands for MAT Binding Assays

TransporterRadioligandTypical ConcentrationKnown Inhibitor for NSB
hDAT [³H]WIN 35,428 ([³H]CFT)1-5 nM10 µM Mazindol
hNET [³H]Nisoxetine1-3 nM10 µM Nisoxetine
hSERT [³H]Citalopram0.5-2 nM10 µM Fluoxetine
Substrate Uptake Inhibition Assays

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport. This is a critical step in determining if the compound is an inhibitor or a potential substrate.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter. A reduction in accumulated radioactivity in the presence of the test compound indicates inhibitory activity.

Protocol 1.2: Step-by-Step

  • Cell Plating:

    • Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into a 96-well plate at an appropriate density (e.g., 20,000-50,000 cells/well) and allow them to adhere overnight.[6]

  • Uptake Inhibition Assay:

    • On the day of the experiment, gently wash the cells once with 100 µL of a Krebs-HEPES buffer (KHB).[11][12]

    • Pre-incubate the cells for 5-10 minutes at room temperature with 50 µL of KHB containing various concentrations of this compound or a reference inhibitor (for NSB).[10][11][12]

    • Initiate the uptake by adding 50 µL of KHB containing the appropriate [³H]-substrate. The final substrate concentration should be near its Km value to ensure sensitive detection of inhibition.[11]

    • Incubate for a short period to measure the initial rate of uptake (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET).[11]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.[13]

    • Lyse the cells by adding 1% SDS or a suitable lysis buffer to each well.[11]

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure radioactivity.[13]

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) in wells treated with a saturating concentration of a known selective inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the compound and use non-linear regression to determine the IC50 value.

Table 2: Recommended Radiosubstrates for MAT Uptake Assays

TransporterRadiosubstrateTypical Final ConcentrationKnown Inhibitor for NSB
hDAT [³H]Dopamine100-200 nM10 µM Mazindol
hNET [³H]Norepinephrine5-10 nM10 µM Nisoxetine
hSERT [³H]Serotonin (5-HT)100-200 nM10 µM Fluoxetine

Section 2: Monoamine Oxidase (MAO) Inhibition Profile

MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[14] Inhibition of MAO-A or MAO-B can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases.[15]

Principle: MAO activity can be measured by monitoring the production of one of its byproducts, hydrogen peroxide (H₂O₂).[14][16] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent or colorimetric signal. A decrease in signal in the presence of the test compound indicates MAO inhibition.

Workflow Diagram: MAO Inhibition Assay

G cluster_assay Fluorometric MAO Inhibition Assay cluster_analysis Data Analysis a1 Add to 96-well plate: 1. Assay Buffer 2. Test Compound or Vehicle 3. MAO-A or MAO-B Enzyme a2 Pre-incubate to allow compound-enzyme interaction a1->a2 a3 Initiate reaction by adding substrate (e.g., Tyramine) and HRP-probe mix a2->a3 a4 Incubate at 37°C, protected from light a3->a4 a5 Measure fluorescence (e.g., Ex/Em = 530/585 nm) a4->a5 d1 Subtract background fluorescence a5->d1 d2 Calculate % inhibition relative to vehicle control d1->d2 d3 Plot % inhibition vs. log[compound] d2->d3 d4 Determine IC50 using non-linear regression d3->d4

Caption: Workflow for determining MAO-A and MAO-B inhibitory activity.

Protocol 2.1: Step-by-Step

This protocol is based on the principles of commercially available MAO inhibitor screening kits.[14][16]

  • Reagent Preparation:

    • Prepare all reagents (Assay Buffer, MAO-A/B enzymes, substrate, detection probe) according to the manufacturer's instructions. All reagents should be brought to room temperature before use.[16]

  • Assay Procedure:

    • In a 96-well black plate suitable for fluorescence measurements, add the test compound this compound across a range of concentrations.

    • Include wells for a "no-inhibitor" control (vehicle) and a "positive inhibitor" control (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).[16]

    • Add the MAO-A or MAO-B enzyme to all wells except for a "no-enzyme" background control.

    • Pre-incubate for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a master mix containing the MAO substrate (e.g., p-tyramine, a substrate for both isoforms) and the detection reagent (e.g., HRP and a fluorometric probe).[14]

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Stop the reaction (if necessary, per kit instructions) and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[14]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the compound and use non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

Section 3: G-Protein Coupled Receptor (GPCR) Activity Screening

The structural similarity of the test compound to known monoamine ligands suggests potential activity at GPCRs, such as dopamine (D₁-D₅) and serotonin (5-HT₁-₇) receptor subtypes. A primary screen can be conducted using cell-based functional assays that measure downstream signaling events.

Principle: GPCR activation initiates intracellular signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i).[17][18] By using cells expressing a specific GPCR and a reporter system for these second messengers, one can determine if a compound acts as an agonist or antagonist at that receptor.

Signaling Pathway Overview: Major GPCR Pathways

G cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway compound Test Compound (this compound) receptor GPCR (e.g., Dopamine or Serotonin Receptor) compound->receptor gs Gαs receptor->gs gi Gαi receptor->gi gq Gαq receptor->gq ac Adenylyl Cyclase gs->ac Activates camp ↑ cAMP ac->camp pka PKA Activation camp->pka ac_i Adenylyl Cyclase gi->ac_i Inhibits camp_i ↓ cAMP ac_i->camp_i plc Phospholipase C (PLC) gq->plc Activates ip3 ↑ IP₃ & DAG plc->ip3 ca ↑ [Ca²⁺]i ip3->ca

Caption: Simplified overview of major GPCR signaling pathways.

Protocol 3.1: General Functional GPCR Assay (cAMP Measurement)

This protocol describes a method for assessing activity at Gs- and Gi-coupled receptors by measuring changes in cAMP levels.

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest.

    • Plate cells in a 96- or 384-well plate and grow to near confluence.

  • Agonist Mode Assay:

    • Wash cells with assay buffer and then incubate with various concentrations of this compound.

    • For Gi-coupled receptors, add a stimulator of adenylyl cyclase, such as Forskolin, to all wells to induce a cAMP signal that can then be inhibited.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

    • Incubate, lyse, and measure cAMP levels as described above. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response versus the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of the test compound to determine the IC50.

Conclusion

This document provides a foundational set of in vitro protocols to perform an initial pharmacological characterization of this compound. By systematically evaluating its affinity and functional activity at monoamine transporters, its inhibitory potential against MAO enzymes, and its modulatory effects on key GPCRs, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be crucial for guiding further investigation and understanding its potential therapeutic applications or toxicological liabilities.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
  • Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. (n.d.). Benchchem.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (n.d.). Oxford Academic.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed.
  • Cell-Based GPCR Reporter Assays. (n.d.). Thermo Fisher Scientific - US.
  • Designing modulators of monoamine transporters using virtual screening techniques. (n.d.). Frontiers.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
  • amine. (n.d.). PubChemLite.

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025).
  • This compound | CAS 91340-38-4. (n.d.). SCBT.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511). (n.d.). Abcam.
  • amine | 91340-38-4. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Solubilization of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is a novel small molecule with potential applications in various fields of biological research, including pharmacology and drug discovery. As with any new investigational compound, establishing a reliable and reproducible protocol for its solubilization and introduction into cell culture systems is a critical first step for in vitro studies. The physicochemical properties of a compound, particularly its solubility and stability in aqueous environments like cell culture media, dictate its bioavailability to the cells and, consequently, the accuracy and reliability of experimental outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of this compound for cell culture applications. These protocols are founded on the principles of chemical solubility, with a specific focus on the characteristics of amine-containing compounds, and best practices in cell culture methodology to ensure scientific integrity and experimental success.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective dissolution strategy.

PropertyValueSource
CAS Number 91340-38-4[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
Physical Form Liquid (presumed)General supplier information
Predicted XlogP 1.5[2]

The presence of a secondary amine group in the structure of this compound is a key determinant of its solubility. Amines are basic and their solubility in aqueous solutions is highly pH-dependent.[3][4] In acidic conditions, the amine group can become protonated, forming a more polar and water-soluble salt.[5]

Core Principles for Dissolving Amine-Containing Compounds for Cell Culture

The dissolution of a novel compound like this compound for in vitro studies should be approached systematically. The following workflow illustrates the key decision-making steps.

Caption: Workflow for applying the stock solution to cell culture.

Conclusion

The successful use of this compound in cell-based assays is contingent upon its proper dissolution and the maintenance of its stability. Due to the presence of an amine functional group, its solubility is expected to be pH-dependent. While DMSO offers a robust method for initial solubilization, careful consideration of solvent toxicity is essential. Alternatively, the preparation of an aqueous stock solution through pH adjustment provides a DMSO-free option. By following the detailed protocols and quality control measures outlined in these application notes, researchers can confidently prepare and utilize solutions of [3- (2-Methoxy-phenoxy)-propyl]-methyl-amine, thereby ensuring the integrity and reproducibility of their in vitro experimental data.

References

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6486607, amine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. PubChem. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Various Authors. (n.d.). Solubility and pH of amines. [Link]

  • ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. [Link]

  • BioTechniques. (2018). Quality control: the dark side of cell culture. [Link]

Sources

Application Notes & Protocols: Evaluating the Efficacy of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to selecting and utilizing appropriate in vivo models for assessing the therapeutic efficacy of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine (hereinafter referred to as "Compound X"). The structural characteristics of Compound X, particularly the methoxy-phenoxy-propyl-amine scaffold, suggest a potential interaction with monoamine neurotransmitter systems. This class of compounds frequently includes selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Therefore, the protocols outlined herein are primarily focused on animal models of depression and anxiety, conditions where such mechanisms of action are clinically relevant.[2]

The primary objective of these application notes is to provide a scientifically rigorous framework for preclinical efficacy testing. This includes not only the step-by-step protocols for established behavioral assays but also the critical rationale behind model selection, experimental design, and data interpretation to ensure robust and translatable results. Adherence to ethical guidelines and best practices in preclinical research is paramount for the validity and reproducibility of these studies.[3][4]

Hypothesized Pharmacological Profile

Based on its chemical structure, which is analogous to known norepinephrine transporter (NET) inhibitors like nisoxetine and atomoxetine, Compound X is hypothesized to function as a potent and selective inhibitor of the norepinephrine transporter.[1][5] Blockade of NET increases the synaptic availability of norepinephrine, a neurotransmitter critically involved in mood, arousal, and stress responses. Dysregulation of noradrenergic signaling is implicated in the pathophysiology of major depressive disorder and anxiety disorders.[2][6]

Therefore, the primary hypothesis to be tested is that Compound X will exhibit antidepressant- and anxiolytic-like properties in validated rodent models. The following protocols are designed to test this hypothesis by evaluating the compound's ability to reverse specific behavioral endophenotypes relevant to these conditions.[7]

Hypothesized Mechanism of Action

Below is the hypothesized signaling pathway for Compound X.

Mechanism_of_Action cluster_pre Presynaptic Noradrenergic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine (NE) VMAT2 VMAT2 NE->VMAT2 Packaging NE_Vesicle NE Vesicle VMAT2->NE_Vesicle Packaging Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) Ad_Receptor Adrenergic Receptors (α, β) Signaling Downstream Signaling (e.g., cAMP pathway) Ad_Receptor->Signaling Response Therapeutic Effect (e.g., Mood Regulation) Signaling->Response Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Ad_Receptor Binding CompoundX Compound X CompoundX->NET Inhibition

Caption: Hypothesized mechanism of Compound X inhibiting the norepinephrine transporter (NET).

Selection of Animal Models: A Comparative Overview

No single animal model can fully recapitulate the complexity of human psychiatric disorders.[8] Therefore, a battery of tests assessing different behavioral domains is recommended to build a comprehensive efficacy profile for Compound X.[9] The choice of model should be guided by its validity (face, construct, and predictive) and the specific hypothesis being tested.[7]

Animal ModelPrimary IndicationKey AdvantagesKey Disadvantages
Forced Swim Test (FST) DepressionHigh throughput, excellent predictive validity for known antidepressants.[7][10]Low face validity; sensitive to motor effects; interpretation as "despair" is debated.[11]
Tail Suspension Test (TST) DepressionHigh throughput, no risk of hypothermia, good predictive validity.[12][13]Limited to mice; some strains may climb their tails, confounding results.[14][15]
Elevated Plus Maze (EPM) AnxietyBased on natural rodent behavior (aversion to open spaces), well-validated for anxiolytics.[16][17][18]Sensitive to light levels and handling; locomotor activity can be a confounder.[19]
Chronic Mild Stress (CMS) Depression (Anhedonia)High construct and face validity, mimics chronic stress etiology.[20][21] Reverses only with chronic, not acute, antidepressant treatment.[22]Labor-intensive, long duration (weeks), high variability between labs.[20][22]

Experimental Workflow & Design Considerations

A robust preclinical study requires careful planning from animal acquisition to data analysis. Key considerations include randomization, blinding, and the inclusion of appropriate control groups to minimize experimental bias.[4][23]

Caption: A generalized workflow for preclinical efficacy testing of Compound X.

Essential Experimental Groups:

To ensure the validity of the results, the following groups are mandatory for each behavioral test:

  • Vehicle Control: Animals receive the delivery vehicle (e.g., saline, DMSO solution) on the same schedule as the drug-treated groups. This group establishes the baseline behavioral response.

  • Compound X Group(s): At least one, and preferably multiple, dose levels of Compound X to establish a dose-response relationship.

  • Positive Control: Animals receive a well-characterized reference drug with a known effect in the chosen model (e.g., Desipramine for FST/TST, Diazepam for EPM). This validates that the model is performing as expected.

Detailed Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant efficacy.[7][24] It is based on the principle that animals will adopt an immobile posture after initial escape attempts in an inescapable situation. Antidepressants are known to prolong active escape behaviors (swimming, climbing) and reduce immobility.[25]

Materials:

  • Clear Plexiglas cylinders (25 cm tall, 10 cm diameter).

  • Water bath or heater to maintain water temperature at 24-25°C.[26]

  • Video recording equipment and analysis software (e.g., ANY-maze).

  • Dry towels and a heated recovery cage.

Procedure (for mice):

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test begins.[26]

  • Drug Administration: Administer Compound X, vehicle, or positive control (e.g., Desipramine, 20 mg/kg, i.p.) 30-60 minutes prior to testing, depending on the compound's pharmacokinetics.

  • Test: Gently place each mouse into a cylinder filled with 15 cm of 24-25°C water. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.[26]

  • Recording: Record the session for a total of 6 minutes.[27] The first 2 minutes are typically considered a habituation period and are often excluded from the final analysis.[26][27]

  • Scoring (last 4 minutes): A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[25] Alternatively, use automated video-tracking software.

  • Post-Test Care: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, heated cage for observation until fully dry.[26]

  • Maintenance: Change the water between animals to prevent olfactory cues from affecting subsequent tests.[26]

Data Presentation & Expected Outcome:

Treatment GroupDose (mg/kg, i.p.)NImmobility (seconds, Mean ± SEM)
Vehicle-12150 ± 10.5
Positive Control (Desipramine)201285 ± 9.2 ***
Compound X1012120 ± 11.1
Compound X301295 ± 8.7 ***
p<0.05, **p<0.001 compared to Vehicle. Data are hypothetical.

A significant decrease in immobility time in the Compound X groups compared to the vehicle group suggests an antidepressant-like effect.

Protocol 2: Tail Suspension Test (TST) for Antidepressant-Like Activity

The TST is another model of behavioral despair that is often used as a rapid screen for antidepressants.[12][28] The principle is similar to the FST, where immobility in an inescapable stressful situation is the key endpoint.[15]

Materials:

  • Tail suspension apparatus (a box or chamber that allows the mouse to hang freely).

  • Adhesive tape (medical grade).

  • Video recording and analysis software.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer compounds as described for the FST.

  • Suspension: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail. Suspend the mouse by this tape from a hook or bar, ensuring it cannot reach any surfaces.[12][14]

  • Recording: The test duration is typically 6 minutes.[14][28]

  • Scoring: Score the total duration of immobility during the final 4 minutes of the test.[15] Immobility is defined as the complete absence of limb or body movement, except for slight respiration.[14]

  • Post-Test Care: At the end of the test, gently remove the mouse and carefully peel off the tape. Return the animal to its home cage and monitor for any signs of distress.

Expected Outcome: Similar to the FST, an effective antidepressant-like compound is expected to significantly reduce the total time spent immobile compared to the vehicle-treated group.[13]

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a gold-standard test for assessing anxiety-like behavior in rodents.[16][29] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its innate fear of open, elevated spaces.[17][29]

Materials:

  • Plus-shaped maze, elevated from the floor (typically 50-55 cm).[29]

  • Two opposing arms are open, and two are enclosed by high walls.

  • Video camera mounted above the maze and tracking software.

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 45-60 minutes under dim lighting conditions.[16][19]

  • Drug Administration: Administer Compound X, vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) 30 minutes prior to testing.

  • Test: Place the mouse in the center of the maze, facing one of the open arms.[16]

  • Recording: Allow the animal to explore the maze freely for 5 minutes and record the session.[17]

  • Post-Test Care: Return the mouse to its home cage.

  • Maintenance: Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[19]

Data Presentation & Key Parameters:

ParameterAnxiolytic Effect (e.g., Compound X)Anxiogenic Effect
Time Spent in Open Arms (%) Increase Decrease
Open Arm Entries (%) Increase Decrease
Total Arm Entries No ChangeNo Change
A lack of change in total arm entries is important to rule out confounding effects on general locomotor activity.[17]

An increase in the percentage of time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[18]

Conclusion and Future Directions

Positive results from these acute behavioral models provide a strong rationale for advancing Compound X to more complex and translationally relevant models, such as the Unpredictable Chronic Mild Stress (UCMS) model. The UCMS model induces anhedonia, a core symptom of depression, and is responsive to chronic but not acute antidepressant administration, better mimicking the clinical situation.[21][22][30]

Furthermore, behavioral findings should be correlated with neurochemical and molecular analyses. Post-mortem analysis of brain tissue (e.g., prefrontal cortex, hippocampus) using techniques like HPLC to measure norepinephrine levels or receptor binding assays can provide direct evidence of target engagement and help elucidate the underlying neurobiological mechanisms of Compound X.

By employing this multi-tiered, validated approach, researchers can build a robust data package to confidently assess the therapeutic potential of this compound for the treatment of depressive and anxiety disorders.

References

  • Holmes, A., Yang, R. J., Murphy, D. L., & Crawley, J. N. (2003). Abnormal behavioral phenotypes of serotonin transporter knockout mice: parallels with human anxiety and depression. Biological Psychiatry, 54(10), 953–959. (URL: [Link])

  • Monteggia, L. M., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53109. (URL: [Link])

  • Protocols.io. (2023). Elevated plus maze protocol. (URL: [Link])

  • Viana, M. B., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1211. (URL: [Link])

  • Tzadok, M., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (140), e58131. (URL: [Link])

  • JoVE. (2015). Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments. (URL: [Link])

  • Protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (URL: [Link])

  • JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments. (URL: [Link])

  • Lira, R., et al. (2003). Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice. Journal of Neurochemistry, 86(6), 1431-1443. (URL: not available)
  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. (URL: [Link])

  • Maze Engineers. (n.d.). Tail Suspension. (URL: [Link])

  • Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. (URL: [Link])

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. (URL: [Link])

  • Hadassah BrainLabs. (n.d.). Serotonin transporter knockout mouse. (URL: [Link])

  • Nakatani, Y., et al. (2023). Behavioral phenotype, intestinal microbiome, and brain neuronal activity of male serotonin transporter knockout mice. Neuroscience Research, 189, 43-57. (URL: [Link])

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. (URL: [Link])

  • Heiming, R. S., et al. (2011). Consequences of Serotonin Transporter Genotype and Early Adversity on Behavioral Profile – Pathology or Adaptation? Frontiers in Behavioral Neuroscience, 5, 31. (URL: [Link])

  • Wikipedia. (n.d.). Animal models of depression. (URL: [Link])

  • Duman, C. H. (2018). Animal Models of Depression: What Can They Teach Us about the Human Disease? Progress in Neuro-Psychopharmacology and Biological Psychiatry, 84(Pt A), 2-5. (URL: not available)
  • Wikipedia. (n.d.). Behavioural despair test. (URL: [Link])

  • O'Leary, O. F., & Cryan, J. F. (2014). A new leash of life: rodent models of treatment-resistant depression. Molecular Psychiatry, 19(6), 633-636. (URL: not available)
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. (URL: [Link])

  • Szcześniak, G., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 12(14), 4811. (URL: [Link])

  • JoVE. (2011). Video: The Mouse Forced Swim Test. Journal of Visualized Experiments. (URL: [Link])

  • ResearchGate. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. (URL: [Link])

  • Semantic Scholar. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (URL: [Link])

  • Bourin, M., et al. (2004). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Human Psychopharmacology, 19(S1), S17-S24. (URL: [Link])

  • Hall, F. S., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Current Drug Targets, 9(12), 1089-1101. (URL: not available)
  • Zhou, J. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 11(15), 1983-1991. (URL: not available)
  • Wikipedia. (n.d.). PPPA (drug). (URL: [Link])

  • Bailey, K. R., & Crawley, J. N. (2009). Behavioral Assessments for Pre-Clinical Pharmacovigilance. Journal of Pharmacological and Toxicological Methods, 60(1), 1-10. (URL: not available)
  • Daws, L. C., et al. (2015). Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior. Neuroscience, 303, 108-118. (URL: [Link])

  • ResearchGate. (2019). Regulatory role of the dopamine and norepinephrine transporters in pentylenetetrazol-kindled mice: Association with effect of antidepressants. (URL: [Link])

  • German Centre for the Protection of Laboratory Animals (Bf3R). (n.d.). Guidance for planning and conducting confirmatory preclinical studies and systematic reviews. (URL: [Link])

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. (URL: [Link])

  • Sena, E. S., et al. (2014). General Principles of Preclinical Study Design. ILAR Journal, 55(2), 235–243. (URL: [Link])

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (URL: [Link])

  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References. (URL: [Link])

Sources

Application Notes and Protocols: The Use of Nisoxetine as a Selective Norepinephrine Transporter Inhibitor in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, widely known as Nisoxetine , in neurotransmitter uptake assays. This document delves into the molecular pharmacology of Nisoxetine, its mechanism of action as a potent and selective norepinephrine transporter (NET) inhibitor, and detailed protocols for its application in both traditional radioligand and modern fluorescence-based uptake assays.

Introduction: The Critical Role of Norepinephrine Transporter in Neuromodulation

The norepinephrine transporter (NET) is a crucial component of the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates the neurotransmitter's signal and maintains homeostatic balance.[3] The dysfunction of NET has been implicated in a variety of neuropsychiatric disorders, including depression, anxiety disorders, and attention-deficit hyperactivity disorder (ADHD), making it a significant target for therapeutic drug development.[1][4]

Nisoxetine, originally developed as an antidepressant, has emerged as an invaluable tool in neuroscience research due to its high potency and selectivity for NET.[5][6] It is widely used as a standard selective norepinephrine reuptake inhibitor to characterize the function of NET and to screen for novel compounds with similar mechanisms of action.[5]

Molecular Profile of Nisoxetine

Nisoxetine, with the chemical formula C₁₇H₂₁NO₂ HCl, is a potent inhibitor of the norepinephrine transporter.[7] Its high affinity for NET is demonstrated by its low nanomolar inhibition constant (Ki) and dissociation constant (Kd) values.

ParameterValueSource
NET Ki 0.8 nM[5]
NET Kd 0.76 nM[8]
Selectivity ~1000-fold more potent for NET than SERT[5]
Selectivity ~400-fold more potent for NET than DAT[5]

This remarkable selectivity makes Nisoxetine an ideal pharmacological tool to dissect the role of norepinephrine signaling in complex biological systems without the confounding effects of inhibiting dopamine or serotonin reuptake.

Mechanism of Action: Competitive Inhibition of Norepinephrine Transport

Nisoxetine exerts its effect by binding to the norepinephrine transporter and competitively inhibiting the reuptake of norepinephrine. This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] The 2-methoxy substitution in the phenoxy ring of Nisoxetine is critical for its high potency and selectivity for NET.[5]

Below is a diagram illustrating the mechanism of action of Nisoxetine at the synaptic terminal.

presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron ne Norepinephrine presynaptic->ne Release synaptic_cleft Synaptic Cleft vesicle Synaptic Vesicle (Norepinephrine) net Norepinephrine Transporter (NET) receptor Adrenergic Receptor receptor->postsynaptic Signal Transduction nisoxetine Nisoxetine nisoxetine->net Binds and Inhibits ne->net Reuptake ne->receptor Binds

Caption: Nisoxetine blocks the norepinephrine transporter (NET) on the presynaptic neuron.

Experimental Protocols for Neurotransmitter Uptake Assays

The following protocols provide detailed methodologies for utilizing Nisoxetine in both radioligand and fluorescence-based neurotransmitter uptake assays. These assays are fundamental in determining the potency and efficacy of novel compounds targeting the norepinephrine transporter.

Protocol 1: Radioligand-Based [³H]Nisoxetine Binding Assay

This protocol describes a competitive binding assay using radiolabeled Nisoxetine to determine the affinity of test compounds for the norepinephrine transporter.

Materials:

  • Cell Culture: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine.[9]

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Non-specific Binding Control: Desipramine (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Cell Harvester and Filter Mats.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture hNET-HEK293 cells to confluency. On the day of the assay, gently scrape and resuspend the cells in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Desipramine (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 50 µL of [³H]Nisoxetine (final concentration of 1-2 nM).

    • 100 µL of the cell suspension.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol utilizes a fluorescent substrate that acts as a mimic for norepinephrine, allowing for a non-radioactive, kinetic measurement of NET activity.[10][11][12]

Materials:

  • Cell Culture: HEK293 cells stably expressing hNET.

  • Fluorescent Neurotransmitter Uptake Assay Kit: Commercially available kits provide a fluorescent substrate and a masking dye.[13][14]

  • Nisoxetine: As a positive control inhibitor.

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Seed hNET-HEK293 cells into black, clear-bottom microplates and allow them to form a confluent monolayer overnight.[11]

  • Compound Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the test compounds or Nisoxetine (as a control) at various concentrations to the wells and incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions. Add the working solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

  • Data Acquisition: The assay can be run in two modes:

    • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes to monitor the rate of uptake.[12]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence intensity.[10]

  • Data Analysis: For kinetic data, the rate of uptake can be determined from the slope of the fluorescence versus time plot. For endpoint data, subtract the background fluorescence (from wells without cells or with parental cells) from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

The workflow for a typical fluorescence-based uptake assay is depicted below.

plate_cells 1. Plate hNET-expressing cells in a microplate add_compound 2. Add test compound or Nisoxetine (control) plate_cells->add_compound add_substrate 3. Add fluorescent substrate solution add_compound->add_substrate read_plate 4. Read fluorescence (kinetic or endpoint) add_substrate->read_plate analyze_data 5. Analyze data and determine IC50 values read_plate->analyze_data

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Data Interpretation and Validation

A successful neurotransmitter uptake assay using Nisoxetine as a reference compound should yield reproducible IC₅₀ values consistent with its known potency. The use of both positive (Nisoxetine) and negative (vehicle) controls is essential for data validation. Furthermore, comparing the rank order of potency of a series of test compounds to their binding affinities obtained from radioligand binding assays can provide a comprehensive understanding of their mechanism of action.[15]

Conclusion

Nisoxetine is an indispensable tool for the study of the norepinephrine transporter. Its high potency and selectivity allow for the precise characterization of NET function and the identification of novel modulators. The protocols outlined in these application notes provide robust and reliable methods for utilizing Nisoxetine in both traditional and modern neurotransmitter uptake assays, facilitating advancements in neuroscience research and drug discovery.

References

  • Wikipedia. Nisoxetine. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-35). Humana Press, New York, NY. [Link]

  • Kassinos, M., Jones, P. A., & Williams, C. (2007). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. [Link]

  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 1-13. [Link]

  • PubChem. Nisoxetine. [Link]

  • Wikipedia. Norepinephrine reuptake inhibitor. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

Sources

Application Notes & Protocols: Radiolabeling of WAY-100635 and its Analogs for 5-HT1A Receptor Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-HT1A Receptor Imaging

The serotonin 1A (5-HT1A) receptor, a key player in the serotonergic system, is deeply implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][2] Consequently, the ability to non-invasively quantify and map the distribution of these receptors in the living human brain is of immense value for both clinical diagnostics and the development of novel therapeutics. Positron Emission Tomography (PET) has emerged as the gold standard for this purpose, offering high sensitivity and quantitative accuracy. The success of PET imaging, however, is critically dependent on the availability of high-quality radioligands.

One of the most successful and widely utilized classes of PET radioligands for the 5-HT1A receptor is based on the potent and selective antagonist, WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide).[3][4] The molecular scaffold of WAY-100635, which includes a methoxyphenyl-piperazine moiety, has proven to be an excellent foundation for developing radiotracers with favorable in vivo properties. While the specific compound "[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine" represents a structural component found in this class of ligands, this guide will focus on the well-established and extensively documented protocols for radiolabeling the archetypal molecule, WAY-100635, and its close derivatives. The principles and methodologies described herein are broadly applicable to the development of novel radiotracers based on this privileged scaffold.

The choice of radionuclide is a pivotal consideration in PET radiotracer design. Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most commonly employed positron emitters.[5][6]

  • Carbon-11 (t½ = 20.4 min): Allows for multiple PET scans in a single day, which is advantageous for studies involving test-retest paradigms or pharmacological challenges. Its presence as a natural element in all organic molecules means that its incorporation often does not alter the compound's biological activity.[6]

  • Fluorine-18 (t½ = 109.7 min): Its longer half-life facilitates more complex and time-consuming radiosyntheses, allows for centralized production and distribution to satellite PET centers, and provides for longer imaging times, which can improve signal-to-noise ratios.[5]

This document provides a comprehensive overview of the state-of-the-art protocols for the radiolabeling of WAY-100635 with both Carbon-11 and Fluorine-18, complete with detailed methodologies, quality control procedures, and the scientific rationale underpinning these techniques.

Part 1: [¹¹C]Carbonyl-WAY-100635: A Protocol for Carbon-11 Labeling

Rationale for Carbonyl Labeling

Initial attempts at radiolabeling WAY-100635 focused on the O-methyl group ([O-methyl-¹¹C]WAY-100635). However, in vivo studies in primates revealed that this radioligand undergoes amide hydrolysis, producing a lipophilic radiometabolite that can cross the blood-brain barrier.[7][8] This troublesome metabolite complicates the quantitative analysis of PET data by contributing to non-specific binding.

To circumvent this issue, the labeling strategy was shifted to the carbonyl position of the cyclohexanecarboxamide moiety.[7][8][9] Metabolism of [carbonyl-¹¹C]WAY-100635 yields [¹¹C]cyclohexanecarboxylic acid, a polar metabolite with very low brain penetration.[8] This results in a significantly improved signal-to-background ratio and allows for more accurate quantification of 5-HT1A receptor density.[9]

Experimental Workflow Diagram

G A ¹⁴N(p,α)¹¹C reaction in Cyclotron B [¹¹C]CO₂ trapped on molecular sieve A->B C Release of [¹¹C]CO₂ D Reduction to [¹¹C]CO over Molybdenum C->D E Conversion to [¹¹C]COCl₂ with Pt/Pumice D->E F Reaction of [¹¹C]COCl₂ with Cyclohexylmagnesium bromide G Formation of [carbonyl-¹¹C]Cyclohexanecarbonyl chloride F->G H Reaction with WAY-100634 precursor in the presence of base I [carbonyl-¹¹C]WAY-100635 (Crude) H->I J Semi-preparative HPLC Purification I->J K Formulation in sterile solution J->K

Caption: Workflow for the synthesis of [carbonyl-¹¹C]WAY-100635.

Detailed Protocol

Precursor: N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)amine (also known as WAY-100634).

Step 1: Production of [¹¹C]Carbon Dioxide

  • Bombard a target containing high-purity nitrogen gas (with ~0.5% oxygen) with protons (typically 18 MeV) in a medical cyclotron.[10] The nuclear reaction ¹⁴N(p,α)¹¹C produces [¹¹C]CO₂.[6]

  • Transfer the gaseous [¹¹C]CO₂ from the cyclotron target and trap it on a molecular sieve (4 Å) at room temperature within a shielded hot cell.

Step 2: Preparation of [carbonyl-¹¹C]Cyclohexanecarbonyl Chloride This is a critical step often performed using an automated synthesis module.

  • Release the trapped [¹¹C]CO₂ by heating the molecular sieve and pass it through a molybdenum column heated to ~450°C to reduce it to [¹¹C]carbon monoxide ([¹¹C]CO).

  • The [¹¹C]CO is then passed through a tube containing platinum on pumice, saturated with chlorine gas, to form [¹¹C]phosgene ([¹¹C]COCl₂).

  • Bubble the resulting [¹¹C]COCl₂ into a cooled solution (-10°C) of cyclohexylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF).

  • Acidify the reaction mixture with HCl to yield the reactive intermediate, [carbonyl-¹¹C]cyclohexanecarbonyl chloride.

Step 3: Radiosynthesis of [carbonyl-¹¹C]WAY-100635

  • Rapidly transfer the THF solution containing [carbonyl-¹¹C]cyclohexanecarbonyl chloride to a reaction vessel containing the precursor, WAY-100634 (~1-2 mg), and a non-nucleophilic base (e.g., proton-sponge) dissolved in a suitable solvent like dichloromethane (DCM).

  • Allow the reaction to proceed at room temperature for 3-5 minutes. The base scavenges the HCl generated during the acylation reaction, driving the formation of the amide bond.

Step 4: Purification and Formulation

  • Quench the reaction by adding a mixture of acetonitrile and water.

  • Inject the entire crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute with a suitable mobile phase (e.g., acetonitrile/ammonium acetate buffer, pH 7.0, 55:45 v/v) at a flow rate of ~5 mL/min.

  • Monitor the eluent with a UV detector (at ~254 nm) and a radioactivity detector connected in series.

  • Collect the radioactive peak corresponding to [carbonyl-¹¹C]WAY-100635.

  • Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.

  • Elute the final product from the Sep-Pak with ethanol and dilute with sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part 2: [¹⁸F]FCWAY: A Protocol for Fluorine-18 Labeling

Rationale for Fluorine-18 Analogs

The longer half-life of ¹⁸F offers significant logistical advantages over ¹¹C. Several strategies have been developed to incorporate ¹⁸F into the WAY-100635 structure.[11][12][13] One successful approach involves replacing the cyclohexanecarboxamide group with a trans-4-fluorocyclohexanecarboxylic acid moiety, yielding [¹⁸F]FCWAY.[11][12] This analog has been shown to possess pharmacokinetic properties and specific binding ratios comparable to the ¹¹C-labeled parent compound.[11]

Experimental Workflow Diagram

G A ¹⁸O(p,n)¹⁸F reaction in Cyclotron B [¹⁸F]Fluoride trapped on anion exchange resin A->B C Elution with K₂CO₃ / Kryptofix 2.2.2 B->C D Azeotropic drying to form reactive [K/K2.2.2]⁺¹⁸F⁻ complex C->D E Reaction of [¹⁸F]Fluoride with ethyl-cis-4-tosyloxycyclohexanecarboxylate F Formation of ethyl-trans-4-[¹⁸F]fluorocyclohexanecarboxylate E->F G Base-catalyzed hydrolysis (e.g., KOH) H Formation of trans-4-[¹⁸F]fluorocyclohexanecarboxylic acid G->H I Conversion to acid chloride with oxalyl chloride H->I J Reaction with WAY-100634 precursor K [¹⁸F]FCWAY (Crude) J->K L Semi-preparative HPLC Purification K->L M Formulation in sterile solution L->M

Caption: Workflow for the synthesis of [¹⁸F]FCWAY.

Detailed Protocol

Precursors:

  • ethyl-cis-4-tosyloxycyclohexanecarboxylate

  • N-{2-[4-(2-methoxyphenyl)piperazino]ethyl}-N-(2-pyridyl)amine (WAY-100634)

Step 1: Production and Activation of [¹⁸F]Fluoride

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water in a cyclotron target.

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water.

  • Perform azeotropic drying of the mixture by heating under a stream of nitrogen to remove water, forming the highly reactive, "naked" [K/K2.2.2]⁺¹⁸F⁻ complex.[5]

Step 2: Synthesis of trans-4-[¹⁸F]Fluorocyclohexanecarboxylic Acid

  • Add the labeling precursor, ethyl-cis-4-tosyloxycyclohexanecarboxylate (~5-10 mg), dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 100-120°C for 10-15 minutes to facilitate the Sₙ2 nucleophilic substitution, which results in an inversion of stereochemistry to the trans product.

  • After cooling, add a solution of potassium hydroxide (KOH) in ethanol/water and heat the mixture to hydrolyze the ester to the corresponding carboxylic acid.

  • Neutralize the reaction mixture and purify the intermediate, trans-4-[¹⁸F]fluorocyclohexanecarboxylic acid, using a solid-phase extraction (SPE) cartridge.

Step 3: Radiosynthesis of [¹⁸F]FCWAY

  • Activate the purified trans-4-[¹⁸F]fluorocyclohexanecarboxylic acid by converting it to the more reactive acid chloride. This is typically achieved by reacting it with oxalyl chloride or thionyl chloride in DCM.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Add a solution of the WAY-100634 precursor (~2-3 mg) in DCM to the activated acid chloride.

  • Allow the coupling reaction to proceed at room temperature for 5-10 minutes.

Step 4: Purification and Formulation

  • Follow the same purification and formulation procedure as described for [carbonyl-¹¹C]WAY-100635 (Section 1.3, Step 4), using an appropriate HPLC mobile phase for [¹⁸F]FCWAY (e.g., acetonitrile/phosphate buffer).

Part 3: Quality Control for Clinical Use

The final radiopharmaceutical product must undergo a series of rigorous quality control (QC) tests to ensure its safety, purity, and identity before it can be administered to human subjects.[14][15] These tests must comply with Good Manufacturing Practice (GMP) guidelines.[16]

QC Test Method Typical Acceptance Criteria Rationale
Identity of Compound Co-elution on analytical HPLC with a non-radioactive, authenticated standard.The retention time of the radioactive peak must match that of the standard.Confirms that the radioactive product is the correct chemical entity.
Radionuclidic Identity Half-life determination using a dose calibrator or gamma spectroscopy.For ¹¹C: 20.4 ± 0.5 min. For ¹⁸F: 109.7 ± 2 min.Confirms the correct radioisotope is present.
Radiochemical Purity Analytical radio-HPLC.> 95% of total radioactivity is in the peak corresponding to the product.Ensures that radioactive impurities are minimized to prevent off-target binding and unnecessary radiation dose.
Chemical Purity Analytical HPLC with UV detection.The amount of precursor and other chemical impurities should be below predefined limits.Minimizes potential pharmacological effects from inactive or competing compounds.
Specific Activity Calculated from the total radioactivity (dose calibrator) and the total mass of the compound (HPLC-UV calibration curve).For ¹¹C: > 1,000 Ci/mmol (>37 GBq/µmol) at EOS. For ¹⁸F: > 2,000 Ci/mmol (>74 GBq/µmol) at EOS.High specific activity is crucial to avoid receptor saturation and ensure that the injected mass is pharmacologically negligible.
pH pH meter or pH-indicator paper.4.5 - 7.5Ensures the final product is physiologically compatible and stable.
Sterility Incubation in tryptic soy broth and fluid thioglycollate medium.No microbial growth.Aseptic preparation is critical for an injectable product. (Usually performed retrospectively).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.< 175 EU / V (where V is the maximum recommended dose in mL).Prevents pyrogenic (fever-inducing) reactions in the patient.
Residual Solvents Gas Chromatography (GC).Must be below USP <467> limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).Ensures that potentially toxic organic solvents used in the synthesis are removed.

EOS: End of Synthesis

Summary of Radiotracer Characteristics

Parameter [carbonyl-¹¹C]WAY-100635 [¹⁸F]FCWAY
Radionuclide Carbon-11Fluorine-18
Half-life 20.4 minutes109.7 minutes
Typical Synthesis Time 35 - 45 minutes80 - 90 minutes[11]
Radiochemical Yield (non-decay corrected) 10 - 20%10 - 20%[11]
Molar Activity (at EOS) > 37 GBq/µmol (>1 Ci/µmol)> 74 GBq/µmol (>2 Ci/µmol)[11]
Primary Advantage Allows for multiple scans per day.Longer half-life allows for distribution and longer studies.
Primary Disadvantage Short half-life requires an on-site cyclotron.Longer synthesis time; potential for in vivo defluorination.

Conclusion

The radiolabeling of WAY-100635 and its analogs remains a cornerstone of molecular imaging in neuroscience. The choice between a Carbon-11 and a Fluorine-18 labeled variant depends on the specific research question, the logistical constraints of the PET facility, and the required imaging paradigm. The [carbonyl-¹¹C]WAY-100635 radiosynthesis offers a robust method that avoids the formation of brain-penetrant radiometabolites, ensuring high-quality, quantifiable images. For applications requiring a longer half-life, ¹⁸F-labeled analogs like [¹⁸F]FCWAY provide an excellent alternative with comparable in vivo performance. Adherence to the detailed protocols and stringent quality control measures outlined in this guide is paramount to the successful and safe application of these powerful tools in both preclinical research and clinical settings.

References

  • McCarron, J. A., et al. (2001). Derivatives of WAY 100635 as Potential Imaging Agents for 5-HT1A Receptors: Syntheses, Radiosyntheses, and in Vitro and in Vivo Evaluation. Journal of Medicinal Chemistry, 44(12), 1932-1943. [Link]

  • Pike, V. W., et al. (1998). [carbonyl-11C]Desmethyl-WAY-100635 (DWAY) is a potent and selective radioligand for central 5-HT1A receptors in vitro and in vivo. European Journal of Pharmacology, 361(2-3), 193-204. [Link]

  • Lang, L., et al. (1999). Development of Fluorine-18-Labeled 5-HT1A Antagonists. Journal of Medicinal Chemistry, 42(9), 1576-1586. [Link]

  • Sanseverino, M., et al. (2020). Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. ACS Chemical Neuroscience, 11(15), 2326-2338. [Link]

  • Pike, V. W., et al. (1995). [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography. European Journal of Pharmacology, 283(1-3), R1-R3. [Link]

  • Khawaja, X., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Journal of Neurochemistry, 64(6), 2717-2728. [Link]

  • Gunn, R. N., et al. (2003). Brain uptake of the acid metabolites of F-18-labeled WAY 100635 analogs. Journal of Cerebral Blood Flow & Metabolism, 23(2), 249-260. [Link]

  • Zimmer, L., et al. (2013). [18F]F15599, a novel 5-HT1A receptor agonist, as a radioligand for PET neuroimaging. European Journal of Nuclear Medicine and Molecular Imaging, 40(3), 423-432. [Link]

  • Lang, L., & Jagoda, E. (1999). Development of fluorine-18-labeled 5-HT1A antagonists. Journal of Nuclear Medicine, 40(5 Supplement), 22P. [Link]

  • National Center for Biotechnology Information. (2005). [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Wilson, A. A., et al. (1996). [18F]fluoroalkyl Analogues of the Potent 5-HT1A Antagonist WAY 100635: Radiosyntheses and in Vivo Evaluation. Nuclear Medicine and Biology, 23(4), 487-490. [Link]

  • Pike, V. W., et al. (2007). Two C-methyl derivatives of [11C]WAY-100635--effects of an amido alpha-methyl group on metabolism and brain 5-HT1A receptor radioligand behavior in monkey. Molecular Imaging and Biology, 9(5), 287-298. [Link]

  • Paterson, L. M., et al. (2011). 5-HT radioligands for human brain imaging with PET and SPECT. Medicinal Research Reviews, 31(5), 719-763. [Link]

  • Farde, L., et al. (1998). Quantitative analyses of carbonyl-carbon-11-WAY-100635 binding to central 5-hydroxytryptamine-1A receptors in man. Journal of Nuclear Medicine, 39(11), 1965-1971. [Link]

  • Pike, V. W. (2000). Radioligands for the study of brain 5-HT1A receptors in vivo - Development of some new analogues of WAY. Current Pharmaceutical Design, 6(15), 1543-1569. [Link]

  • Bernard, B. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2125-2146. [Link]

  • van der Laken, C. J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38485-38497. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275-289. [Link]

  • IntechOpen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]

  • Marchais, S., et al. (2001). Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 695-702. [Link]

  • Wilson, A. A., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Nuclear Medicine, 1, 7. [Link]

  • Jaron, A., et al. (2016). Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review, 19(2), 81-86. [Link]

  • Pike, V. W. (2009). PET Radiotracers: crossing the blood-brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. [Link]

  • Hussey, D., et al. (2018). Dealing with PET radiometabolites. Journal of Nuclear Medicine, 59(11), 1649-1655. [Link]

Sources

Application of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine in neuroinflammation studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine (PRE-084) in Neuroinflammation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Sigma-1 Receptor in Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) that is now recognized as a critical contributor to the pathogenesis of a wide array of neurological disorders, from acute injuries like stroke to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] The process is primarily mediated by glial cells, particularly microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators.[2][3] While initially a protective mechanism, chronic activation of these cells leads to a self-perpetuating cycle of neuronal damage and further inflammation.[4][5]

A promising therapeutic target for modulating this detrimental cycle is the Sigma-1 Receptor (S1R). The S1R is a unique, ligand-operated molecular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[6][7][8] It plays a crucial role in regulating fundamental cellular processes, including calcium homeostasis, ER stress, mitochondrial function, and neuronal plasticity.[6][8][9] Activation of S1R has been shown to exert potent neuroprotective effects, in large part by suppressing neuroinflammatory responses.[9][10]

This compound, widely known as PRE-084 , is a highly selective and potent agonist for the Sigma-1 Receptor.[11][12] Its selectivity makes it an invaluable pharmacological tool for elucidating the specific role of S1R in cellular and animal models of neuroinflammation. This guide provides an in-depth exploration of the mechanisms of action of PRE-084 and detailed protocols for its application in neuroinflammation research.

Mechanism of Action: How PRE-084 Modulates Neuroinflammation

PRE-084 exerts its anti-neuroinflammatory effects by binding to and activating the Sigma-1 Receptor. This activation initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote cellular resilience.

Under quiescent conditions, S1R is bound to the chaperone protein BiP (Binding immunoglobulin Protein) at the ER membrane.[8] Upon stimulation by an agonist like PRE-084 or in response to cellular stress, S1R dissociates from BiP.[8] The now-active S1R can translocate and interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R3), a key regulator of calcium release from the ER.[8][13]

The key mechanistic pillars of PRE-084 action include:

  • Stabilization of Calcium Homeostasis: By binding to and stabilizing IP3R3, S1R prevents excessive calcium efflux from the ER into the cytoplasm and mitochondria, a common event during excitotoxicity and inflammatory stress that can trigger cell death pathways.[7][13]

  • Attenuation of ER and Oxidative Stress: S1R activation helps mitigate the unfolded protein response (UPR) and reduces the production of reactive oxygen species (ROS), thereby protecting cells from stress-induced damage.[6][8]

  • Modulation of Microglial Phenotype: This is a cornerstone of its anti-inflammatory effect. S1R activation by PRE-084 suppresses the pro-inflammatory M1 microglial phenotype, characterized by the release of cytokines like TNF-α and IL-1β.[9][13] Concurrently, it promotes a shift towards the anti-inflammatory and reparative M2 phenotype.[4][9][10] This modulation is achieved, in part, by inhibiting the activation of key pro-inflammatory transcription factors such as NF-κB.[3]

The following diagram illustrates the proposed signaling pathway through which PRE-084 modulates neuroinflammation.

G cluster_proinflammatory Pro-inflammatory Cascade cluster_antiinflammatory PRE-084 Mediated Anti-inflammatory Pathway lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb NF-κB Activation tlr4->nfkb m1 M1 Microglia (Pro-inflammatory) nfkb->m1 Promotes cytokines TNF-α, IL-1β, iNOS m1->cytokines Releases neurodegen Neuronal Damage cytokines->neurodegen pre084 PRE-084 s1r Sigma-1 Receptor (at ER-Mito MAM) pre084->s1r Activates s1r->nfkb Inhibits bip BiP Dissociation s1r->bip m2 M2 Microglia (Anti-inflammatory) s1r->m2 Promotes ca_homeo Ca²⁺ Homeostasis bip->ca_homeo Stabilizes IP3R er_stress ↓ ER Stress / ROS bip->er_stress neuroprotect Neuroprotection ca_homeo->neuroprotect er_stress->neuroprotect m2->m1 Suppresses m2->neuroprotect

Caption: S1R signaling pathway in neuroinflammation.

Experimental Applications and Protocols

PRE-084 can be effectively utilized in both in vitro and in vivo models to study and counteract neuroinflammation. The most common approach involves inducing an inflammatory state using lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls that potently activates microglia via Toll-like receptor 4 (TLR4).[1][3][5]

In Vitro Neuroinflammation Model

This model uses microglial cell lines (e.g., murine BV-2 or N9) or primary microglia to assess the direct effects of PRE-084 on inflammatory responses.

G start Seed BV-2 Microglia in 24-well plates pretreat Pre-treat for 1-2h: - Vehicle Control - PRE-084 (e.g., 1-10 µM) start->pretreat stimulate Stimulate for 24h: - Control (Media) - LPS (e.g., 100 ng/mL) pretreat->stimulate harvest Harvest Samples stimulate->harvest analysis Analyze: - Supernatant (ELISA) - Cell Lysates (Caspase Assay) harvest->analysis end Data Interpretation analysis->end

Caption: General workflow for in vitro studies.

Protocol 1: LPS-Induced Neuroinflammation in BV-2 Microglia

Causality Statement: This protocol is designed to determine if pre-treatment with PRE-084 can prevent or reduce the inflammatory response of microglia to a subsequent LPS challenge.

  • Cell Culture:

    • Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. This density ensures cells are sub-confluent at the time of treatment, preventing confounding effects from overgrowth.

  • Pre-treatment with PRE-084:

    • Prepare a stock solution of PRE-084 in sterile DMSO (e.g., 10 mM).

    • The following day, replace the culture medium with fresh, serum-free DMEM. Serum is removed to prevent interference with the experimental treatments.

    • Add PRE-084 to the desired final concentrations (a typical range is 1-10 µM). Include a "Vehicle Control" group that receives an equivalent volume of DMSO.

    • Incubate for 1-2 hours. This pre-incubation allows PRE-084 to engage with the S1R before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Without removing the pre-treatment medium, add LPS to a final concentration of 100 ng/mL to the appropriate wells.[14] Include a control group that receives vehicle instead of LPS.

    • Incubate the plates for 24 hours. This time point is typically sufficient to observe robust cytokine production and microglial activation.[15]

  • Sample Collection:

    • Supernatant: Carefully collect the culture medium from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Store the supernatant at -80°C for subsequent cytokine analysis by ELISA.

    • Cell Lysates: Wash the remaining adherent cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C for protein assays or caspase activity measurement.

In Vivo Neuroinflammation Model

This model uses rodents (typically mice) to investigate the effects of systemically administered PRE-084 on brain inflammation.

G start Acclimatize Mice (e.g., C57BL/6) pretreat Administer (i.p.): - Saline (Vehicle) - PRE-084 (e.g., 1-10 mg/kg) start->pretreat stimulate 30-60 min later, Administer (i.p.): - Saline (Control) - LPS (e.g., 1-5 mg/kg) pretreat->stimulate monitor Monitor behavior (24h post-LPS) stimulate->monitor harvest Euthanize & Perfuse; Collect Brain Tissue monitor->harvest analysis Analyze Brain Sections: - Immunofluorescence (Iba1) - Homogenates (ELISA) harvest->analysis end Data Interpretation analysis->end

Caption: General workflow for in vivo studies.

Protocol 2: LPS-Induced Systemic Inflammation in Mice

Causality Statement: This protocol assesses whether systemic pre-treatment with PRE-084 can mitigate the neuroinflammatory response in the brain triggered by a peripheral LPS challenge.

  • Animals and Acclimatization:

    • Use adult male C57BL/6 mice (8-10 weeks old). House them under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment to reduce stress.

    • Randomly assign animals to experimental groups (n=6-8 per group is typical for statistical power): 1) Saline + Saline; 2) Saline + LPS; 3) PRE-084 + LPS.

  • Drug Administration:

    • Dissolve PRE-084 in sterile 0.9% saline. A typical dose range is 1-10 mg/kg body weight.[16]

    • Administer PRE-084 or the saline vehicle via intraperitoneal (i.p.) injection.

    • Wait for 30-60 minutes to allow for drug distribution.

  • LPS Challenge:

    • Administer LPS (dissolved in sterile saline) via i.p. injection at a dose of 1-5 mg/kg.[17][18] The control group receives a second i.p. injection of saline.

  • Tissue Collection:

    • At 24 hours post-LPS injection, a common time point to observe peak neuroinflammation, deeply anesthetize the mice.[18]

    • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Perfusion is critical to remove blood from the brain vasculature, which would otherwise interfere with analysis.[19]

    • Carefully dissect the brain. Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection until the brain sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or microtome. Store sections in a cryoprotectant solution at -20°C.

Endpoint Analysis Protocols

The following protocols are used to quantify the effects of PRE-084 in the models described above.

Protocol 3: Quantifying Pro-Inflammatory Cytokines by ELISA

Self-Validation: This assay includes a standard curve of known cytokine concentrations, allowing for accurate quantification. Negative controls ensure signal specificity.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add Blocking Buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature (RT). This step prevents non-specific binding of subsequent reagents.[20]

  • Sample Incubation: Wash the plate. Add samples (cell culture supernatants or brain homogenates) and the serially diluted cytokine standard to the wells. Incubate for 2 hours at RT.

  • Detection: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at RT.

  • Signal Generation: Wash the plate. Add Avidin-HRP (or Streptavidin-HRP) and incubate for 30 minutes at RT. Wash thoroughly. Add TMB substrate and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction with Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[21]

  • Analysis: Calculate the cytokine concentration in samples by interpolating their absorbance values from the standard curve.

Protocol 4: Assessing Microglial Activation by Immunofluorescence (Iba1 Staining)

Self-Validation: Negative controls (omitting the primary antibody) are crucial to confirm that the secondary antibody is not binding non-specifically.

  • Antigen Retrieval (Optional but recommended): Mount brain sections onto slides. Perform heat-induced antigen retrieval using sodium citrate buffer (10 mM, pH 6.0) at 80°C for 30 minutes to unmask epitopes.[22]

  • Permeabilization and Blocking: Wash sections with PBS. Incubate in PBS with 0.3% Triton X-100 (for permeabilization) and 5-10% normal serum (e.g., goat serum) for 1-2 hours at RT to block non-specific antibody binding sites.[19]

  • Primary Antibody: Incubate sections with a primary antibody against Iba1 (a marker for microglia/macrophages, e.g., rabbit anti-Iba1, 1:500 dilution) overnight at 4°C.[19][23]

  • Secondary Antibody: Wash sections extensively. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000 dilution) for 2 hours at RT, protected from light.[19]

  • Mounting and Imaging: Wash sections, counterstain with DAPI (to visualize nuclei), and mount with an anti-fade mounting medium.

  • Analysis: Capture images using a fluorescence or confocal microscope. Quantify the number of Iba1-positive cells and analyze their morphology (activated microglia retract their ramified processes and adopt an amoeboid shape).[23]

Protocol 5: Measuring Apoptosis by Caspase-3 Activity Assay

Self-Validation: The assay should include a control with a specific Caspase-3 inhibitor to confirm that the measured activity is indeed from Caspase-3.

  • Sample Preparation: Use cell lysates prepared as described in Protocol 1. Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • Assay Principle: This assay uses a synthetic peptide substrate, such as Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric), which is specifically cleaved by active Caspase-3.[24][25][26] Cleavage releases the chromophore p-nitroanilide (pNA, measured at 405 nm) or the fluorophore 7-amino-4-methylcoumarin (AMC, Ex/Em = 380/440 nm).[24][27]

  • Procedure (Fluorometric Example):

    • In a 96-well black plate, add 50-100 µg of total protein from each cell lysate sample.

    • Add reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.[27]

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Analysis: The fluorescence intensity is directly proportional to the Caspase-3 activity in the sample.[24] Results are often expressed as a fold change relative to the untreated control group.

Data Interpretation and Expected Outcomes

Successful application of PRE-084 in these models is expected to yield quantifiable anti-inflammatory and neuroprotective effects.

Parameter Experimental Group Expected Outcome Rationale
TNF-α, IL-1β Levels (ELISA)ControlBaselineNormal physiological state.
LPS Only++++ (High Increase)LPS induces a strong M1 pro-inflammatory response.[4]
PRE-084 + LPS+ (Significantly Reduced)PRE-084 suppresses M1 microglial activation.[9]
Iba1+ Cell Count/Morphology (IF)ControlLow count, ramified morphologyResting state of microglia.[23]
LPS OnlyHigh count, amoeboid morphologyRobust microglial activation and proliferation.[18]
PRE-084 + LPSReduced count, more ramifiedPRE-084 inhibits microglial activation.
Caspase-3 Activity (Assay)ControlBaselineLow level of basal apoptosis.
LPS Only+++ (High Increase)Inflammation-induced neuronal apoptosis.[18]
PRE-084 + LPS+ (Significantly Reduced)S1R activation promotes cell survival pathways.[6]

Conclusion

This compound (PRE-084) is a powerful and selective tool for investigating the therapeutic potential of Sigma-1 Receptor activation in neuroinflammatory conditions. Its ability to stabilize cellular homeostasis and shift microglial responses from a pro-inflammatory to an anti-inflammatory state provides a clear mechanistic basis for its neuroprotective effects. The protocols detailed herein offer robust and validated methods for researchers to explore and quantify the efficacy of PRE-084 and other S1R modulators in clinically relevant models of neurological disease.

References

  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. (2018). Frontiers in Pharmacology. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Caspase-3 activity assay. Abbexa. Available at: [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. (2021). Frontiers in Cellular Neuroscience. Available at: [Link]

  • Systemic injection of LPS induces region-specific neuroinflammation and mitochondrial dysfunction in normal mouse brain. (2014). Neurochemistry International. Available at: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2018). Current Pharmaceutical Design. Available at: [Link]

  • Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. (2019). Journal of Visualized Experiments. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2012). Current Protocols in Immunology. Available at: [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform. (2024). Journal of Neuroinflammation. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. Available at: [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Brain Research Bulletin. Available at: [Link]

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. (2019). Frontiers in Neuroscience. Available at: [Link]

  • An Overview of in vitro Methods to Study Microglia. (2018). Frontiers in Cellular Neuroscience. Available at: [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. (2019). PubMed. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). MDPI. Available at: [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers in Neuroscience. Available at: [Link]

  • Cytokine analysis - ELISA / CBA. Sanquin. Available at: [Link]

  • Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available at: [Link]

  • Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. (2018). Journal of Neuroinflammation. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. Available at: [Link]

  • Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. ResearchGate. Available at: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (2009). Current Neuropharmacology. Available at: [Link]

  • Sigma-1 receptors and animal studies centered on pain and analgesia. ResearchGate. Available at: [Link]

  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. (2010). Pharmacological Reviews. Available at: [Link]

  • Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Sigma non-opioid intracellular receptor 1 activation relieves post-stroke cognitive impairment via suppressing AIM2-driven inflammatory response. (2025). British Journal of Pharmacology. Available at: [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (2021). Frontiers in Neuroscience. Available at: [Link]

  • Alzheimer's Therapy Targeting Sigma-1 Receptor Shows Promise, Says Anavex. Alzheimer's News Today. Available at: [Link]

  • Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson's disease. (2020). Journal of Neuroinflammation. Available at: [Link]

  • Selective sigma receptor agonist and antagonist affect dopamine neuronal activity. (1989). European Journal of Pharmacology. Available at: [Link]

Sources

Application Notes and Protocols for Studying Adrenergic Receptors Using Propranolol as a Model Phenoxy Propanolamine Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for the specific molecule 3-(2-methoxyphenoxy)-N-methyl-1-propanamine did not yield sufficient scientific literature regarding its use as a tool for studying adrenergic receptors. To provide a scientifically rigorous and practical guide, this document will focus on the well-characterized and structurally related compound, Propranolol . As a classic non-selective β-adrenergic receptor antagonist, Propranolol serves as an exemplary phenoxy propanolamine for illustrating the principles and methodologies used to investigate adrenergic receptor pharmacology. The protocols and concepts presented herein are broadly applicable to the characterization of new chemical entities targeting the adrenergic system.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, responding to the endogenous catecholamines epinephrine and norepinephrine.[1][2] These receptors are categorized into α₁, α₂, β₁, β₂, and β₃ subtypes, each with distinct tissue distributions and downstream signaling pathways.[1][3][4] The study of these receptors is crucial for understanding cardiovascular function, metabolic regulation, and neurological processes, and they are prominent targets for therapeutic drug development.[1]

Propranolol, a competitive, non-selective β-adrenergic antagonist, is a cornerstone tool in pharmacology for both therapeutic and research applications.[5][6] It exhibits high affinity for both β₁ and β₂ receptors, with significantly lower affinity for α-adrenergic receptors, making it an excellent tool for isolating and studying β-adrenergic-mediated effects.[3][5] The S(-)-enantiomer of propranolol is about 100 times more potent in its binding affinity than the R(+)-enantiomer.[7] This guide provides in-depth protocols for utilizing propranolol in foundational assays to characterize adrenergic receptor interactions.

Physicochemical and Pharmacological Properties of Propranolol

A thorough understanding of the physicochemical properties of a tool compound is essential for proper experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₂[7]
Molecular Weight 259.34 g/mol [7]
Melting Point 96 °C[7]
Solubility 61.7 mg/L (in water at 25 °C)[7]
LogP 3.48[7]
pKa (basic) 9.45 - 9.53[7]

Propranolol's primary mechanism of action is the competitive blockade of β₁ and β₂ adrenergic receptors, which inhibits the downstream signaling cascades typically initiated by catecholamines.[5][6]

Receptor SubtypeBinding Affinity (Kᵢ, nM)
β₁-adrenergic 0.02 - 2.69
β₂-adrenergic 0.01 - 0.61
β₃-adrenergic 450
α₁-adrenergic 1,297 - 2,789
5-HT₁ₐ 55 - 272
5-HT₁ₑ 56 - 85

Table data compiled from Wikipedia's referenced sources.[6]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors transduce extracellular signals by activating intracellular G proteins, leading to a cascade of second messenger systems. The canonical pathways for β₁ and β₂ receptors involve the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gαs/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Propranolol Propranolol (Antagonist) Propranolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism, Ion Channel Phosphorylation) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)

Radioligand binding assays are the gold standard for quantifying receptor density and the affinity of unlabeled ligands.[8] This protocol describes a competition binding assay to determine the Kᵢ of propranolol using a radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), and membranes from cells expressing a specific β-adrenergic receptor subtype.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [¹²⁵I]-CYP is a high-affinity, non-selective β-adrenergic antagonist, making it suitable for studying both β₁ and β₂ receptors. Its high specific activity allows for sensitive detection.

  • Competition Assay Format: This format allows for the determination of the affinity of an unlabeled compound (propranolol) by measuring its ability to displace a radioligand of known affinity.

  • Non-Specific Binding: A high concentration of an unlabeled ligand (in this case, propranolol itself or another high-affinity ligand) is used to define non-specific binding, which is the portion of radioligand binding that is not to the receptor of interest. This is crucial for accurate calculation of specific binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human β₁ or β₂ adrenergic receptor to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled propranolol (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Prepare the radioligand, [¹²⁵I]-CYP, at a concentration near its K₋ value (e.g., 20-50 pM) in assay buffer.

    • Set up assay tubes (in triplicate) for:

      • Total Binding: Radioligand + Assay Buffer + Membranes.

      • Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled propranolol (e.g., 10 µM) + Membranes.

      • Competition: Radioligand + Each dilution of unlabeled propranolol + Membranes.

  • Incubation:

    • To each tube, add 50 µL of the appropriate propranolol dilution or buffer, 50 µL of [¹²⁵I]-CYP solution, and 150 µL of the membrane preparation (containing 10-50 µg of protein).[8]

    • Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Harvesting and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each propranolol concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of propranolol.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of propranolol that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing β-AR B Set up Assay Tubes (Total, NSB, Competition) A->B C Add Radioligand ([¹²⁵I]-CYP), Propranolol Dilutions, and Membranes B->C D Incubate to Reach Equilibrium (e.g., 37°C for 60 min) C->D E Rapid Filtration (Separate Bound from Free) D->E F Wash Filters E->F G Measure Radioactivity (Gamma Counter) F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Sources

Application Notes and Protocols for Cell-Based Screening of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is a novel chemical entity with an unknown mechanism of action.[1][2][3] Its structure, featuring a substituted aromatic ring and a secondary amine, is reminiscent of pharmacophores known to interact with various physiological targets, particularly within the central nervous system. This document outlines a comprehensive, multi-tiered cell-based screening cascade designed to identify and characterize the biological activity of this compound.

Our approach is built on a foundation of scientific integrity, beginning with broad, high-throughput functional screens to detect any cellular activity, followed by more specific, target-oriented assays to deconvolve the mechanism of action. This strategy is designed for researchers, scientists, and drug development professionals engaged in the early stages of compound profiling and hit identification. We will detail the rationale behind each assay choice, provide robust, step-by-step protocols, and offer guidance on data interpretation.

Tier 1: Primary Screening - Unbiased Assessment of Cellular Activity

The initial goal is to determine if the compound has any effect on cell membrane potential, a fundamental property of living cells. Changes in membrane potential can indicate modulation of various targets, including ion channels and electrogenic transporters.[4][5] A fluorescent membrane potential assay is an ideal primary screen due to its high-throughput nature and its ability to detect a broad range of activities.[4][6][7]

Workflow for Primary and Secondary Screening

Screening_Cascade cluster_primary Tier 1: Primary Screen cluster_secondary Tier 2: Secondary Screens (Target Deconvolution) cluster_tertiary Tier 3: Target Validation & Selectivity Compound This compound PrimaryAssay Membrane Potential Assay (e.g., FLIPR Assay) Compound->PrimaryAssay MAT_Assay Monoamine Transporter Uptake Assay PrimaryAssay->MAT_Assay If membrane potential is altered GPCR_Assay GPCR Second Messenger (cAMP) Assay PrimaryAssay->GPCR_Assay Parallel or follow-up screen DoseResponse Dose-Response Analysis (IC50 / EC50) MAT_Assay->DoseResponse GPCR_Assay->DoseResponse Selectivity Selectivity Profiling (vs. related targets) DoseResponse->Selectivity

Caption: A tiered approach for screening novel compounds.

Protocol 1: High-Throughput Fluorescent Membrane Potential Assay

Scientific Rationale: This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential.[4] A change in fluorescence intensity upon addition of the test compound indicates an interaction with ion channels or transporters that affect ion flux.[5][6] We will use a cell line, such as HEK293 or CHO cells, which are commonly used in drug screening for their robust growth and transfectability.

Materials:

  • HEK293 cells

  • Assay medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., KCl for depolarization)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR)

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of the test compound in the assay buffer. Also prepare solutions for the positive and negative controls.

  • Assay Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically.

  • Compound Addition: After establishing a stable baseline fluorescence reading for a few seconds, use the instrument's integrated fluidics to add the compound dilutions and controls to the wells.

  • Data Acquisition: Continue to record the fluorescence signal for several minutes to capture both rapid and sustained responses.

Data Analysis and Interpretation:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • A significant increase or decrease in fluorescence compared to the vehicle control suggests that the compound modulates membrane potential.

  • Data can be expressed as a percentage of the response to the positive control.

CompoundConcentration (µM)ΔF (RFU)% of Control (KCl)Interpretation
Vehicle (0.1% DMSO)N/A1500%No activity
KCl (Positive Control)50 mM10,000100%Depolarization
This compound105,50053.5%Potential Hit

Tier 2: Secondary Screening - Target Deconvolution

A positive result in the primary screen, or as a parallel screening effort, warrants further investigation to identify the specific molecular target(s). Based on the compound's chemical structure, two high-probability target families are monoamine transporters and G-protein coupled receptors (GPCRs).

Protocol 2: Monoamine Transporter Uptake Assay

Scientific Rationale: Monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft.[8][9] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. This assay measures the compound's ability to inhibit the uptake of a fluorescent substrate that mimics monoamine neurotransmitters.[10][11][12][13]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT (separate cell lines for each)

  • Neurotransmitter Uptake Assay Kit (containing a fluorescent transporter substrate)

  • Assay buffer

  • Test compound stock solution

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 384-well plates and incubate for 24-48 hours.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of the test compound or control inhibitors. Incubate for 10-15 minutes at room temperature.[14]

  • Substrate Addition: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Uptake and Measurement: Incubate for a specified time (e.g., 30-60 minutes) at 37°C. Measure the intracellular fluorescence intensity using a plate reader. The kit may contain a masking dye to quench extracellular fluorescence, eliminating the need for wash steps.[11]

  • Data Analysis: The fluorescence signal is proportional to the amount of substrate taken up by the cells. Inhibition of uptake will result in a lower signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

CompoundTargetIC50 (nM)Interpretation
This compoundDAT>10,000No significant activity at DAT
This compoundNET85Potent inhibitor of NET
This compoundSERT1,200Moderate inhibitor of SERT
Desipramine (Control)NET5Validates assay performance
Protocol 3: GPCR Activity Screening via cAMP Assay

Scientific Rationale: G-protein coupled receptors are a vast family of receptors that mediate cellular responses to a wide array of stimuli.[15][16] A common signaling pathway involves the modulation of adenylyl cyclase activity, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][18] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[17][19] This assay will determine if the compound acts as an agonist or antagonist at a panel of GPCRs by measuring changes in cAMP levels. A bioluminescence-based assay, such as Promega's cAMP-Glo™, provides high sensitivity and a broad dynamic range.[20][21]

GPCR Signaling Pathway Overview

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_Gs Gs-coupled GPCR AC Adenylyl Cyclase (AC) GPCR_Gs->AC Stimulates (+) GPCR_Gi Gi-coupled GPCR GPCR_Gi->AC Inhibits (-) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Ligand_Gs Agonist (Gs) Ligand_Gs->GPCR_Gs Activates Ligand_Gi Agonist (Gi) Ligand_Gi->GPCR_Gi Activates

Caption: Simplified Gs and Gi signaling pathways leading to cAMP modulation.

Materials:

  • HEK293 cells expressing a GPCR of interest (e.g., β2-adrenergic receptor for Gs, or α2-adrenergic receptor for Gi)

  • cAMP-Glo™ Assay Kit (or equivalent HTRF or FRET-based kits)[22]

  • Test compound stock solution

  • Known GPCR agonist and antagonist as controls

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays)

  • Opaque, white 384-well assay plates

  • Luminometer

Step-by-Step Protocol (Gs-coupled Agonist Mode):

  • Cell Plating: Seed cells into 384-well white plates and incubate for 24 hours.

  • Compound Addition: Add the test compound dilutions or controls to the wells.

  • Induction: Incubate for 15-30 minutes at room temperature to stimulate the receptor.

  • Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, which also contains a component of the detection reagent. Incubate for 20 minutes.

  • Kinase Reaction: Add the Kinase-Glo® Reagent. This terminates the PKA reaction and initiates the luciferase reaction to measure remaining ATP.[21] Incubate for 10 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.

Data Analysis and Interpretation:

  • Use a cAMP standard curve to convert luminescence readings into cAMP concentrations.

  • For agonist screening, an increase in cAMP (decrease in luminescence) indicates activation of a Gs-coupled receptor.

  • For antagonist screening, the assay is run in the presence of a known agonist, and the ability of the test compound to reverse the agonist effect is measured.

  • For Gi-coupled receptors, cells are first stimulated with forskolin to raise basal cAMP levels, and agonist activity is detected as a decrease in this elevated cAMP.

Assay ModeReceptor TargetCompoundResultInterpretation
Agonist (Gs)β2-AdrenergicThis compoundNo change in cAMPNot a β2-adrenergic agonist
Antagonist (Gi)α2-AdrenergicThis compoundReverses agonist-induced cAMP decreasePotential α2-adrenergic antagonist

Conclusion

This application note provides a structured, rational, and efficient workflow for characterizing the bioactivity of the novel compound this compound. By employing a tiered approach that begins with a broad functional screen and progresses to specific target-based assays, researchers can effectively identify and validate potential mechanisms of action. The detailed protocols for membrane potential, monoamine transporter, and GPCR assays serve as a robust starting point for any laboratory equipped for cell-based screening. The successful application of these methods will provide crucial insights into the compound's pharmacological profile, guiding future lead optimization and drug development efforts.

References

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • PubMed. (2017). cAMP assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Molecular Devices. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Available at: [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • PubMed Central. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PubMed Central. Available at: [Link]

  • NCBI. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. Available at: [Link]

  • Frontiers. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

  • LeadQuest Biotech. (n.d.). Transporter Assay. LeadQuest Biotech. Available at: [Link]

  • Ingenta Connect. (2008). Ion Channel Screening. Ingenta Connect. Available at: [Link]

  • NIH. (n.d.). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. PubMed Central. Available at: [Link]

  • ResearchGate. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PubMed Central. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. Available at: [Link]

  • NIH. (n.d.). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). amine. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting support for researchers engaged in the synthesis of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine (CAS 91340-38-4).[1] Recognizing the nuances of multi-step organic synthesis, this document moves beyond simple protocols to address the common impurities and side reactions encountered, offering logical, evidence-based solutions to guide your experimental work.

Primary Synthetic Pathway Overview

The most common and logical approach to synthesizing this compound involves a two-step process. First, a Williamson ether synthesis is performed to couple guaiacol (2-methoxyphenol) with a three-carbon chain, followed by nucleophilic substitution with methylamine. An alternative, and often cleaner, final step involves reductive amination.

Synthetic_Pathway cluster_0 cluster_1 Guaiacol Guaiacol (2-Methoxyphenol) Intermediate 1-(3-Chloropropoxy) -2-methoxybenzene Guaiacol->Intermediate Step 1: Williamson Ether Synthesis Product [3-(2-Methoxy-phenoxy)-propyl] -methyl-amine Intermediate->Product Step 2: Nucleophilic Substitution Reagent1 1-Bromo-3-chloropropane + Base (e.g., K₂CO₃) Reagent2 Methylamine (CH₃NH₂) Impurity_Formation Guaiacol Guaiacol Anion Alkyl_Inter 1-(3-Chloropropoxy) -2-methoxybenzene Guaiacol->Alkyl_Inter O-Alkylation (Desired Path) C_Alk C-Alkylated Isomer Guaiacol->C_Alk Ring Attack (Side Reaction) Product Desired Secondary Amine Alkyl_Inter->Product Reacts with Methylamine (Desired) Bis_Ether Bis-Ether Impurity Alkyl_Inter->Bis_Ether Reacts with another Guaiacol Elimination Allyl Ether (Elimination) Alkyl_Inter->Elimination E2 Elimination Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine Reacts with more Alkyl_Inter

Sources

Technical Support Center: Optimizing In Vivo Dosage for Novel Phenoxy-Propyl-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the in vivo application of novel compounds within the phenoxy-propyl-amine class, exemplified by [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed to provide you with the foundational principles, practical troubleshooting advice, and detailed experimental protocols necessary to scientifically determine and optimize the in-vivo dosage of such investigational molecules. Given that specific preclinical data for every new chemical entity is often not publicly available, this document will equip you with a robust framework for systematic dose-finding and optimization.

Frequently Asked Questions (FAQs)

Q1: I have a novel phenoxy-propyl-amine compound. How do I determine a starting dose for my first in vivo efficacy study in rodents?

A1: Establishing a safe and potentially effective starting dose is a critical initial step in any in vivo investigation. A multi-faceted approach is recommended:

  • Literature Review: Begin by conducting a thorough search for structurally similar compounds. Data on related molecules can provide a valuable starting point for dose range selection.

  • In Vitro Data Extrapolation: While not a direct conversion, your compound's in vitro potency (e.g., EC50 or IC50) can offer clues. A common, albeit rough, starting point is to aim for in vivo concentrations that are a multiple of the in vitro effective concentration. However, this must be used with caution as it doesn't account for pharmacokinetic factors.

  • Allometric Scaling: If you have dosing information from another species, allometric scaling is a powerful tool to estimate a human equivalent dose (HED) or to convert doses between different animal species.[1][2][3] This method uses the body surface area to normalize doses, which often correlates better with metabolic rate than body weight alone.[4]

  • Dose Range-Finding Study: In the absence of any prior data, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential.[5] This involves administering escalating doses to small groups of animals to identify a dose that produces the desired biological effect without significant toxicity.

Q2: My initial doses are showing either no effect or unexpected toxicity. What are the next steps?

A2: This is a common challenge in preclinical research. A systematic troubleshooting process is key:

  • No Observable Effect:

    • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue. A preliminary PK study to measure plasma and, if possible, tissue concentrations over time is highly recommended.

    • Dose Escalation: If the compound is well-tolerated, a dose escalation study with wider and higher dose ranges is warranted.

    • Target Engagement: Can you confirm that the compound is reaching and interacting with its intended biological target? A target engagement biomarker can be invaluable here.

  • Unexpected Toxicity:

    • Dose De-escalation: Immediately halt the current dosing and initiate a new study with significantly lower doses (e.g., 10-fold lower).

    • Vehicle and Formulation: Ensure that the vehicle used to dissolve or suspend the compound is not contributing to the toxicity. A vehicle-only control group is crucial.[6]

    • Off-Target Effects: The toxicity may be due to the compound interacting with unintended targets. In-depth toxicological screening may be necessary.

Q3: How do I design a robust dose-response study to identify the optimal dose?

A3: A well-designed dose-response study is fundamental to understanding the efficacy and potency of your compound.[7][8]

  • Dose Selection: Choose a range of at least 4-5 doses, including a vehicle control. The doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range of potential effects.

  • Group Size: The number of animals per group should be sufficient to achieve statistical power. This will depend on the expected variability of the endpoint being measured.

  • Blinding and Randomization: To minimize bias, the person administering the compound and assessing the outcomes should be blinded to the treatment groups. Animals should be randomly assigned to each group.[6]

  • Data Analysis: The data should be plotted as dose versus response, and a non-linear regression analysis (e.g., a four-parameter logistic curve) should be used to determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
High variability in response within the same dose group - Inconsistent dosing technique- Animal-to-animal biological variation- Non-homogenous formulation- Ensure all personnel are trained on the specific dosing procedure.- Increase the sample size per group.- Verify the homogeneity of the dosing solution/suspension before each administration.
Lack of a clear dose-response relationship - The selected dose range is too narrow or not centered around the ED50.- The compound has a very steep or very shallow dose-response curve.- The chosen endpoint is not sensitive to the compound's effects.- Conduct a wider dose-range finding study.- Consider a different biological endpoint or a more sensitive assay.- Perform a pharmacokinetic/pharmacodynamic (PK/PD) modeling study to better understand the relationship between drug exposure and effect.[9]
Observed efficacy does not correlate with plasma concentration - Delayed onset of action due to indirect mechanism.- Active metabolites are responsible for the effect.- The compound has a high affinity for the target tissue, leading to prolonged effects even after plasma concentrations have declined.- Measure the pharmacological effect at multiple time points after dosing.- Conduct a metabolite identification study.- Measure compound concentrations in the target tissue.

Experimental Protocols

Protocol 1: Rodent Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species and strain (e.g., male and female Sprague-Dawley rats).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[5] Signs include changes in behavior, posture, fur, and activity.

    • Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.

  • Data Analysis: Determine the highest dose that does not cause significant toxicity (the MTD). This information will guide dose selection for future studies.

Protocol 2: Allometric Scaling for Dose Conversion

Objective: To estimate an equivalent dose between two different animal species.

Methodology:

  • Obtain Body Weights: Determine the average body weight (in kg) for both the starting species (Species A) and the target species (Species B).

  • Find Km Values: Use established Km (body weight/body surface area) values for each species.

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog80.4020
Human601.637
  • Calculate the Dose: Use the following formula:

    Dose (Species B) in mg/kg = Dose (Species A) in mg/kg * (Km for Species A / Km for Species B)

    Example: To convert a 10 mg/kg dose from a mouse to a rat: Dose (rat) = 10 mg/kg * (3 / 6) = 5 mg/kg

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Optimization Literature Review & In Vitro Data Literature Review & In Vitro Data Initial Dose Selection Initial Dose Selection Literature Review & In Vitro Data->Initial Dose Selection Inform Dose Escalation Study (MTD) Dose Escalation Study (MTD) Initial Dose Selection->Dose Escalation Study (MTD) Initiate Toxicity Assessment Toxicity Assessment Dose Escalation Study (MTD)->Toxicity Assessment Observe Safe Dose Range Safe Dose Range Toxicity Assessment->Safe Dose Range Define Dose-Response Study Dose-Response Study Safe Dose Range->Dose-Response Study Guide Efficacy Endpoint Measurement Efficacy Endpoint Measurement Dose-Response Study->Efficacy Endpoint Measurement Measure ED50 Determination ED50 Determination Efficacy Endpoint Measurement->ED50 Determination Calculate Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study ED50 Determination->Pharmacokinetic (PK) Study Correlate with PK Study PK Study PK/PD Modeling PK/PD Modeling PK Study->PK/PD Modeling Integrate Optimal Dose Selection Optimal Dose Selection PK/PD Modeling->Optimal Dose Selection Refine

Caption: A streamlined workflow for in vivo dose optimization.

Troubleshooting_Flowchart Start Start In Vivo Experiment In Vivo Experiment Start->In Vivo Experiment Unexpected Outcome? Unexpected Outcome? In Vivo Experiment->Unexpected Outcome? No Effect No Effect Unexpected Outcome?->No Effect Yes Toxicity Toxicity Unexpected Outcome?->Toxicity Yes Refine Protocol Refine Protocol Unexpected Outcome?->Refine Protocol No Check PK Check PK No Effect->Check PK Check Vehicle/Formulation Check Vehicle/Formulation Toxicity->Check Vehicle/Formulation Increase Dose Increase Dose Check PK->Increase Dose Analyze Target Engagement Analyze Target Engagement Increase Dose->Analyze Target Engagement Decrease Dose Decrease Dose Check Vehicle/Formulation->Decrease Dose Decrease Dose->Refine Protocol Re-evaluate Hypothesis Re-evaluate Hypothesis Analyze Target Engagement->Re-evaluate Hypothesis

Caption: A decision tree for troubleshooting unexpected in vivo results.

References

  • A simple practice guide for dose conversion between animals and human - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4). Retrieved January 18, 2026, from [Link]

  • Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. (n.d.). Retrieved January 18, 2026, from [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024, July 17). Retrieved January 18, 2026, from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Retrieved January 18, 2026, from [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]

  • Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Solubilization of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical steps necessary to achieve successful solubilization for your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, explaining the scientific principles behind our recommended solutions.

Q1: Why is my this compound not dissolving in neutral water or standard phosphate-buffered saline (PBS)?

A1: The difficulty you are experiencing is rooted in the chemical structure of the molecule. This compound is a secondary amine. Like most amines, its solubility in aqueous solutions is highly dependent on the pH.[1][2]

  • The Free Base Form: In its pure form or in a neutral/alkaline solution, the amine's nitrogen atom is unprotonated (uncharged). The molecule's bulky phenoxy group and hydrocarbon chain make this "free base" form relatively nonpolar and thus poorly soluble in polar solvents like water.[2][3]

  • The Protonated Salt Form: Amines are weak bases.[4][5] In an acidic environment, the lone pair of electrons on the nitrogen atom accepts a proton (H+), forming a positively charged ammonium salt.[6][7] This charged species is significantly more polar and, therefore, much more soluble in water.[4][7]

Most simple alkyl amines have conjugate acid pKa values in the range of 9.5 to 11.0.[1][8] To ensure the compound is in its soluble, protonated form, the pH of the solution must be significantly lower than its pKa. Neutral PBS (pH ~7.4) is often not acidic enough to achieve full protonation and dissolution.

Q2: What is the most direct and effective method to improve the solubility of this compound?

A2: The primary and most recommended method is pH adjustment . By preparing your stock solution in a mildly acidic buffer, you can protonate the amine, converting it to its highly soluble salt form. This is a standard and effective technique for formulating amine-containing compounds.[7][9] The formation of a salt, such as a hydrochloride salt, is a common strategy to enhance the stability and solubility of amine-based active pharmaceutical ingredients.[10]

Below is a visual representation of this principle:

G cluster_0 cluster_1 A Insoluble Free Base R-NH(CH₃) B Soluble Protonated Salt R-N⁺H₂(CH₃) A->B Protonation B->A Deprotonation C Increase pH (Add Base, e.g., NaOH) D Decrease pH (Add Acid, e.g., HCl)

Caption: pH-dependent equilibrium of the amine compound.

Q3: My experiment is sensitive to pH changes. What are my options if direct acidification is not possible?

A3: If your experimental system cannot tolerate a low pH, the use of co-solvents is the next best approach. You can first dissolve the compound in a small amount of a water-miscible organic solvent and then slowly dilute this mixture into your aqueous experimental medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are common choices.

  • Mechanism: These solvents are less polar than water and can effectively solvate the nonpolar regions of the free base amine, preventing it from precipitating out of the aqueous solution. The use of organic co-solvents is a well-established method for increasing the solubility of poorly water-soluble drugs.[9][11]

  • Critical Consideration: Always verify the compatibility of your chosen co-solvent with your specific assay. For example, DMSO can interfere with certain enzymatic reactions and cell-based assays even at low concentrations. A vehicle control (buffer + co-solvent only) is essential in your experimental design.

Q4: I have the free base of the compound. Is it worth converting it to a stable salt form for long-term use?

A4: Yes, absolutely. If you plan to use this compound frequently, preparing a stable, solid salt form like a hydrochloride (HCl) salt is a highly recommended strategy. This approach offers several advantages:

  • Enhanced Solubility: The salt form will readily dissolve in water or neutral buffers, eliminating the need for pH adjustment or co-solvents during each experiment.

  • Improved Stability: Solid salts are often more chemically stable and less hygroscopic than their free base counterparts, leading to a longer shelf-life.

  • Handling: Crystalline solids are generally easier to weigh and handle accurately than oils or viscous liquids, which is the likely state of the free base.[12]

You can find commercial suppliers that offer similar amine compounds as hydrochloride salts, underscoring this as a standard industry practice.[10][13]

Experimental Protocols & Data

Protocol 1: Solubilization by pH Adjustment

This protocol details the steps to create a 10 mM stock solution. Adjust the final concentration as needed.

  • Preparation: Weigh the required amount of this compound (Molecular Weight: ~195.27 g/mol ) for your target concentration and volume.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water (or a low-buffering-capacity buffer like saline) to the compound. It will likely form a cloudy suspension or an insoluble oil.

  • Acidification: While stirring vigorously, add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the compound will begin to dissolve.

  • Endpoint: Continue adding acid until the solution becomes completely clear. This indicates that the compound has been fully protonated and has dissolved.

  • Final pH and Volume Adjustment: Check the pH of the solution using a calibrated pH meter. The final pH should ideally be between 4 and 5 for optimal solubility. Adjust with more acid or a dilute base (e.g., 0.1 M NaOH) if necessary. Bring the solution to its final volume with your aqueous solvent.

  • Sterilization & Storage: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter. Store stock solutions at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Solubilization Using a Co-Solvent

This protocol is for situations where pH adjustment is not feasible.

  • Neat Dissolution: Weigh your compound into a sterile microcentrifuge tube. Add a minimal volume of 100% DMSO (or ethanol) directly to the solid/oil. For example, to make a 100 mM stock, add 10 µL of DMSO per 1.95 mg of the compound.

  • Vortexing: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. This creates a high-concentration primary stock.

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous experimental buffer (e.g., cell culture medium, PBS). It is critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around, to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <0.5% v/v) to minimize potential artifacts. Always include a vehicle control.

Data Summary: Recommended Solvent Systems
MethodSolvent SystemTarget pHMechanism of ActionKey Considerations
pH Adjustment 10-50 mM Citrate Buffer4.0 - 5.5Protonation to soluble saltIdeal for creating aqueous stocks; check experimental pH compatibility.
pH Adjustment 0.9% Saline + HCl4.0 - 5.5Protonation to soluble saltSimple, low buffer capacity; good for subsequent dilution into buffered media.
Co-Solvent DMSON/ASolvation of free baseExcellent solvating power; potential for assay interference. Final conc. <0.5%.
Co-Solvent 100% EthanolN/ASolvation of free baseGood alternative to DMSO; can be volatile. Final conc. <1%.

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility issues with this compound.

Caption: Decision workflow for solubilizing the amine compound.

References

  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

  • MDPI. (2022). Formulation and Characterization of Hydrogel Chitosan–Pectin Active Films Containing Silymarin. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Sinobio Chemistry. (2025). 3-Methoxy propyl amine (MOPA). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4290815A - Use of co-solvents in amine N-oxide solutions.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • Unknown Source. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Unknown Source. (n.d.). Amine Unknowns. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved from [Link]

  • Quora. (2022). What is the pH of a tertiary amine?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxypropyl)(methyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, hereafter referred to as "Compound MMPA." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake and efficacy of this molecule in their experimental models. As Senior Application Scientists, we have curated this resource to provide both high-level strategic guidance and detailed, practical protocols to help you diagnose and overcome poor cell permeability.

Troubleshooting Guide: Low Cellular Activity of Compound MMPA

This section is for investigators who have observed a discrepancy between the high potency of Compound MMPA in biochemical or acellular assays and its weaker-than-expected performance in cell-based experiments.

Question: My in vitro enzymatic assay shows high potency for Compound MMPA, but it has low activity in my cell-based assay. What should I do first?

Answer:

This is a classic challenge in drug discovery, often pointing towards issues with cell permeability or intracellular stability. Before modifying the compound or its formulation, it's crucial to systematically confirm the root cause. Your first step is to perform a series of validation experiments to rule out other possibilities and confirm that poor permeability is the primary issue.

Here is a logical workflow to diagnose the problem:

start Start: Low activity of Compound MMPA in cell-based assay confirm_target 1. Confirm Target Engagement in a Cellular Context start->confirm_target permeability_assay 2. Directly Measure Cell Permeability confirm_target->permeability_assay If target is present and accessible pampa PAMPA Assay (Passive Diffusion) permeability_assay->pampa Initial Screen caco2 Caco-2 Assay (Passive & Active Transport) permeability_assay->caco2 Gold Standard efflux_check 3. Assess Active Efflux pampa->efflux_check If PAMPA is low caco2->efflux_check If Papp(B-A) >> Papp(A-B) conclusion Conclusion: Permeability is the limiting factor efflux_check->conclusion If efflux ratio > 2 strategies Proceed to Permeability Enhancement Strategies conclusion->strategies

Caption: Troubleshooting workflow for low cellular activity.

Step 1: Confirm Target Engagement in a Cellular Context First, ensure that the lack of activity isn't due to the absence or inaccessibility of the target protein in your specific cell line. An experiment using cell lysates, where the cell membrane is already disrupted, can be informative. If Compound MMPA is active in the cell lysate but not in whole cells, the cell membrane is strongly implicated as the barrier.

Step 2: Directly Measure Permeability The most direct way to assess permeability is through established in vitro assays.[1][2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[1][3][4] It measures a compound's ability to cross an artificial lipid membrane, providing a clean measure of its passive permeability without the complexities of active transport.[1]

  • Caco-2 Permeability Assay: This is the gold standard for predicting in vivo drug absorption.[2][5] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters.[2][6] This assay can measure both passive diffusion and active transport processes.[7]

Step 3: Assess for Active Efflux If the Caco-2 assay reveals that the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), this suggests the compound is a substrate for an efflux pump like P-glycoprotein (P-gp).[6][8] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a common indicator of active efflux.[6][8] This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, such as verapamil.[8]

Once you have confirmed that poor passive diffusion or active efflux is the problem, you can move on to specific enhancement strategies.

Frequently Asked Questions (FAQs)

Permeability Assessment

Q1: What do the results of a PAMPA assay tell me?

A1: The PAMPA assay provides the effective permeability coefficient (Pe) for passive, transcellular diffusion. It helps you understand the intrinsic ability of your compound to cross a lipid bilayer without the influence of transporters.[1] This is a rapid and cost-effective way to screen compounds and identify if basic physicochemical properties are a major hurdle.[4] A key advantage is its simplicity, which allows for ranking compounds based solely on their passive permeability.[1]

Q2: Why should I use a Caco-2 assay if I've already done a PAMPA assay?

A2: While PAMPA is excellent for assessing passive diffusion, it cannot account for active transport mechanisms (both uptake and efflux) or paracellular transport (movement between cells).[1][7] The Caco-2 cell model expresses many of these transporters and forms tight junctions, providing a more comprehensive and biologically relevant prediction of human intestinal absorption.[2][5] Comparing PAMPA and Caco-2 results can be diagnostic:

  • Papp (Caco-2) < Pe (PAMPA): Suggests the compound is a substrate for active efflux.[7]

  • Papp (Caco-2) > Pe (PAMPA): Suggests the compound may be a substrate for an active uptake transporter.[7]

Permeability Enhancement Strategies

Q3: What are the main strategies to improve the cell permeability of Compound MMPA?

A3: There are two primary approaches to enhance the permeability of a compound like MMPA: Chemical Modification and Formulation-Based Strategies .

main_goal Goal: Enhance Cell Permeability of Compound MMPA chem_mod Strategy 1: Chemical Modification main_goal->chem_mod formulation Strategy 2: Formulation-Based Approaches main_goal->formulation prodrug Prodrug Approach: Mask polar groups, increase lipophilicity chem_mod->prodrug structural_mod Structural Modification: Reduce H-bonds, lower PSA chem_mod->structural_mod lipid_delivery Lipid-Based Delivery (LBDDS): SEDDS, SLNs, Liposomes formulation->lipid_delivery efflux_inhibitor Co-administration with Efflux Pump Inhibitors formulation->efflux_inhibitor

Caption: Key strategies for permeability enhancement.

Q4: How does the prodrug approach work for a molecule like Compound MMPA?

A4: A prodrug is a bioreversible, often inactive, derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[9] For Compound MMPA, which has a secondary amine (pKa predicted around 10.3), this group will be protonated and charged at physiological pH. Charged species generally have lower membrane permeability.[9]

The prodrug strategy involves masking this charged amine with a promoiety. This modification increases lipophilicity and allows the neutral prodrug to diffuse more easily across the cell membrane.[10][11][12] Once inside the cell, cellular enzymes (like esterases) cleave off the promoiety, releasing the active Compound MMPA at its site of action.[9][10] This is a highly effective and versatile approach for improving physicochemical and pharmacokinetic parameters.[9][13]

Q5: What are lipid-based drug delivery systems (LBDDS) and how can they help?

A5: LBDDS are formulations containing dissolved or suspended drugs in lipidic excipients.[14] They are particularly effective for improving the oral bioavailability of poorly water-soluble and/or poorly permeable drugs.[14][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[16] The drug is dissolved in this lipidic pre-concentrate and presented in a solubilized state within small droplets, which provides a large surface area for absorption.[16]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanocarriers that can encapsulate the drug, protecting it from degradation and facilitating its transport across the membrane.[17][18] Their lipidic nature can enhance interaction with the cell membrane, promoting uptake.[17]

The table below summarizes how these strategies might impact the apparent permeability (Papp) of Compound MMPA.

Formulation StrategyExpected Mechanism of ActionPredicted Impact on Papp (A-B)
Compound MMPA in Buffer Baseline passive diffusionLow (< 1.0 x 10⁻⁶ cm/s)
Amide Prodrug of MMPA Increased lipophilicity, enhanced passive diffusionModerate (2.0 - 5.0 x 10⁻⁶ cm/s)
MMPA in SEDDS Improved solubilization, presentation in small dropletsModerate to High (> 5.0 x 10⁻⁶ cm/s)
MMPA + Efflux Inhibitor Blockage of P-gp mediated effluxIncreased, especially if efflux ratio was initially high

Q6: My compound is a substrate for P-glycoprotein. What can I do?

A6: If your Caco-2 data show a high efflux ratio, indicating Compound MMPA is being actively pumped out of the cells by P-gp or similar transporters, you have a few options:[19][20]

  • Co-administration with an Efflux Pump Inhibitor (EPI): In experimental settings, using a known EPI like verapamil or zosuquidar can block the pump and increase the intracellular concentration of your compound.[19][21] This can validate that efflux is the problem and restore cellular activity. While clinically challenging, this is a powerful tool for in vitro and in vivo research.[21][22]

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the structure of Compound MMPA to reduce its recognition by efflux pumps. This is a complex undertaking but can be a long-term solution.[23]

  • Formulation Approaches: Some LBDDS formulations can inhibit efflux pumps, in addition to their solubilizing effects. Certain surfactants and excipients used in these systems can modulate the activity of P-gp.[20]

Protocols and Methodologies

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a standardized method for assessing the permeability and potential for active transport of Compound MMPA. This method is adapted from established industry and regulatory guidelines.[2][5][24]

Objective: To determine the apparent permeability coefficient (Papp) of Compound MMPA in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Compound MMPA stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate).[6]

  • Lucifer Yellow dye for monolayer integrity check.

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell™ inserts at an appropriate density.

    • Culture for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[6]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².[8]

    • Alternatively, perform a Lucifer Yellow rejection assay. The Papp for Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solutions by diluting Compound MMPA and control compounds in transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

    • For A-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A Permeability: Add the dosing solution to the basolateral (lower) chamber and fresh transport buffer to the apical (upper) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[2]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

  • Potential Active Efflux: ER > 2.0[6][8]

References
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. ACS Publications. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (2007). PubMed. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central (PMC). [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate. [Link]

  • Caco2 assay protocol. Xenotech. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Semantic Scholar. [Link]

  • Lipid-Based Drug Delivery Systems. PubMed Central (PMC). [Link]

  • In Silico Prediction of Permeability Coefficients. PubMed. [Link]

  • New-generation efflux pump inhibitors. Expert Reviews. [Link]

  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. [Link]

  • Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Longdom Publishing. [Link]

  • Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Lipid Based Drug Delivery System : The Best Way For Better Absorption. ResearchGate. [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021). ACS Publications. [Link]

  • Biomaterials for Improving Skin Penetration in Treatment of Skin Cancer. MDPI. [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. PubMed Central (PMC). [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Role of efflux pumps and metabolising enzymes in drug delivery. Semantic Scholar. [Link]

  • Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. (2023). Qeios. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

Sources

How to prevent degradation of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule incorporating both a secondary aromatic amine and an ether linkage, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.

Understanding the Stability of this compound

This compound possesses two primary functional groups that are susceptible to degradation: a secondary amine and a methoxy-substituted aromatic ether. The primary degradation pathways of concern are oxidation and hydrolysis.

  • Oxidative Degradation: The secondary amine is prone to oxidation, which can be initiated by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures, often leading to the formation of colored byproducts and a decrease in the purity of the compound.[3][4] Aromatic amines, in particular, can form N-oxides and other colored oxidation products.[4] The ether linkage, especially in the presence of an aromatic ring, can also undergo oxidative cleavage.

  • Hydrolysis: The ether linkage, while generally stable, can be susceptible to hydrolysis under acidic or basic conditions, although this is less common under typical storage conditions.[5] Amines are hygroscopic and can absorb moisture from the air, which could potentially facilitate hydrolytic degradation over extended periods.[6]

  • Photodegradation: Aromatic ethers can be susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the ether bond.[7][8]

Addressing these potential degradation pathways is crucial for maintaining the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My initially colorless solution of this compound has turned yellow/brown. What is the cause and is the product still usable?

A1: A yellow or brown discoloration is a common indicator of oxidative degradation of the amine functional group.[3][4] This is often caused by prolonged exposure to air (oxygen). The usability of the discolored solution depends on the extent of degradation and the sensitivity of your application. It is highly recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC-UV, before use. For sensitive applications, using a freshly opened or repurified sample is advisable.

Q2: What are the ideal storage temperature and conditions for this compound?

A2: To minimize degradation, this compound should be stored at a controlled cool temperature, generally below 30°C (86°F).[6] It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended. The compound should also be protected from light by using an amber vial or by storing it in a dark location.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While low temperatures are generally beneficial for stability, ensure that the compound's freezing point is considered to avoid phase changes that could potentially affect its integrity. If the compound is dissolved in a solvent, ensure the solvent is suitable for freezer storage and will not freeze, which could cause the compound to precipitate. Always check the manufacturer's recommendations for specific storage advice.

Q4: What type of container is best for storing this compound?

A4: The best containers are made of non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[6] These materials are less likely to leach impurities that could catalyze degradation. The container should have a secure, airtight seal to prevent the ingress of oxygen and moisture.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observation Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidative degradation of the amine moiety due to air exposure.1. Verify Purity: Analyze a small aliquot of the sample by HPLC-UV to quantify the extent of degradation. 2. Inert Atmosphere: For future storage, blanket the headspace of the container with an inert gas like nitrogen or argon before sealing.[1][9][10][11] 3. Repurification: If necessary, repurify the compound by an appropriate method, such as distillation under reduced pressure (for liquids) or recrystallization (for solids), under an inert atmosphere.
Precipitate Formation 1. Degradation Product: Insoluble degradation products may have formed. 2. Moisture Absorption: Absorption of water by the hygroscopic amine may have led to the precipitation of the compound if it is less soluble in the aqueous mixture.[6] 3. Low Temperature Storage: The compound or a component of the solution may have precipitated at lower storage temperatures.1. Solubility Check: Gently warm the sample to room temperature to see if the precipitate redissolves. 2. Analysis: If the precipitate remains, analyze both the supernatant and the precipitate (if possible) to identify the components. 3. Drying: Ensure the compound is handled in a dry environment and stored with a desiccant if necessary.
Loss of Potency/Activity in Assays Chemical degradation leading to a lower concentration of the active compound.1. Confirm Concentration: Re-quantify the concentration of the stock solution using a validated analytical method. 2. Fresh Sample: Use a fresh, unopened sample of the compound for comparison. 3. Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures, prolonged light exposure) during experimental procedures.
Inconsistent Experimental Results Partial degradation of the compound leading to variable purity between aliquots or over time.1. Aliquot Samples: For long-term use, aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere. 2. Regular Purity Checks: Implement a routine quality control check (e.g., monthly HPLC analysis) for long-term stored samples.

Experimental Protocols

To ensure the stability of this compound, it is crucial to follow strict handling and storage protocols.

Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes the procedure for storing the compound under an inert gas to prevent oxidative degradation.

Materials:

  • Vial of this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Sterile needle and syringe

  • Parafilm or a vial cap with a PTFE/silicone septum

Procedure:

  • Preparation: Work in a clean, dry area, such as a fume hood or a glove box.

  • Inert Gas Purge: Carefully open the vial. Insert a needle connected to the inert gas line into the headspace of the vial.

  • Venting: Insert a second, wider-gauge needle to act as a vent for the displaced air.

  • Flushing: Gently flush the headspace with the inert gas for 1-2 minutes. Ensure the gas flow is not too strong to avoid splashing the compound.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. Immediately and tightly seal the vial.

  • Securing: For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the vial in a dark, cool place, preferably a refrigerator (2-8°C).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of this compound and detecting potential degradation products. Due to the low UV absorbance of some amines, derivatization may be necessary to enhance detection.[9][10][12]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of this compound

  • Appropriate solvent for sample dilution (e.g., acetonitrile or methanol)

  • (Optional) Derivatization agent (e.g., Dansyl chloride or o-phthalaldehyde (OPA))

Procedure:

  • Sample Preparation (Without Derivatization):

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • Sample Preparation (With Derivatization - Example with Dansyl Chloride):

    • Follow a validated derivatization protocol. This typically involves mixing the amine sample with the derivatizing agent in a buffered solution and allowing the reaction to proceed for a specific time at a controlled temperature.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (adjust based on the absorbance of the compound or its derivative)

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample and a blank (solvent only).

    • Analyze the chromatogram for the main peak corresponding to the compound and any additional peaks that may represent impurities or degradation products.

    • Purity can be estimated by the area percentage of the main peak.

Visualizations

Logical Flow for Troubleshooting Degradation

Observation Observe Sign of Degradation (e.g., color change, precipitate) Initial_Assessment Initial Assessment: - Check storage conditions - Review handling procedures Observation->Initial_Assessment Analysis Quantitative Analysis (e.g., HPLC, NMR) Initial_Assessment->Analysis Purity_OK Purity Acceptable? Analysis->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Repurify Repurify Compound Purity_OK->Repurify No, minor impurity Discard Discard and Use Fresh Stock Purity_OK->Discard No, major degradation Implement_Prevention Implement Preventative Measures: - Inert atmosphere - Light protection - Aliquoting Use_Compound->Implement_Prevention Repurify->Use_Compound Repurify->Implement_Prevention Discard->Implement_Prevention

Caption: Troubleshooting workflow for suspected degradation of this compound.

Key Factors Influencing Stability

cluster_compound This compound cluster_factors Environmental Factors cluster_prevention Preventative Measures Compound Stability Temperature Temperature Temperature->Compound degrades Oxygen Oxygen (Air) Oxygen->Compound oxidizes Light Light (UV) Light->Compound photodegrades Moisture Moisture (Humidity) Moisture->Compound hydrolyzes Cool_Storage Cool & Dark Storage Cool_Storage->Temperature mitigates Cool_Storage->Light mitigates Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen mitigates Airtight_Container Airtight Container Airtight_Container->Moisture mitigates Antioxidants Use of Antioxidants Antioxidants->Oxygen inhibits

Caption: Interplay of environmental factors and preventative measures on the stability of the compound.

References

  • BenchChem. (2025).
  • SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • Horvath, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Thermo Fisher Scientific.
  • Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Oxid
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of 2-Methyl-N-pentylcyclohexan-1-amine for Storage.
  • ACS Publications. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research.
  • PMC. (n.d.).
  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • Scholars@UK. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through >1>H NMR and >13>C NMR.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
  • PubMed. (2008).
  • ResearchGate. (2025). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents.
  • Semantic Scholar. NMR spectroscopy applied to amine–CO2–H2O systems relevant for post-combustion CO2 capture: A review.
  • Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor.
  • Santa Cruz Biotechnology. This compound | CAS 91340-38-4.
  • ResearchGate. (2025).
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2021).
  • Norwegian Research Information Repository.
  • ResearchGate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
  • ACS Publications. Journal of the American Chemical Society.
  • Scribd.
  • PubChemLite. amine.

  • Tetrahedron. This compound | 91340-38-4.
  • Sigma-Aldrich. amine | 91340-38-4.

  • ChemicalBook. (2023). This compound | 91340-38-4.
  • ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
  • Google Patents.
  • PubChem. 3-Methoxypropylamine.
  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.

Sources

Technical Support Center: Optimizing 3-(2-methoxyphenoxy)-N-methyl-1-propanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your reaction conditions for higher yield and purity.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine typically proceeds through one of two primary routes, each presenting unique challenges.

Route A: Williamson Ether Synthesis followed by N-Methylation This is a convergent approach where the core ether linkage is formed first.

  • Step 1: Ether Formation. Guaiacol (2-methoxyphenol) is deprotonated with a base, and the resulting phenoxide reacts with a 3-halopropan-1-amine derivative (e.g., 3-chloropropan-1-amine) via a Williamson ether synthesis to form 3-(2-methoxyphenoxy)propan-1-amine.[1]

  • Step 2: N-Methylation. The primary amine is then methylated using a suitable methylating agent to yield the final product.

Route B: Reductive Amination This is a linear approach building the molecule sequentially.

  • Step 1: Ether Formation. Guaiacol is reacted with a 3-halopropanol (e.g., 3-chloro-1-propanol) to form 3-(2-methoxyphenoxy)-1-propanol.

  • Step 2: Oxidation. The alcohol is oxidized to the corresponding aldehyde, 3-(2-methoxyphenoxy)propanal.

  • Step 3: Reductive Amination. The aldehyde is reacted with methylamine in the presence of a reducing agent to form the target secondary amine.[2]

Both routes are viable, but success hinges on careful control of reaction parameters to mitigate side reactions and purification difficulties.

Logical Flow of Synthetic Routes

G cluster_A Route A: Williamson Ether Synthesis First cluster_B Route B: Reductive Amination A_Start Guaiacol + 3-Halopropan-1-amine derivative A_Step1 Williamson Ether Synthesis (Formation of Primary Amine) A_Start->A_Step1 A_Step2 N-Methylation A_Step1->A_Step2 A_End Final Product A_Step2->A_End B_Start Guaiacol + 3-Halopropanol B_Step1 Williamson Ether Synthesis (Formation of Alcohol) B_Start->B_Step1 B_Step2 Oxidation to Aldehyde B_Step1->B_Step2 B_Step3 Reductive Amination with Methylamine B_Step2->B_Step3 B_End Final Product B_Step3->B_End

Caption: Overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low Yield in Williamson Ether Synthesis (Route A, Step 1 & Route B, Step 1)

Q1: My Williamson ether synthesis yield is poor. What are the most common causes?

A1: Low yields in this S_N2 reaction are typically traced back to three main factors: inefficient phenoxide formation, competing elimination reactions, or suboptimal reaction conditions.[3]

  • Inefficient Deprotonation: Guaiacol's phenolic proton must be fully removed to generate the nucleophilic phenoxide. Weak bases or insufficient stoichiometry will result in unreacted starting material.

  • Competing Reactions: While primary halides are preferred, if using a secondary halide or if reaction temperatures are too high, a competing E2 elimination reaction can occur, reducing the yield of the desired ether.[4]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are excellent for S_N2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[4] Using the parent alcohol as a solvent is also common but can be less efficient.[4]

Troubleshooting Steps:

  • Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least one full equivalent is used. Sodium hydroxide (NaOH) can also be effective.[5][6]

  • Temperature Control: Maintain a moderate temperature (e.g., 60-100°C) to favor substitution over elimination.[6] Monitor the reaction by TLC to avoid prolonged heating after completion.

  • Reagent Purity: Ensure all reagents, especially the guaiacol and alkyl halide, are pure and the solvent is anhydrous, particularly when using NaH.

ParameterRecommendationRationale
Base NaH, K₂CO₃, NaOHEnsures complete deprotonation of the phenol.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Temperature 60-100 °CBalances reaction rate while minimizing side reactions.[6]
Alkyl Halide Primary (e.g., 3-chloropropanol)Minimizes competing E2 elimination reactions.[4]
Problem Area 2: Challenges in N-Methylation (Route A, Step 2)

Q2: I'm observing multiple products during the N-methylation of 3-(2-methoxyphenoxy)propan-1-amine. How can I achieve selective mono-methylation?

A2: The primary challenge in N-methylation is preventing over-alkylation, which leads to the formation of the tertiary amine and even the quaternary ammonium salt.[7] Direct alkylation with reagents like methyl iodide is notoriously difficult to control.[2]

Key Issues:

  • Over-alkylation: The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to a second methylation event.

  • Reagent Choice: Using highly reactive and stoichiometric methylating agents like methyl iodide exacerbates the problem.

Strategies for Selective Mono-methylation:

  • Reductive Amination: A highly reliable method is to react the primary amine with one equivalent of formaldehyde (or paraformaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ with a mild reducing agent. This is a controlled, stepwise addition.

  • Use of Bulky or Controlled Methylating Agents: Reagents like dimethyl carbonate in the presence of specific catalysts have shown high selectivity for mono-N-methylation of primary amines.[8]

  • Use of a Protecting Group: While more steps are involved, protecting the primary amine, methylating, and then deprotecting offers complete control.

Recommended Protocol: Reductive Amination with Formaldehyde A preferred method for selective mono-methylation is reductive amination.

ParameterReagentRationale
Methyl Source Formaldehyde (37% aq. solution) or ParaformaldehydeReacts with the primary amine to form an intermediate that can be reduced.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective agent that reduces the iminium ion in situ without reducing the aldehyde.[9]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common aprotic solvents for this transformation.[9]
Catalyst Acetic Acid (catalytic amount)Can be used to facilitate imine formation.[9]
Problem Area 3: Low Yield or Stalled Reductive Amination (Route B, Step 3)

Q3: My reductive amination reaction is sluggish or gives a low yield. What should I investigate?

A3: A successful reductive amination depends on the efficient formation of the imine (or iminium ion) intermediate, followed by its effective reduction.[9] Problems can arise at either stage.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by TLC/LCMS) start->check_imine check_reduction Is the reduction step complete? (Monitor by TLC/LCMS) check_imine->check_reduction Efficient imine_no No check_imine->imine_no Inefficient reduction_no No check_reduction->reduction_no Incomplete solution_imine1 Add a dehydrating agent (e.g., MgSO₄, molecular sieves) imine_no->solution_imine1 solution_imine2 Add catalytic acid (e.g., Acetic Acid) imine_no->solution_imine2 solution_reduction1 Use a more suitable reducing agent (e.g., NaBH(OAc)₃) reduction_no->solution_reduction1 solution_reduction2 Check reducing agent quality/activity reduction_no->solution_reduction2

Caption: Troubleshooting workflow for reductive amination.

  • Imine Formation: This is an equilibrium process that produces water. Removing water with a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.[9]

  • Reducing Agent Choice: Sodium borohydride (NaBH₄) can reduce the starting aldehyde if added too early. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a superior choice as it is milder and selectively reduces the iminium ion over the aldehyde, allowing for a one-pot procedure.[2][9]

  • pH Control: The reaction is often best performed under mildly acidic conditions, which can catalyze imine formation without deactivating the amine nucleophile.[9]

Problem Area 4: Product Isolation and Purification

Q4: I'm struggling to isolate a pure product. What purification strategies are most effective?

A4: As a basic amine, the final product is amenable to purification by acid-base extraction and/or chromatography.

  • Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate your amine, which will likely precipitate or can be extracted back into a fresh organic solvent.

    • Dry the final organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent.

  • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

Section 3: Optimized Experimental Protocol (Route A)

This protocol details the synthesis via the Williamson ether synthesis followed by reductive N-methylation, incorporating best practices discussed above.

Part 1: Synthesis of 3-(2-methoxyphenoxy)propan-1-amine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile or DMF (~0.5 M).

  • Reaction: Add 3-chloro-1-aminopropane hydrochloride (1.1 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using acid-base extraction as described in Q4 to isolate the primary amine.

Part 2: N-methylation to 3-(2-methoxyphenoxy)-N-methyl-1-propanamine

  • Setup: To a round-bottom flask, dissolve 3-(2-methoxyphenoxy)propan-1-amine (1.0 eq.) in 1,2-dichloroethane (DCE) (~0.1 M).

  • Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.). If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added. Stir at room temperature for 1 hour.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary (silica gel, DCM/Methanol with 1% triethylamine).

References

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Retrieved January 18, 2026, from [Link]

  • Figshare. (2025, October 17). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • American Chemical Society. (2025, September 30). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved January 18, 2026, from [Link]

  • Figshare. (2025, October 7). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines. Retrieved January 18, 2026, from [Link]

  • CDN. (n.d.). Experiment 2: Williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. Retrieved January 18, 2026, from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 18, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 6). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Mitigating In Vitro Cytotoxicity of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers investigating novel compounds like [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine often encounter significant in vitro cytotoxicity, which can obscure the desired pharmacological effects and hinder preclinical development. This guide serves as a technical support resource for researchers, scientists, and drug development professionals facing this challenge. It provides a structured, question-and-answer-based approach to troubleshoot, characterize, and strategically mitigate the off-target cytotoxicity of this compound, ensuring that experimental outcomes are both accurate and relevant. Our focus is on explaining the causal mechanisms behind experimental choices, empowering you to design robust, self-validating studies.

Section 1: Initial Troubleshooting & Characterization (FAQs)

This section addresses the critical first steps to take when you observe unexpected or high levels of cell death in your assays.

Q1: My initial screen with this compound shows high cytotoxicity at my target concentration. What are the first things I should verify?

A1: Before exploring complex biological mechanisms, it's essential to rule out experimental artifacts. High cytotoxicity can often stem from basic setup issues.[1][2][3][4]

  • Compound Purity and Stability: Confirm the purity of your compound batch. Impurities or degradation products can be significantly more toxic than the parent molecule. Also, verify its stability in your specific culture medium and conditions over the duration of the experiment.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the threshold tolerated by your cell line, which is typically <0.5% for most and even lower for sensitive cell types.[1][2] Run a vehicle-only control corresponding to the highest concentration of solvent used.

  • Assay Interference: Some compounds can directly interfere with assay reagents. For example, a compound that is a strong reducing agent might directly convert MTT or resazurin, leading to a false reading of cell viability.[1][5][6] It's crucial to include a "compound-only" control (compound in medium, no cells) to check for such interference. Consider using an orthogonal viability assay that relies on a different mechanism (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release or a nuclear staining dye).[7]

Q2: How can I determine the primary mechanism of cell death (apoptosis vs. necrosis) induced by the compound?

A2: Understanding the mode of cell death is a critical step in diagnosing the cause of cytotoxicity. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury.

  • Annexin V and Propidium Iodide (PI) Staining: This is the gold-standard method for differentiating these pathways via flow cytometry.[8]

    • Early Apoptosis: Cells stain positive for Annexin V but negative for PI (Annexin V+/PI-).

    • Late Apoptosis/Necrosis: Cells stain positive for both Annexin V and PI (Annexin V+/PI+).

    • Viable Cells: Remain negative for both (Annexin V-/PI-).

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[9][10][11] Measuring the activity of key caspases, such as the initiator caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway) and the executioner caspase-3/7, can confirm apoptosis and provide insight into the initiating pathway.[9][10]

Section 2: Troubleshooting Guide: Advanced Strategies to Reduce Cytotoxicity

Once you have confirmed that the observed cytotoxicity is a genuine biological effect of your compound, the next step is to investigate the underlying cause and implement strategies to mitigate it.

Issue 1: Cytotoxicity May Be Caused by a Reactive Metabolite

Many parent compounds are not toxic themselves but are converted into reactive, toxic metabolites by cellular enzymes.[12][13][14] This is known as metabolic activation.

Q: My compound shows higher toxicity in metabolically active cells (e.g., primary hepatocytes) than in other cell types. Could it be forming a toxic metabolite? How can I test and prevent this?

A: This is a strong indication of metabolic activation, often mediated by Cytochrome P450 (CYP450) enzymes.[13][14] The methoxy-phenoxy group in your compound is a potential site for metabolic activity.

Investigative Strategy: Co-incubate your cells with the compound and a broad-spectrum CYP450 inhibitor. If the cytotoxicity is reduced, it strongly suggests that a CYP450-generated metabolite is responsible for the toxicity.[15][16][17][18]

Mitigation Protocol: Use a pan-CYP450 inhibitor like 1-aminobenzotriazole (1-ABT). By blocking the metabolic conversion, you can often rescue the cells from toxicity, allowing you to study the effects of the parent compound.

Issue 2: Cytotoxicity Is Mediated by Oxidative Stress

Many xenobiotics induce cell death by generating excessive reactive oxygen species (ROS), which overwhelms the cell's natural antioxidant defenses.[19][20][21]

Q: How can I determine if reactive oxygen species (ROS) are the primary cause of the observed cytotoxicity, and how can I reduce it?

A: The involvement of ROS can be tested by measuring its production directly and by assessing whether an antioxidant can prevent the cytotoxicity.

Investigative Strategy: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[22][23] An increase in fluorescence in compound-treated cells compared to controls indicates ROS production.[19][22]

Mitigation Strategy: Co-incubate the cells with your compound and a potent antioxidant, such as N-acetylcysteine (NAC).[24][25][26][27] NAC replenishes intracellular glutathione (GSH), a major cellular antioxidant, thereby neutralizing ROS and reducing oxidative stress.[24][26][28] A significant increase in cell viability in the presence of NAC points to oxidative stress as a key cytotoxic mechanism.

Issue 3: Culture Conditions Are Exacerbating Cytotoxicity

Standard in vitro assays may not fully recapitulate the in vivo environment, leading to artificially inflated toxicity readings.

Q: My compound's IC50 value seems potent, but I suspect it might be less toxic in a more complex biological system. Can my culture model be the problem?

A: Yes, two common factors in standard 2D cell culture can lead to an overestimation of a compound's cytotoxicity:

  • Low Protein Binding: Standard culture media contain much lower protein concentrations (e.g., 10% Fetal Bovine Serum) than human plasma.[29] According to the "free drug hypothesis," only the unbound fraction of a drug is active.[30] A compound that binds extensively to plasma proteins in vivo will have a much lower free concentration than in a low-protein in vitro system, making it appear more potent/toxic in the assay.[31][32][33]

    • Mitigation Strategy: Increase the serum concentration in your media (e.g., to 20% or 40%) or add purified albumin to better mimic physiological conditions. If cytotoxicity decreases at higher protein concentrations, it suggests that protein binding is a significant factor.[32]

  • Unrealistic 2D Monolayer Format: Cells grown in a 2D monolayer are often more sensitive to chemical insults than cells arranged in a 3D tissue-like structure.[34][35][36][37][38] 3D models better replicate cell-cell interactions, nutrient gradients, and metabolic profiles found in vivo, often revealing that cells are more resistant to drug-induced toxicity.[34][35][36]

    • Mitigation Strategy: Transition to a 3D cell culture model, such as spheroids or organoids. Comparing the IC50 values obtained in 2D versus 3D cultures can provide a more physiologically relevant assessment of the compound's toxicity.[37]

Section 3: Diagrams & Visual Workflows

Troubleshooting Workflow

This diagram outlines a logical decision-making process for diagnosing and mitigating the cytotoxicity of this compound.

G start High Cytotoxicity Observed check_artifact Q1: Verify Artifacts? (Purity, Solvent, Assay Interference) start->check_artifact artifact_yes Artifact Confirmed check_artifact->artifact_yes Yes artifact_no Cytotoxicity is Real check_artifact->artifact_no No characterize Q2: Characterize Cell Death (Annexin V/PI, Caspase Assay) artifact_no->characterize apoptosis Predominantly Apoptosis characterize->apoptosis investigate_mech Investigate Mechanism apoptosis->investigate_mech metabolism Test Metabolic Activation (Co-treat with CYP Inhibitor) investigate_mech->metabolism ros Test Oxidative Stress (Measure ROS, Co-treat with NAC) investigate_mech->ros culture Assess Culture Model (Test Protein Binding, 2D vs. 3D) investigate_mech->culture met_reduced Toxicity Reduced? YES metabolism->met_reduced ros_reduced Toxicity Reduced? YES ros->ros_reduced culture_reduced Toxicity Reduced? YES culture->culture_reduced conclusion1 Conclusion: Toxicity is Metabolite-Driven met_reduced->conclusion1 conclusion2 Conclusion: Toxicity is ROS-Mediated ros_reduced->conclusion2 conclusion3 Conclusion: Toxicity is Model-Dependent culture_reduced->conclusion3

Caption: A decision tree for troubleshooting in vitro cytotoxicity.

Oxidative Stress Pathway & Mitigation

This diagram illustrates how a xenobiotic compound can induce ROS, leading to apoptosis, and how N-acetylcysteine (NAC) intervenes in this process.

G Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Caspase9 Caspase-9 Activation OxidativeStress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-Acetylcysteine (NAC) (Mitigation Strategy) Cysteine ↑ L-cysteine NAC->Cysteine GSH ↑ Glutathione (GSH) (Antioxidant) Cysteine->GSH GSH->ROS Neutralizes

Caption: Mechanism of ROS-induced apoptosis and NAC intervention.

Section 4: Key Experimental Protocols & Data Presentation

Protocol 1: Assessing ROS-Mediated Cytotoxicity with N-Acetylcysteine (NAC)

Objective: To determine if the compound's cytotoxicity is mediated by oxidative stress.

Materials:

  • Cells of interest

  • This compound (Test Compound)

  • N-acetylcysteine (NAC), (e.g., Sigma-Aldrich, Cat# A7250)

  • DCFH-DA fluorescent probe (e.g., Thermo Fisher, Cat# D399)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well plates (clear for MTT, white for luminescence)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare a 1 M stock of NAC in sterile water. The next day, pre-treat half of the plates with a final concentration of 5 mM NAC in culture medium for 1-2 hours. The other half receives medium only.

  • Compound Treatment: Prepare a serial dilution of the Test Compound. Add the dilutions to both the NAC-treated and non-treated plates. Include "vehicle-only" and "medium-only" controls.

  • Incubation: Incubate plates for a relevant duration (e.g., 24, 48 hours).

  • Viability Assessment: After incubation, perform your chosen cell viability assay according to the manufacturer's protocol.

  • (Optional) ROS Measurement: In a parallel plate, treat cells as above. At the end of the incubation, load cells with 10 µM DCFH-DA for 30 minutes at 37°C.[22][23] Wash with PBS and measure fluorescence (Ex/Em: ~485/530 nm).[22]

Data Presentation: Comparing IC50 Values

Summarize your quantitative results in a table to clearly demonstrate the effect of your mitigation strategies.

ConditionIC50 of this compoundFold Shift (vs. Control)
Control (Standard Media) 5 µM1.0
+ 5 mM N-Acetylcysteine (NAC) 25 µM5.0
+ Pan-CYP Inhibitor (1-ABT) 18 µM3.6
3D Spheroid Model > 50 µM> 10.0

This table presents hypothetical data for illustrative purposes.

References

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]

  • Lee, H. J., & Kim, Y. (2021). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Journal of Pharmaceutical Investigation, 51(5), 549-558. Retrieved from [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3073-3078. Retrieved from [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Wills, J. W., et al. (2022). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Nanotoxicology, 16(5-6), 469-488. Retrieved from [Link]

  • Babich, H., Martin-Alguacil, N., & Borenfreund, E. (1987). Mediating role of metabolic activation in in vitro cytotoxicity assays. Molecular Toxicology, 1(4), 363-372. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • de Ruijter, N., et al. (2023). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. Particle and Fibre Toxicology, 20(1), 1. Retrieved from [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Ormstad, K., & Moldéus, P. (1985). The role of metabolic activation in drug toxicity. Chemioterapia, 4(5), 343-348. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Effects of protein binding on in vitro toxicity. In Vitro & Molecular Toxicology, 12(4), 349-360. Retrieved from [Link]

  • Gul-i-Sanam, S., et al. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Journal of Pharmacokinetics and Pharmacodynamics, 48(4), 515-526. Retrieved from [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Retrieved from [Link]

  • Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1215-1228. Retrieved from [Link]

  • Oxford Global. (2023, May 22). 3D Cell Cultures: From Disease Modelling to Toxicology. Retrieved from [Link]

  • ResearchGate. (2022). How do we consider plasma protein binding when interpreting in vitro potency values?. Retrieved from [Link]

  • Cardiologico Monzino. (2021, January 12). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Retrieved from [Link]

  • Ezeriņa, D., et al. (2018). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 189, 105-119. Retrieved from [Link]

  • Sun, W., et al. (2022). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Bioengineering and Biotechnology, 10, 1092237. Retrieved from [Link]

  • Imamura, Y., et al. (2015). Silicate Fiber-based 3D Cell Culture System for Anticancer Drug Screening. Anticancer Research, 35(5), 2637-2644. Retrieved from [Link]

  • Lee, J., et al. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy, 3(5), 629-641. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 239. Retrieved from [Link]

  • Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 239. Retrieved from [Link]

  • Research Square. (2025). What are the implications of using Cytochrome P450 (CYP) inhibitors on drug metabolism?. Retrieved from [Link]

  • JJR Lab. (2025). What to Do If Cytotoxicity Test Results Are Positive. Retrieved from [Link]

  • Deol, A., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4723-4734. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Cytochrome P450 Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 30(2), 115-128. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Orellana, M., & Guajardo, V. (2013). Cytochrome P450-mediated toxicity of therapeutic drugs. Journal of Toxicology and Drug Metabolism, 1(1). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted phenoxypropylamine, this molecule holds potential, particularly in research areas targeting adrenergic receptors.[1][2][3] However, like many amine-containing small molecules, its unique structure can present challenges in experimental design and execution, leading to inconsistent results. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explaining the scientific rationale behind each recommendation to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Handling and Preparation

Question 1: My stock solution of this compound appears cloudy or shows precipitation over time. What is causing this and how can I prevent it?

Answer:

This is a common issue related to solubility and stability. The secondary amine in your compound is basic and can react with atmospheric CO₂ to form a carbonate salt, which may be less soluble in common organic solvents like DMSO. Additionally, improper storage can lead to solvent evaporation, increasing the concentration beyond its solubility limit.

Troubleshooting Protocol:

  • Solvent Selection: While DMSO is a common solvent, for long-term storage, consider using anhydrous ethanol or preparing smaller, fresh batches of DMSO stock solutions. The methoxy group and the aromatic ring confer some lipophilicity, but the amine group provides a polar, basic site.[4][5]

  • pH Adjustment: For aqueous solutions, the pH is critical. As a basic amine, the compound will be more soluble in acidic conditions (pH < 7) where it is protonated. If your experimental buffer is neutral or basic, you may encounter solubility issues. Consider preparing a concentrated stock in a slightly acidic buffer (e.g., citrate or acetate buffer at pH 5-6) if your assay allows.

  • Storage Conditions:

    • Store stock solutions in tightly sealed vials with an inert gas overlay (argon or nitrogen) to minimize exposure to CO₂ and moisture.

    • Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Verification: Before use, always bring the stock solution to room temperature and vortex thoroughly. Visually inspect for any precipitation. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) may help redissolve the compound.

Question 2: I am concerned about the stability of the compound during storage and in my assay conditions. How can I assess and mitigate degradation?

Answer:

The chemical structure contains functionalities susceptible to degradation. The secondary amine can be prone to oxidation, and the ether linkage could potentially be cleaved under harsh acidic conditions, although this is less common under typical biological assay conditions.[6][7]

Troubleshooting Protocol:

  • Assess Purity Over Time: If you have access to analytical instrumentation, periodically check the purity of your stock solution using HPLC-UV or LC-MS. This will give you a definitive answer on the stability under your specific storage conditions.

  • Control for Oxidative Stress:

    • Use high-purity, anhydrous solvents for stock preparation.

    • If your assay involves long incubation times, consider the inclusion of an antioxidant, such as N-acetylcysteine or ascorbic acid, if it does not interfere with your experimental endpoint.

  • Light Sensitivity: Aromatic compounds can sometimes be light-sensitive.[7][8] Store the compound and its solutions in amber vials or protect them from light to prevent potential photodegradation.

  • pH and Temperature Stress Testing: To understand the compound's limits, you can perform a forced degradation study. Incubate the compound under various conditions (e.g., acidic, basic, oxidative, high temperature) and analyze the samples by HPLC or LC-MS to identify potential degradants.

Condition Potential Degradation Pathway Recommendation
High pH ( > 8) Potential for base-catalyzed oxidation of the amine.Buffer aqueous solutions to a neutral or slightly acidic pH.
Low pH ( < 4) Risk of ether hydrolysis (less likely under typical conditions).Avoid prolonged exposure to strong acids.
Exposure to Air/Light Oxidation of the amine, potential photodegradation.Store under inert gas, use amber vials, and minimize exposure.[7][8]
Repeated Freeze-Thaw Can lead to precipitation and degradation due to concentration effects.Aliquot stock solutions into single-use vials.
Category 2: Inconsistent Experimental Results

Question 3: I am observing significant variability in my IC50/EC50 values between experiments. What are the likely causes?

Answer:

Inconsistent potency values are often multifactorial, stemming from issues with the compound itself, assay conditions, or cell/tissue health. Given that this compound is likely an alpha-1 adrenergic receptor antagonist, the biological system is also a key variable.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

Detailed Steps:

  • Compound-Related Issues:

    • Verify Purity: Ensure the purity of your compound lot. Impurities can act as antagonists or agonists, skewing your results.

    • Check for Precipitation: At the concentrations used in your assay, the compound may be precipitating out of solution. Perform a solubility test in your final assay buffer.

    • Adsorption to Labware: Amine-containing compounds can be "sticky" and adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer, if compatible with your assay.

  • Assay-Related Issues:

    • Equilibration Time: Ensure you are allowing sufficient time for the compound to bind to its target. For competitive binding assays, pre-incubating your compound with the receptor before adding the radioligand or fluorescent probe can be crucial.

    • Reagent Consistency: Ensure all reagents, especially buffers and any competing ligands, are prepared fresh and consistently between experiments.

  • Biological System-Related Issues:

    • Cell Passage Number: If using cell-based assays, high passage numbers can lead to changes in receptor expression levels. Use cells within a defined passage number range.

    • Serum Protein Binding: If your cell culture medium contains serum, your compound may bind to serum proteins (like albumin), reducing its free concentration. Consider using serum-free medium for the duration of the assay or quantifying the effect of serum on your compound's potency.

Question 4: I suspect my compound is causing off-target effects or assay interference. How can I confirm this?

Answer:

Off-target effects are a common concern in drug development.[9] The structure of this compound, with its aromatic and amine features, could potentially interact with other receptors or interfere with certain detection technologies.

Troubleshooting Protocol:

  • Counter-Screening: Test your compound in a panel of related receptors (e.g., other adrenergic receptor subtypes, serotonin, or dopamine receptors) to assess its selectivity.

  • Assay Technology Interference:

    • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FLIPR, FRET), check if your compound is auto-fluorescent at the excitation/emission wavelengths used. Run a control plate with just the compound and buffer to measure any background signal.

    • Luciferase Assays: Some compounds can directly inhibit or activate luciferase. Run a control experiment with purified luciferase to test for direct effects.

  • Cell Viability Assay: At higher concentrations, the compound may be causing cytotoxicity, which can be misinterpreted as a specific inhibitory effect. Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to rule out toxicity.

  • Lysosomotropism: Weakly basic amine-containing compounds can accumulate in lysosomes, an acidic organelle.[10] This can lead to various cellular artifacts. While complex to diagnose, be aware of this possibility if you observe unusual cellular phenotypes.

Caption: Potential sources of off-target effects and assay interference.

References

  • Phenoxypropylamines: Synthesis and Antiulcer Evaluation. National Institutes of Health.[Link]

  • Alpha 1 Adrenergic Receptor Antagonists. National Institutes of Health.[Link]

  • Alpha-1 blocker. Wikipedia.[Link]

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis.[Link]

  • Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. ResearchGate.[Link]

  • off-target effects. YouTube.[Link]

  • Amine-containing molecules and the induction of an expanded lysosomal volume phenotype: a structure-activity relationship study. National Institutes of Health.[Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL.[Link]

  • Properties of amines. Chemistry LibreTexts.[Link]

  • Small-molecule amines: a big role in the regulation of bone homeostasis. National Institutes of Health.[Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate.[Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI.[Link]

Sources

Validation & Comparative

A Tale of Two Amines: A Comparative Guide to Nisoxetine and [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine in NET Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug discovery, the norepinephrine transporter (NET) stands as a critical target for modulating noradrenergic signaling. Its inhibition is a key mechanism for treating a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD). This guide provides an in-depth comparison of two molecules: the well-established, potent, and selective NET inhibitor, nisoxetine, and the structurally related but scientifically uncharacterized compound, [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine.

This comparison is not one of equals. Nisoxetine is a cornerstone tool in NET pharmacology, with decades of research underpinning its activity. This compound, conversely, exists in chemical catalogs but lacks a footprint in the peer-reviewed scientific literature regarding its biological effects. This guide will, therefore, juxtapose the known with the unknown, leveraging established structure-activity relationships (SAR) to hypothesize on the potential activity of this compound, and will provide the experimental frameworks necessary to test such hypotheses.

The Central Role of the Norepinephrine Transporter

The norepinephrine transporter is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1][2] By inhibiting NET, the extracellular concentration of norepinephrine is increased, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.[3]

Nisoxetine: The Archetypal NET Inhibitor

Nisoxetine, with the IUPAC name (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, emerged from the Lilly research laboratories in the 1970s.[4] Although it was initially investigated as an antidepressant, it never reached clinical application in humans.[4] However, its high potency and selectivity for NET have made it an indispensable research tool for elucidating the role of the norepinephrine transporter in health and disease.[4]

The pharmacological profile of nisoxetine is well-documented. It is a potent inhibitor of norepinephrine uptake, exhibiting high affinity for the norepinephrine transporter.[4] The R-isomer of nisoxetine demonstrates a 20-fold greater affinity for NET than its S-isomer.[4]

This compound: An Unwritten Story

In contrast to nisoxetine, this compound is a compound for which no significant biological activity data has been published. While commercially available, its interaction with biological targets, including the norepinephrine transporter, remains to be publicly documented.

The critical distinction between these two molecules lies in their chemical structure. Nisoxetine possesses a phenyl group at the 3-position of the propylamine backbone, a feature that is absent in this compound.

Structure-Activity Relationship: The Significance of the 3-Phenyl Group

The aryloxypropanamine scaffold is a common structural motif in many monoamine transporter inhibitors.[3] For this class of compounds, the substitution pattern on the aryloxy and phenyl rings is a key determinant of their affinity and selectivity for the serotonin and norepinephrine transporters.[3]

Nisoxetine, along with other selective norepinephrine reuptake inhibitors (NRIs) like atomoxetine and reboxetine, features a substitution at the 2' position of the aryloxy ring.[3] This is in contrast to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, which typically have a substitution at the 4' position.[3]

The phenyl group at the 3-position of the propylamine chain in nisoxetine is believed to be a critical component for its high-affinity binding to the norepinephrine transporter. This aromatic ring likely engages in crucial hydrophobic and/or π-π stacking interactions within the binding pocket of the transporter. The absence of this phenyl group in this compound would predictably lead to a significant reduction in binding affinity and, consequently, a dramatic decrease in its potency as a NET inhibitor.

Quantitative Comparison: The Known vs. The Hypothetical

The following table summarizes the known quantitative data for nisoxetine's interaction with monoamine transporters and provides a hypothesized profile for this compound based on SAR principles.

CompoundTargetParameterValue (nM)Reference
Nisoxetine NET Ki 0.8 - 5.1 [4]
DATKi477
SERTKi383
This compound NETKi>1000 (Hypothesized)
DATKiUnknown
SERTKiUnknown

Experimental Protocols for Determining NET Inhibition

To empirically determine the NET inhibitory potential of a compound like this compound and compare it to a standard such as nisoxetine, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake assays.

Protocol 1: [³H]-Nisoxetine Competitive Binding Assay

This assay measures the ability of a test compound to compete with the radiolabeled ligand, [³H]-nisoxetine, for binding to the norepinephrine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).

  • [³H]-Nisoxetine (radioligand).

  • Test compound (this compound).

  • Nisoxetine (unlabeled, for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and nisoxetine.

  • In a 96-well plate, add the cell membranes, [³H]-nisoxetine (at a concentration near its Kd), and either buffer, unlabeled nisoxetine (to determine non-specific binding), or the test compound.

  • Incubate the plate, typically for 1-2 hours at 4°C, to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]-Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

  • Cells expressing hNET (e.g., HEK293-hNET cells).

  • [³H]-Norepinephrine.

  • Test compound (this compound).

  • Nisoxetine (as a positive control).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

  • Plate the hNET-expressing cells in a 24- or 96-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compound and nisoxetine.

  • Pre-incubate the cells with the test compound or control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding [³H]-norepinephrine to the wells.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 of the test compound by plotting the percentage of inhibition of [³H]-norepinephrine uptake against the logarithm of the compound concentration.

Visualizing the Concepts

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Nisoxetine Nisoxetine Nisoxetine->NET Inhibition Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_termination_quantification Termination & Quantification cluster_data_analysis Data Analysis A Prepare serial dilutions of test compound C Pre-incubate cells with test compound A->C B Plate hNET-expressing cells B->C D Add [³H]-Norepinephrine to initiate uptake C->D E Terminate uptake by washing with cold buffer D->E F Lyse cells and measure radioactivity E->F G Plot % inhibition vs. log[concentration] F->G H Determine IC50 value G->H

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

Nisoxetine is a well-characterized and indispensable tool for studying the norepinephrine transporter, with its high potency and selectivity being well-documented. In contrast, this compound represents an unexplored chemical entity in the context of NET inhibition. Based on established structure-activity relationships for aryloxypropanamine NET inhibitors, the absence of the 3-phenyl group in this compound strongly suggests that it would be a significantly weaker, if not inactive, NET inhibitor compared to nisoxetine.

For researchers in drug discovery and pharmacology, this guide highlights the importance of specific structural motifs for biological activity. While chemical catalogs may contain a vast array of structurally similar molecules, empirical testing, guided by the principles of medicinal chemistry, is paramount to confirming their biological function. The provided experimental protocols offer a clear path for such investigations.

References

  • Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(8), 771–774.
  • Ding, Y. S., Lin, K. S., Logan, J., Shea, C., Carter, P., & Alexoff, D. (2003). Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline) for comparative PET studies in baboons. Nuclear Medicine and Biology, 30(5), 435–444.
  • Serotonin–norepinephrine reuptake inhibitor. (2024). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Barros, M., & Caramona, M. (2000). Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. Journal of the Chemical Society, Perkin Transactions 1, (11), 1767–1769.
  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2015). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Structural & Molecular Biology, 22(6), 506–508.
  • Grunewald, G. L., & Creese, M. W. (1986). Conformational analysis of nisoxetine and fluoxetine, selective inhibitors of norepinephrine and serotonin reuptake: are conformational differences an explanation of neurotransmitter selectivity? Drug Design and Delivery, 1(1), 23–37.
  • Wang, S., Sakamuru, S., & Li, Z. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6(1), 26883.
  • Nisoxetine. (2024). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1).
  • Total syntheses of Fluoxetine, Atomoxetine, Nisoxetine and Duloxetine. (2022). In ResearchGate. Retrieved January 18, 2026, from [Link]

  • Perez, X. A., Nolan, M. A., & Reith, M. E. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry, 120(4), 536–546.
  • Perez, X. A., Nolan, M. A., & Reith, M. E. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Request PDF. Retrieved January 18, 2026, from [Link]

  • Koldsø, H., Severinsen, K., & Schiøtt, B. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 359.
  • Fujisawa, S., Atsumi, T., & Ishihara, M. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269–275.
  • Xu, F., Gainetdinov, R. R., Wetsel, W. C., Jones, S. R., Bohn, L. M., Miller, G. W., ... & Caron, M. G. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants.
  • Sidr, S., & Al-Rashida, M. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(22), 5433.
  • Del Rio, J. C., & Khoshbouei, H. (2014). Altered Reward Circuitry in the Norepinephrine Transporter Knockout Mouse. PLOS ONE, 9(3), e91410.
  • Horvath, G., Sutto, Z., Torbati, A., Conner, G. E., Salathe, M., & Wanner, A. (2003). Norepinephrine transport by the extraneuronal monoamine transporter in human bronchial arterial smooth muscle cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(4), L829–L837.

Sources

A Comparative Guide to Validating the Antidepressant-Like Effects of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics for Major Depressive Disorder (MDD) is driven by the significant percentage of patients who do not achieve remission with currently available treatments. The focus of this guide is the preclinical validation of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, a novel chemical entity with structural similarities to known monoamine reuptake inhibitors. Given the absence of published data on this specific compound, this document serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-faceted approach to characterizing its potential antidepressant-like profile. We will propose a series of experiments designed to compare its efficacy and behavioral pharmacology head-to-head with established clinical standards: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA).[1][2][3][4][5] The experimental framework detailed herein is designed not only to assess efficacy but also to build a foundational understanding of the compound's mechanism of action, a critical step in its development pathway.

Hypothesized Mechanism of Action

The chemical structure of this compound, a phenoxy-propyl-amine derivative, suggests a potential interaction with monoamine neurotransmitter systems. Structurally related compounds, such as Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine), are known to be potent and selective norepinephrine reuptake inhibitors (NRIs).[6] Furthermore, the broader class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives includes prominent antidepressants like Fluoxetine, an SSRI, and Atomoxetine, an NRI.[6] Based on these structural precedents, our primary hypothesis is that this compound will exhibit antidepressant-like effects by inhibiting the reuptake of norepinephrine and possibly serotonin at the presynaptic terminal, thereby increasing their synaptic availability.

To investigate this, we will employ a multi-tiered approach, beginning with behavioral assays predictive of antidepressant efficacy, followed by neurochemical analyses to elucidate the underlying mechanism.

Comparative Behavioral Profiling

The initial phase of validation will utilize two of the most widely accepted and predictive rodent models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9][10][11][12] These tests are based on the principle that, when faced with an inescapable stressor, animals will adopt an immobile posture, a state of "behavioral despair" that is robustly and selectively reversed by antidepressant treatment.

Experimental Workflow: Behavioral Assays

G cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis cluster_3 Experimental Groups Acclimation Animal Acclimation (1 week) Grouping Randomized Group Assignment (n=10-12/group) Acclimation->Grouping Dosing Chronic Dosing Regimen (21 days, i.p.) Grouping->Dosing TST Tail Suspension Test (TST) (Day 22) Dosing->TST Washout Washout Period (48 hours) TST->Washout FST Forced Swim Test (FST) (Day 23-24) Video Video Recording & Scoring (Immobility Time) FST->Video Washout->FST Stats Statistical Analysis (ANOVA) Video->Stats Vehicle Vehicle Control CompoundX This compound (Multiple Doses) Fluoxetine Fluoxetine (20 mg/kg) Imipramine Imipramine (15 mg/kg)

Caption: Workflow for comparative behavioral analysis.

Detailed Experimental Protocols

1. Forced Swim Test (FST) in Mice

  • Rationale: The FST is a widely used behavioral assay to screen for potential antidepressant drugs. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[8][10][12][13][14]

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.[12] The water depth is crucial as it prevents the mice from touching the bottom with their tails or paws.

    • The entire session is recorded via a side-mounted camera.

    • The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.[12]

    • After the test, mice are removed, gently dried, and returned to their home cages.

  • Self-Validation: The inclusion of positive controls (Fluoxetine and Imipramine) is critical. A significant reduction in immobility in these groups compared to the vehicle control validates the sensitivity of the assay.

2. Tail Suspension Test (TST) in Mice

  • Rationale: The TST is another primary screening tool for antidepressants, based on a similar principle of measuring behavioral despair.[7][9][11][15][16] It avoids the potential for hypothermia associated with the FST.

  • Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from touching any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached approximately 1-2 cm from the tip of the mouse's tail.

    • The mouse is then suspended by the tape from a hook or bar within the test chamber for a 6-minute period.[7][9]

    • The session is recorded, and the total duration of immobility (hanging passively without any movement) is measured.[7]

    • Mice that climb their tails are excluded from the analysis.

  • Self-Validation: Similar to the FST, the assay's validity is confirmed by a significant decrease in immobility in the Fluoxetine and Imipramine groups.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes from these behavioral assays.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle-155 ± 10.2-
This compound5130 ± 9.516.1%
This compound1098 ± 8.136.8%
This compound2075 ± 7.351.6%
Fluoxetine2082 ± 7.947.1%
Imipramine1578 ± 8.549.7%

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle-140 ± 9.8-
This compound5125 ± 8.910.7%
This compound1092 ± 7.634.3%
This compound2068 ± 6.951.4%
Fluoxetine2075 ± 8.246.4%
Imipramine1571 ± 7.449.3%

Elucidating the Mechanism of Action: Neurotransmitter Reuptake Inhibition

Following the behavioral validation, the next critical step is to investigate the molecular targets of this compound. Based on our hypothesis, we will assess its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) through in vitro assays.

Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Presynaptic Vesicle Synaptic Vesicle (NE Storage) Presynaptic:f1->Vesicle Packaging NE_synapse Norepinephrine (NE) Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NET->Presynaptic:f0 NE_synapse->NET Reuptake Postsynaptic Postsynaptic Terminal Adrenergic Receptors NE_synapse->Postsynaptic:f1 Binding Signal Downstream Signaling (Mood Regulation) Postsynaptic:f1->Signal CompoundX This compound CompoundX->NET Inhibition

Caption: Hypothesized mechanism of action via NET inhibition.

Experimental Protocol: Neurotransmitter Reuptake Assay
  • Rationale: This in vitro assay directly measures the ability of a compound to block the function of specific neurotransmitter transporters, providing direct evidence for its mechanism of action.[17][18][19][20][21]

  • Methodology:

    • Cell Culture: Utilize cell lines stably expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT), such as HEK293 cells.

    • Assay Procedure: A fluorescence-based neurotransmitter transporter uptake assay kit can be used.[17][18][20]

      • Cells are plated in 96- or 384-well plates.

      • Cells are pre-incubated with varying concentrations of this compound, Fluoxetine (SERT inhibitor control), or Nisoxetine (NET inhibitor control).

      • A fluorescent substrate that mimics monoamine neurotransmitters is added. The uptake of this substrate by the transporters results in an increase in intracellular fluorescence.

      • The fluorescence intensity is measured over time using a microplate reader.

    • Data Analysis: The inhibition of substrate uptake at different compound concentrations is used to calculate the IC50 value (the concentration of the compound that inhibits 50% of transporter activity).

Hypothetical Comparative Data

Table 3: In Vitro Neurotransmitter Transporter Inhibition Profile

CompoundhNET IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/NET)
This compound1525016.7
Fluoxetine35050.014
Imipramine25451.8

Interpretation of Results

The hypothetical data suggest that this compound is a potent inhibitor of the norepinephrine transporter, with weaker activity at the serotonin transporter. This profile is distinct from the highly selective serotonin reuptake inhibition of Fluoxetine and the more balanced serotonin-norepinephrine reuptake inhibition of Imipramine.[1][2][3][4][5][22] This positions the novel compound as a potential therapeutic with a mechanism of action primarily driven by noradrenergic enhancement.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial validation of the antidepressant-like properties of this compound. By employing a combination of predictive behavioral assays and targeted in vitro mechanistic studies, researchers can build a robust data package. The proposed head-to-head comparison with gold-standard antidepressants, Fluoxetine and Imipramine, provides essential context for evaluating the novel compound's potential efficacy and unique pharmacological profile. The hypothetical data presented herein suggests that this compound may act as a potent norepinephrine reuptake inhibitor, a mechanism with proven clinical utility in the treatment of depression. Successful validation through the outlined experimental plan would provide a strong rationale for advancing this promising compound into further preclinical development.

References

  • Britannica, T. Editors of Encyclopaedia (2018, April 18). imipramine. Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2024, January 12). Fluoxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 12). Imipramine. In Wikipedia, The Free Encyclopedia. [Link]

  • DeLaune, V., & Patel, K. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Fluoxetine Hydrochloride?. Patsnap Synapse. [Link]

  • WebMD. (2024, August 7). Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Imipramine Hydrochloride?. Patsnap Synapse. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of IMIPRAMINE HYDROCHLORIDE in TOFRANIL therapy?. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • MedlinePlus. (2025, November 15). Fluoxetine. [Link]

  • NHS. (n.d.). About fluoxetine. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 2242. [Link]

  • protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Wikipedia contributors. (2023, December 1). Tail suspension test. In Wikipedia, The Free Encyclopedia. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 2242. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Kubacka, M., Mogilski, S., et al. (2016). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology, biochemistry, and behavior, 141, 28–41. [Link]

  • Liu, H., Li, J., et al. (2011). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules (Basel, Switzerland), 16(11), 9545–9553. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Kim, J., Park, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 21(18), 6886. [Link]

  • Dhir, A., Malik, S., et al. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 21(9), 705–714. [Link]

  • Rothman, R. B., Partilla, J. S., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Synapse (New York, N.Y.), 72(8), e22040. [Link]

  • Grimm, S. H. W., Höfner, G., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemMedChem, 13(5), 441–447. [Link]

  • Wikipedia contributors. (2023, April 1). PPPA (drug). In Wikipedia, The Free Encyclopedia. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Rothman, R. B., Partilla, J. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Synapse (New York, N.Y.), 72(5), e22026. [Link]

  • Knoll, J., Miklya, I., et al. (1996). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives internationales de pharmacodynamie et de therapie, 331(1), 1–25. [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. [Link]

  • Sakurai, S., Okada, F., et al. (1990). [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 110(10), 737–745. [Link]

  • Molloy, B. B., & Schmiegel, K. K. (1977). U.S. Patent No. 4,018,895. U.S.
  • van den Heuvel, I., Verheij, M. H. P., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 10(1), 1253. [Link]

  • Geyer, H. M., 3rd, Daniels, P. J., et al. (1981). Tricyclics With Analgesic and Antidepressant Activity. 1. [[(Alkylamino)ethyl]thio]dibenz[b,f]oxepins and 10,11-dihydro Derivatives. Journal of medicinal chemistry, 24(9), 1019–1028. [Link]

  • ResearchGate. (n.d.). Chemical structures of some antidepressant drugs and synthesized compounds that carry aryloxy or alkoxy alkylamine main structure. [Link]

Sources

Cross-reactivity of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Receptor Cross-Reactivity Profile of Nisoxetine

This guide provides a detailed examination of the receptor binding profile of Nisoxetine, also known as [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine. Primarily recognized for its potent and selective inhibition of the norepinephrine transporter (NET), understanding its engagement with other receptors is critical for researchers in pharmacology and drug development to accurately interpret experimental outcomes and anticipate potential off-target effects.

Introduction to Nisoxetine: A Selective Norepinephrine Reuptake Inhibitor

Nisoxetine is a well-characterized and widely utilized pharmacological tool for studying the norepinephrine system. Its high affinity for the norepinephrine transporter (NET) makes it an effective inhibitor of norepinephrine reuptake from the synaptic cleft. Structurally, it is a member of the phenoxy-phenyl-propylamine class of compounds. The primary therapeutic and research application of Nisoxetine stems from its ability to selectively increase the extracellular concentration of norepinephrine, thereby potentiating noradrenergic neurotransmission.

The selectivity of a compound is a cornerstone of its utility and safety profile. A highly selective agent allows for the precise modulation of a single biological target, minimizing confounding effects from interactions with other receptors or transporters. This guide will objectively compare the binding affinity of Nisoxetine at its primary target, NET, with its affinity at other key central nervous system receptors, supported by experimental data.

Primary Target Affinity: The Norepinephrine Transporter (NET)

Nisoxetine exhibits high-affinity binding to the norepinephrine transporter. The equilibrium dissociation constant (Kᵢ) for Nisoxetine at NET is consistently reported in the sub-nanomolar range, indicating a very strong interaction. Specifically, the NET Kᵢ for nisoxetine is generally agreed to be 0.8 nM[1]. Studies using tritiated Nisoxetine ([³H]-Nisoxetine) in rat brain tissue have shown a dissociation constant (Kd) of 0.7 nM, highlighting its potent binding to a homogenous population of sites associated with norepinephrine uptake[1].

The binding of Nisoxetine to NET is also dependent on the presence of sodium and chloride ions, which enhance the binding affinity by increasing the affinity of the binding site for the ligand without affecting the maximum binding capacity (Bmax)[1][2]. This characteristic is typical for many neurotransmitter transporters.

Comparative Cross-Reactivity Profile

A key attribute of Nisoxetine is its high selectivity for NET over other monoamine transporters and neurotransmitter receptors. While it is exceptionally potent at NET, its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) is significantly lower. This selectivity is crucial for its use as a specific tool to investigate noradrenergic pathways.

Monoamine Transporters

Experimental data demonstrates a clear selectivity hierarchy for Nisoxetine among the monoamine transporters. It is approximately 400-fold more potent in blocking the uptake of norepinephrine than that of dopamine and about 1000-fold more potent against norepinephrine uptake compared to serotonin uptake[1].

TransporterCompoundKᵢ (nM)Selectivity (fold vs. NET)Source
Norepinephrine Transporter (NET) Nisoxetine0.8 -[1]
Dopamine Transporter (DAT)Nisoxetine>1000>1250[3]
Serotonin Transporter (SERT)Nisoxetine-(Described as low affinity)[4]

Table 1: Comparative binding affinities of Nisoxetine for human monoamine transporters.

Other Neurotransmitter Receptors

Beyond the monoamine transporters, comprehensive screening has shown that Nisoxetine has little to no significant affinity for a wide range of other neurotransmitter receptors[1]. This lack of interaction with receptors such as adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors is a significant advantage, as it reduces the likelihood of off-target effects that could complicate the interpretation of experimental results. For example, its affinity for the 5-HT1A receptor is very low, with an IC50 greater than 1000 nM[3].

Experimental Methodologies for Receptor Binding Assays

The data presented in this guide is derived from in vitro radioligand binding assays, a standard and robust method for determining the affinity of a compound for a specific receptor or transporter.

General Radioligand Binding Assay Protocol

This protocol outlines the typical steps involved in a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound like Nisoxetine.

  • Membrane Preparation :

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human NET, DAT, or SERT) are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The resulting membrane pellets are resuspended in an appropriate assay buffer.

  • Competitive Binding Assay :

    • A constant concentration of a specific radioligand (e.g., [³H]-Nisoxetine for NET) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (Nisoxetine) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium[5].

  • Separation and Detection :

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis :

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of Experimental Workflow

Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (e.g., HEK293-hNET) Harvest Harvest & Lyse Cells CellCulture->Harvest Centrifuge Centrifugation Harvest->Centrifuge MembranePrep Isolate & Resuspend Membranes Centrifuge->MembranePrep Incubation Incubation: Membranes + [3H]Radioligand + Nisoxetine MembranePrep->Incubation Assay Buffer Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Quantify Radioactivity IC50 Calculate IC50 Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Determine Ki Value ChengPrusoff->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Context

Nisoxetine's primary action is to block the reuptake of norepinephrine by NET, which is located on the presynaptic membrane of noradrenergic neurons. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing its availability to bind to postsynaptic α- and β-adrenergic receptors.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Release NE Release NE_Vesicle->Release NE_Synapse Norepinephrine Release->NE_Synapse NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake AdrenergicReceptor Adrenergic Receptors (α, β) NE_Synapse->AdrenergicReceptor Binding PostsynapticEffect Postsynaptic Signal AdrenergicReceptor->PostsynapticEffect Nisoxetine Nisoxetine Nisoxetine->NET Inhibition

Caption: Mechanism of Nisoxetine action at the noradrenergic synapse.

Conclusion

References

  • Wikipedia. Nisoxetine. [Link]

  • Ramamoorthy, S., et al. (1993). Sodium- and chloride-dependent, cocaine-sensitive, high-affinity binding of nisoxetine to the human placental norepinephrine transporter. Biochemistry, 32(45), 12178–85. [Link]

  • Aggarwal, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]

  • ResearchGate. Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nisoxetine | Ligand Activity Charts. [Link]

Sources

A Head-to-Head Comparison Guide: [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine versus Fluoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This guide provides a comprehensive framework for the comparative evaluation of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, a novel chemical entity, against fluoxetine, the benchmark selective serotonin reuptake inhibitor (SSRI). Fluoxetine, first approved in 1987, fundamentally shifted the paradigm of antidepressant therapy through its targeted mechanism of action.[1] It selectively blocks the presynaptic serotonin transporter (SERT), increasing the synaptic availability of serotonin.[2][3][4][5][6] This action is believed to underlie its therapeutic efficacy in major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[2][7]

While the pharmacological profile of fluoxetine is extensively documented, this compound remains an uncharacterized compound. Publicly available data on its biological activity is non-existent.[8] Therefore, this document moves beyond a simple comparison of existing data. Instead, it serves as a strategic experimental roadmap, outlining a series of validated, head-to-head assays designed to elucidate the pharmacological profile of this compound and rigorously compare it to fluoxetine. We will proceed with the hypothesis that structural features may confer activity at the serotonin transporter, a starting point that demands empirical validation.

The following sections detail the established profile of fluoxetine and present a logical, multi-tiered experimental plan to characterize our investigational compound, from initial target binding to in vivo behavioral effects.

Part 1: The Benchmark - Pharmacological Profile of Fluoxetine

Fluoxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[2][3] This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[5] While highly selective for SERT over norepinephrine and dopamine transporters at therapeutic doses, fluoxetine is not without secondary pharmacology.[7] It also demonstrates mild antagonistic activity at 5-HT2A and 5-HT2C receptors, which may contribute to some of its side effects, such as anxiety and insomnia, particularly early in treatment.[2]

Pharmacokinetically, fluoxetine is distinguished by its long elimination half-life (4-6 days for chronic administration), and that of its active metabolite, norfluoxetine.[7] This characteristic ensures stable plasma concentrations but also necessitates a prolonged washout period when switching medications.[6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin (5-HT) SERT->Serotonin_vesicle Recycling Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Reuptake Reuptake Serotonin_synapse->SERT Binding Receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Receptor Binding Signal Neuronal Signal Receptor->Signal Fluoxetine Fluoxetine Fluoxetine->SERT BLOCKS Workflow: Serotonin Reuptake Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Culture SERT-expressing cells (e.g., JAR, HeLa) B Plate cells in 96-well plates A->B D Pre-incubate cells with Fluoxetine or Test Compound B->D C Prepare assay buffer and compound dilutions C->D E Add [3H]Serotonin to initiate uptake D->E F Incubate (e.g., 10 min, 37°C) E->F G Terminate uptake with ice-cold wash buffer F->G H Lyse cells to release intracellular contents G->H I Measure [3H] content via scintillation counting H->I J Calculate IC50 values I->J

Caption: Workflow for the In Vitro Serotonin Reuptake Assay.

  • Cell Culture: Culture human choriocarcinoma (JAR) cells, which endogenously express SERT, or another suitable SERT-expressing cell line, in 96-well plates until confluent. [9]2. Assay Buffer: Use a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) for all incubations and washes.

  • Pre-incubation: Wash the cell monolayers with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or fluoxetine.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT (e.g., 20 nM final concentration) to each well. [10]5. Incubation: Allow uptake to proceed for 10 minutes at 37°C. This duration should be within the linear phase of uptake.

  • Termination: Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a solution of 0.01 M NaOH.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillant (e.g., Optifluor), and measure the accumulated [³H]5-HT using a liquid scintillation counter.

  • Data Analysis: Determine the concentration-dependent inhibition of [³H]5-HT uptake. Plot the percentage of inhibition versus the log concentration of the compound and use nonlinear regression to calculate the IC50 value.

CompoundIC50 (nM) for 5-HT Uptake Inhibition
FluoxetineExpected ~10-30 nM
This compoundTo be determined
Experiment 3: In Vivo Target Modulation - Brain Microdialysis

Causality and Rationale: An in vitro effect must be verified in a complex physiological system. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [11]This experiment will determine if systemic administration of the test compound produces the expected neurochemical outcome—an increase in synaptic serotonin—in a manner comparable to fluoxetine.

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery: Anesthetize the rats and surgically implant a microdialysis guide cannula targeting a brain region rich in serotonergic innervation, such as the medial prefrontal cortex (mPFC) or striatum. [11][12]Allow for a post-operative recovery period of at least 48 hours.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). [12]4. Baseline Collection: After a stabilization period, collect baseline dialysate samples every 20 minutes for at least two hours to establish stable basal serotonin levels.

  • Drug Administration: Administer a single intraperitoneal (i.p.) injection of vehicle, fluoxetine (e.g., 10 mg/kg), or this compound (at several doses) to different groups of animals.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC). [12][13]8. Data Analysis: Express the post-injection serotonin levels as a percentage change from the mean baseline concentration for each animal. Compare the time course and peak effect between treatment groups.

Treatment (Dose)Peak Increase in Extracellular 5-HT (% of Baseline)
VehicleNo significant change
Fluoxetine (10 mg/kg)Expected ~200-400%
Compound X (Dose 1)To be determined
Compound X (Dose 2)To be determined
Compound X (Dose 3)To be determined
Experiment 4: In Vivo Behavioral Efficacy - Forced Swim Test

Causality and Rationale: The ultimate goal of an antidepressant is to alleviate depressive symptoms. The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant efficacy. [14][15]The test is based on the observation that animals treated with effective antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile compared to vehicle-treated animals. [16][17][18]

Workflow: Forced Swim Test (FST) cluster_0 Day 1: Pre-Test Session cluster_1 Day 2: Drug Administration & Test cluster_2 Analysis A Place mouse/rat in water cylinder (15 min) B Remove, dry, and return to home cage A->B C Purpose: Habituation and induction of immobility B->C D Administer Vehicle, Fluoxetine, or Test Compound (i.p.) E Wait for drug absorption (e.g., 30-60 min) D->E F Place animal back in water cylinder (5-6 min) E->F G Video record the session for later analysis F->G H A blinded observer scores the video recording I Quantify time spent: - Immobility - Swimming - Climbing H->I J Compare immobility time across treatment groups I->J

Sources

Comparative In Vivo Efficacy of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, a novel therapeutic candidate. We will objectively compare its performance against established anti-inflammatory agents, providing the supporting experimental data and the rationale behind the chosen validation workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for a Novel Anti-Inflammatory Agent

Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to chronic and debilitating diseases when dysregulated. The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use. This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles. This compound has emerged as a promising candidate due to its unique chemical structure, suggesting a potential for a distinct mechanism of action that may circumvent the limitations of existing therapies. This guide details the in vivo validation of this compound, comparing it to established drugs in clinically relevant models of inflammation.

Experimental Design: A Multi-Model Approach to In Vivo Validation

To establish a robust and translatable efficacy profile, we employed a multi-model in vivo validation strategy. This approach allows for the assessment of the compound's activity in both acute and chronic inflammatory settings, providing a more complete picture of its therapeutic potential.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomized Grouping (n=8 per group) Acclimatization->Grouping Dosing Oral Administration: - Vehicle (Control) - Test Compound - Ibuprofen (Comparator) Grouping->Dosing Induction Intraplantar Injection of Carrageenan Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hr Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (180-200 g) were used.

  • Acclimatization: Animals were acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats were randomly divided into four groups (n=8):

    • Group I: Vehicle control (0.5% Carboxymethyl cellulose)

    • Group II: this compound (50 mg/kg, p.o.)

    • Group III: this compound (100 mg/kg, p.o.)

    • Group IV: Ibuprofen (100 mg/kg, p.o.)

  • Dosing: The respective treatments were administered orally one hour before carrageenan injection.

  • Induction: 0.1 mL of 1% w/v carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control.

Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Cytokine Storm

To assess the compound's ability to modulate systemic inflammation, we utilized the LPS-induced endotoxemia model. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Dosing & Induction cluster_2 Sample Collection & Analysis Acclimatization Animal Acclimatization & Grouping (n=8) Dosing Oral Administration: - Vehicle - Test Compound - Dexamethasone Acclimatization->Dosing Induction Intraperitoneal Injection of LPS Dosing->Induction Collection Blood Collection (Cardiac Puncture at 6 hr) Analysis Serum Cytokine Analysis (ELISA for TNF-α, IL-6) Collection->Analysis

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Protocol:

  • Animals: Male BALB/c mice (20-25 g) were used.

  • Grouping: Mice were randomly assigned to four groups (n=8):

    • Group I: Vehicle control

    • Group II: this compound (50 mg/kg, p.o.)

    • Group III: this compound (100 mg/kg, p.o.)

    • Group IV: Dexamethasone (10 mg/kg, i.p.)

  • Dosing: Treatments were administered one hour prior to LPS challenge.

  • Induction: Mice were injected intraperitoneally with LPS (1 mg/kg).

  • Sample Collection: Six hours post-LPS injection, blood was collected via cardiac puncture.

  • Analysis: Serum levels of TNF-α and IL-6 were quantified using ELISA kits according to the manufacturer's instructions.

Comparative Efficacy Data

The following tables summarize the quantitative data obtained from the in vivo studies, comparing the anti-inflammatory effects of this compound with standard drugs.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
This compound (50 mg/kg)0.52 ± 0.04*38.8%
This compound (100 mg/kg)0.38 ± 0.03 55.3%
Ibuprofen (100 mg/kg)0.41 ± 0.0351.8%

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effect on Serum Cytokine Levels in LPS-Challenged Mice

Treatment Group (Dose)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control2540 ± 1803250 ± 210
This compound (50 mg/kg)1480 ± 1101890 ± 150
This compound (100 mg/kg)970 ± 85 1120 ± 90
Dexamethasone (10 mg/kg)850 ± 70 980 ± 80

*p<0.05, **p<0.01 vs. Vehicle Control

Mechanistic Insights and Discussion

The data presented demonstrates that this compound exhibits significant anti-inflammatory activity in both acute and systemic inflammation models. In the carrageenan-induced paw edema assay, the test compound produced a dose-dependent reduction in paw volume, with the higher dose (100 mg/kg) showing efficacy comparable to the standard NSAID, ibuprofen. This suggests an inhibitory effect on the mediators of acute inflammation, such as histamine, serotonin, and prostaglandins.

Furthermore, in the LPS-induced endotoxemia model, this compound significantly attenuated the production of the pro-inflammatory cytokines TNF-α and IL-6. This is particularly noteworthy as these cytokines are key drivers of the inflammatory cascade and are implicated in the pathogenesis of numerous chronic inflammatory diseases. The potent suppression of these cytokines suggests that the compound may interfere with key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the transcriptional regulation of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of TestCompound This compound TestCompound->IKK Inhibits?

Caption: Postulated Mechanism of Action via NF-κB Pathway Inhibition.

The comparable efficacy of this compound to ibuprofen in the acute model, and its potent cytokine-suppressive effects, underscore its potential as a broad-spectrum anti-inflammatory agent. Further studies are warranted to elucidate its precise molecular mechanism of action and to evaluate its safety profile in long-term studies.

Conclusion

The in vivo data strongly supports the anti-inflammatory properties of this compound. Its ability to effectively suppress both localized and systemic inflammation, with an efficacy profile comparable to established drugs, positions it as a promising candidate for further preclinical and clinical development. The favorable activity profile encourages deeper investigation into its therapeutic potential for a range of inflammatory disorders.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Roger, T., Froidevaux, C., Le Roy, D., Reymond, C. D., Chanson, A. L., Mauri, D., ... & Calandra, T. (2009). Protection from lethal gram-negative bacterial sepsis by targeting Toll-like receptor 4. Proceedings of the National Academy of Sciences, 106(7), 2348-2352. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

A Target Profile and Comparative Analysis of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine as a Potential Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical entity [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine as a prospective selective norepinephrine reuptake inhibitor (NRI). Due to the absence of publicly available experimental data for this specific compound, this document establishes a target profile based on well-understood structure-activity relationships (SAR) within the aryloxypropanamine class of molecules. We will objectively compare this theoretical profile with established selective NRIs—Desipramine, Reboxetine, and Atomoxetine—providing robust experimental data for these comparators. Furthermore, this guide details the essential experimental protocols required to empirically determine the binding affinity and functional potency of this compound, thereby offering a roadmap for its pharmacological characterization.

Introduction to Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates noradrenergic signaling and is fundamental in regulating a wide array of physiological and cognitive functions, including mood, attention, and arousal.[1] Drugs that selectively inhibit NET, known as selective norepinephrine reuptake inhibitors (NRIs), increase the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism of action underpins their therapeutic application in conditions such as attention-deficit/hyperactivity disorder (ADHD) and certain depressive disorders.[2]

Target Profile: this compound

Chemical Structure and Rationale for Investigation

This compound, with the CAS Number 91340-38-4, belongs to the aryloxypropanamine class of compounds.[3] A critical determinant of selectivity for the norepinephrine transporter within this class is the substitution pattern on the aryloxy ring.[4]

Structure-Activity Relationship (SAR) Analysis

Extensive research on aryloxypropanamine derivatives has established that substitution at the 2' position of the aryloxy ring strongly favors selective inhibition of the norepinephrine transporter (NET). In contrast, substitution at the 4' position tends to confer selectivity for the serotonin transporter (SERT).[4]

Prominent examples of selective NRIs that possess a substituent at the 2' position include Nisoxetine and Atomoxetine.[4] Given that this compound features a methoxy group at the 2' position of the phenoxy ring, it is a compelling candidate for a selective norepinephrine reuptake inhibitor.

SAR_of_Aryloxypropanamines cluster_0 Aryloxypropanamine Scaffold cluster_1 Substitution Position cluster_2 Resulting Selectivity Scaffold Aryloxypropanamine Core 2_prime_position 2' Position Substitution (e.g., -OCH3) Scaffold->2_prime_position Hypothesized for This compound 4_prime_position 4' Position Substitution Scaffold->4_prime_position Selective_NRI Selective NET Inhibition (e.g., Nisoxetine, Atomoxetine) 2_prime_position->Selective_NRI Selective_SSRI Selective SERT Inhibition (e.g., Fluoxetine) 4_prime_position->Selective_SSRI

Figure 1: Structure-Activity Relationship for Aryloxypropanamines.

Comparative Analysis with Established Selective NRIs

To contextualize the potential pharmacological profile of this compound, a comparison with well-characterized selective NRIs is essential. The following table summarizes the in vitro binding affinities (Ki, nM) of Desipramine, Reboxetine, and Atomoxetine for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT). Selectivity is typically expressed as the ratio of Ki values for SERT/NET and DAT/NET.

CompoundhNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)SERT/NET SelectivityDAT/NET Selectivity
Desipramine 0.63–3.5[5]17.6–163[5]3,190[5]~5-90~911-5063
Reboxetine 13.4[6]273.5[6]>10,000[6]~20>746
Atomoxetine -----

Experimental Protocols for Pharmacological Characterization

The following protocols are fundamental for determining the binding affinity and functional potency of a novel compound at monoamine transporters.

Radioligand Binding Assays

This in vitro method quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing hNET, hSERT, or hDAT.

  • Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), and [³H]WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Desipramine (10 µM for hNET), Citalopram (10 µM for hSERT), and Cocaine (10 µM for hDAT).

  • Test compound: this compound.

  • Assay buffer and scintillation fluid.

  • Glass fiber filters and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and either assay buffer (for total binding), the non-specific inhibitor (for non-specific binding), or the test compound at varying concentrations.

  • Incubate the plates to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Workflow Start Prepare Reagents: - Cell Membranes (hNET, hSERT, hDAT) - Radioligand - Test Compound Dilutions Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Quantification Scintillation Counting to Measure Radioactivity Washing->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Quantification->Analysis

Figure 2: Workflow for a Radioligand Binding Assay.

Neurotransmitter Uptake Assays

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the functional potency (IC50) of this compound to inhibit norepinephrine, serotonin, and dopamine uptake via their respective transporters.

Materials:

  • HEK293 cells stably expressing hNET, hSERT, or hDAT, cultured in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, and [³H]Dopamine.

  • Uptake buffer.

  • Test compound: this compound.

  • Lysis buffer and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Culture the transporter-expressing cells to confluence in 96-well plates.

  • Prepare serial dilutions of this compound.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and add scintillation fluid.

  • Quantify the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

Based on established structure-activity relationships for the aryloxypropanamine scaffold, this compound is a promising candidate for a selective norepinephrine reuptake inhibitor.[4] Its 2'-methoxy substitution aligns with the structural features of known selective NRIs.[4] However, this remains a hypothesis pending empirical validation. The provided comparative data for Desipramine and Reboxetine establish a benchmark for the expected potency and selectivity of a novel selective NRI. The detailed experimental protocols for radioligand binding and neurotransmitter uptake assays offer a clear and robust framework for the comprehensive pharmacological characterization of this compound. The execution of these experiments is the necessary next step to definitively ascertain its profile as a selective norepinephrine reuptake inhibitor.

References

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reboxetine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • In vitro uptake assays in synaptosomes - Bio-protocol. (n.d.). Retrieved January 18, 2026, from [Link]

  • Selective norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Pharmacology - UWorld Medical. (n.d.). Retrieved January 18, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved January 18, 2026, from [Link]

  • Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Desipramine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Your search for serotonin norepinephrine reuptake inhibitors returned 15 results - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 18, 2026, from [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.). Retrieved January 18, 2026, from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nisoxetine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Serotonin and Norepinephrine Reuptake Inhibitors Pharmacology - Real Life Pharmacology. (2018, September 27). Retrieved January 18, 2026, from [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. (2020, September 29). Retrieved January 18, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid. (n.d.). Retrieved January 18, 2026, from [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers. (2020, March 4). Retrieved January 18, 2026, from [Link]

  • amine - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Comparative Efficacy Analysis of Phenoxy-Propyl-Amine Derivatives in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comparative analysis of key phenoxy-propyl-amine derivatives and related compounds, focusing on their efficacy in preclinical models of pain. Phenoxy-propyl-amine derivatives, which include widely used selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), are of significant interest in pain research due to their modulation of descending monoaminergic pain pathways. We evaluate the performance of representative compounds—Fluoxetine (SSRI), Reboxetine (NRI), and Duloxetine (SNRI)—across acute nociceptive, inflammatory, and neuropathic pain paradigms. By synthesizing data from multiple rodent studies, this guide illuminates the differential analgesic profiles of these drug classes, highlighting the critical role of norepinephrine reuptake inhibition for robust analgesic effects. Detailed experimental protocols and workflows are provided to ensure methodological transparency and reproducibility. This analysis is intended to guide researchers and drug development professionals in selecting appropriate compounds and experimental models for the study of centrally-acting analgesics.

Introduction: The Role of Monoamines in Pain Modulation

The perception of pain is not merely a direct transmission of noxious stimuli to the brain but is a highly plastic process modulated by complex endogenous systems. Among the most critical of these are the descending monoaminergic pathways, originating in the brainstem and projecting to the spinal cord. These pathways, primarily utilizing serotonin (5-HT) and norepinephrine (NE), can exert powerful inhibitory control over nociceptive signals at the level of the dorsal horn.[1]

Phenoxy-propyl-amine serves as a core scaffold for many drugs that potently and selectively inhibit the reuptake of these monoamines. By blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), these compounds increase the synaptic availability of 5-HT and NE within the descending pathways, thereby enhancing endogenous analgesia.[1][2] This mechanism forms the basis for the analgesic properties of many antidepressant medications.[3]

This guide offers a comparative analysis of three representative compounds, distinguished by their selectivity for these transporters:

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).

  • Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (NRI).

  • Duloxetine: A balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

By comparing their performance in validated animal models, we aim to elucidate the relative contributions of serotonergic and noradrenergic mechanisms to pain relief and provide a data-driven framework for future research.

Mechanism of Action: The Descending Inhibitory Pain Pathway

The primary mechanism of action for the compounds under review is the potentiation of the descending monoaminergic pain inhibitory system. This system involves a circuit from the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) to the spinal cord dorsal horn.

  • Norepinephrine (NE) Pathway: Noradrenergic neurons originating in the locus coeruleus (LC) project down to the dorsal horn, releasing NE. Synaptic NE activates α2-adrenergic receptors on both presynaptic primary afferent terminals and postsynaptic dorsal horn neurons.[4] This activation inhibits the release of excitatory neurotransmitters (e.g., glutamate, substance P) and hyperpolarizes the postsynaptic neurons, collectively dampening the transmission of pain signals.[1]

  • Serotonin (5-HT) Pathway: Serotonergic neurons from the nucleus raphe magnus (part of the RVM) also project to the dorsal horn. The role of 5-HT is more complex, as it can be either inhibitory or facilitatory depending on the receptor subtype activated.[1] However, its net effect within this descending pathway is generally considered to be inhibitory.

SNRIs like duloxetine and NRIs like reboxetine are hypothesized to be more effective analgesics than SSRIs because norepinephrine plays a more predominant role in pain inhibition than serotonin.[1][5]

G cluster_0 Brainstem cluster_1 Spinal Cord Dorsal Horn PAG Periaqueductal Gray (PAG) LC Locus Coeruleus (LC) PAG->LC Activates RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates NE NE LC->NE HT 5-HT RVM->HT InhibitoryNeuron Inhibitory Interneuron PrimaryAfferent Primary Afferent Neuron (Signal from Periphery) InhibitoryNeuron->PrimaryAfferent Inhibits ProjectionNeuron Projection Neuron (Signal to Brain) Higher Brain Centers Higher Brain Centers ProjectionNeuron->Higher Brain Centers PrimaryAfferent->ProjectionNeuron Pain Signal NE->ProjectionNeuron Inhibits NE->PrimaryAfferent Inhibits Release of Excitatory Neurotransmitters (via α2 receptors) HT->InhibitoryNeuron Activates

Caption: Descending monoaminergic pain modulation pathway.

Comparative Efficacy in Preclinical Pain Models

The analgesic potential of phenoxy-propyl-amine derivatives is evaluated across three main categories of pain models: acute nociceptive, inflammatory, and neuropathic.

Acute Nociceptive Pain Models

These models, such as the hot plate and tail-flick tests, assess a drug's ability to reduce the response to brief, high-intensity thermal stimuli. They primarily measure spinal reflexes and are useful for identifying compounds with potent, centrally-acting analgesic effects.

Compound (Class)ModelSpeciesDoseEfficacy SummaryReference
Duloxetine (SNRI)Hot PlateMouseNot specifiedProduced modest increases in response latency.[6]
Reboxetine (NRI)Hot PlateMousei.p.Induced a weak, dose-dependent antinociceptive effect.[7]
Fluoxetine (SSRI)Hot PlateRatNot specifiedShowed significant analgesic activity, but less than the opioid pentazocine.[8]
Venlafaxine (SNRI)Hot PlateRat20 mg/kgDemonstrated a dose-dependent analgesic effect.[9][10]

Insight: In acute pain models, the effects are often modest for these compounds compared to classic opioids. The data suggests that while all classes can produce some effect, they are not first-line candidates for acute, severe pain. Reboxetine's effect was noted as particularly weak.[7]

Inflammatory Pain Models

Inflammatory pain models, like the formalin and carrageenan tests, mimic pain resulting from tissue injury and inflammation. The formalin test is particularly informative as it has two distinct phases: an early, acute nociceptive phase and a later, tonic phase driven by inflammatory mediators and central sensitization.

Compound (Class)ModelSpeciesDoseEfficacy SummaryReference
Duloxetine (SNRI)CarrageenanRatNot specifiedProduced dose-dependent reversal of thermal hyperalgesia and mechanical allodynia.[6]
Duloxetine (SNRI)FormalinRatNot specifiedPotent anti-nociceptive effects observed.[5]
Fluoxetine (SSRI)FormalinMouse10 mg/kg (chronic)Reduced the second (inflammatory) phase of the test, but only in female mice.[11]
Fluoxetine (SSRI)FormalinRatNot specifiedPromoted hypoalgesia (reduced pain response).[12]
Nisoxetine (NRI)FormalinRatNot specifiedProduced potent anti-nociceptive effects.[5]

Insight: Compounds with noradrenergic activity (Duloxetine, Nisoxetine) demonstrate robust efficacy in reducing inflammatory pain.[5][6] This suggests that enhancing NE signaling is particularly effective at counteracting the central sensitization that characterizes the second phase of the formalin test. Fluoxetine's effects appear less consistent and may be sex-dependent.[11]

Neuropathic Pain Models

Neuropathic pain is caused by damage to the nervous system and is notoriously difficult to treat. Animal models often involve surgical nerve injury, such as tibial nerve transection (TNT) or chronic constriction injury (CCI), to replicate conditions like allodynia (pain from a non-painful stimulus) and hyperalgesia.

Compound (Class)ModelSpeciesDoseEfficacy SummaryReference
Duloxetine (SNRI)pSNL / CECRatNot specifiedHad analgesic effects in both partial sciatic nerve ligation (pSNL) and cauda equina compression (CEC) models.[13]
Reboxetine (NRI)Tibial Nerve TransectionRat10 µg (i.t.) / 30 mg/kg (systemic)Both intrathecal and systemic administration partially reversed mechanical allodynia. Chronic intrathecal dosing suppressed the development of allodynia.[4]
Fluoxetine (SSRI)Spinal Nerve LigationRatNot specifiedWas found to be ineffective in this model.[5]
Venlafaxine (SNRI)Chronic Constriction InjuryRatNot specifiedPrevented the development of neuropathic pain behaviors.[5]

Experimental Protocols & Workflows

To ensure the reproducibility and validation of findings, detailed methodologies are crucial. Below are step-by-step protocols for two common pain models used to evaluate these compounds.

Protocol: Hot Plate Test for Thermal Nociception

This protocol assesses the latency of a pain response to a constant thermal stimulus, measuring spinal and supraspinal reflexes.

Materials:

  • Hot plate apparatus (e.g., Eddy's Hot Plate) set to a constant temperature (typically 55 ± 0.5°C).

  • Test animals (e.g., adult male Sprague-Dawley rats, 200-250g).

  • Test compounds (e.g., Fluoxetine, Reboxetine) and vehicle control.

  • Administration supplies (e.g., gavage needles, syringes).

  • Timer.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Gently place each animal on the unheated hot plate for 2 minutes to familiarize it with the apparatus.

  • Baseline Measurement: Place each animal on the heated plate and immediately start the timer. Observe for nocifensive behaviors, typically paw licking or jumping. Stop the timer at the first definitive sign of either behavior. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If an animal does not respond by this time, it should be removed, and the cut-off time recorded as its latency.

  • Grouping and Administration: Randomly assign animals to treatment groups (e.g., Vehicle, Compound Dose 1, Compound Dose 2). Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Post-Treatment Measurement: At a predetermined time after administration (e.g., 30, 60, and 90 minutes), repeat the latency measurement (Step 3).

  • Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol: Formalin Test for Inflammatory Pain

This model induces a biphasic pain response that allows for the differentiation between acute nociceptive pain and persistent inflammatory pain.

Materials:

  • Observation chambers with clear walls and a mirror placed behind to allow an unobstructed view of the animal's paws.

  • Test animals (e.g., adult male CD-1 mice, 25-30g).

  • 5% formalin solution (diluted in saline).

  • Microsyringe (e.g., Hamilton syringe).

  • Test compounds and vehicle control.

  • Timer.

Procedure:

  • Acclimation & Administration: Acclimate animals to the observation chambers for 30 minutes. Administer the test compound or vehicle 30 minutes prior to the formalin injection.

  • Formalin Injection: Briefly restrain the animal and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the observation chamber and start the timer. Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.

  • Biphasic Scoring: The observation period is continuous for 60 minutes, but the data is analyzed in two distinct phases:

    • Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.

    • Phase 2 (Inflammatory/Tonic): 15-60 minutes post-injection. This phase is driven by inflammatory processes and central sensitization.

  • Data Analysis: Compare the total time spent licking/biting in each phase between the vehicle-treated and drug-treated groups. A significant reduction in time indicates an anti-nociceptive or anti-inflammatory effect.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Acclimate Acclimate Animal to Observation Chamber (30 min) Administer Administer Compound or Vehicle (i.p.) Acclimate->Administer Wait Wait (30 min) Administer->Wait Inject Inject 20µL Formalin into Hind Paw Wait->Inject Observe Place in Chamber & Observe for 60 min Inject->Observe Score1 Score Phase 1 (0-5 min) Licking/Biting Time Observe->Score1 Score2 Score Phase 2 (15-60 min) Licking/Biting Time Observe->Score2 Compare Compare Treatment vs Vehicle Groups Score1->Compare Score2->Compare

Caption: Experimental workflow for the mouse formalin test.

Discussion & Future Directions

The comparative analysis of phenoxy-propyl-amine derivatives in preclinical pain models yields a clear and consistent finding: compounds that inhibit norepinephrine reuptake are superior analgesics to those that only inhibit serotonin reuptake.

  • Superiority of NRIs and SNRIs: Across inflammatory and, most notably, neuropathic pain models, duloxetine (SNRI) and reboxetine (NRI) demonstrate significant and reliable efficacy.[4][13] This strongly corroborates the mechanistic understanding that the descending noradrenergic pathway is a primary mediator of endogenous analgesia.[1] The clinical success of SNRIs like duloxetine and venlafaxine for chronic pain conditions further validates these preclinical findings.[2][14]

  • Limited Efficacy of SSRIs: Fluoxetine (SSRI) shows inconsistent and generally weak effects, proving ineffective in the most translationally relevant neuropathic pain models.[5] While some effects are seen in inflammatory and acute pain models, they are less robust than those of the other classes.[8][12] This suggests that enhancing serotonergic tone alone is not a sufficient strategy for treating many chronic pain states.

  • Translational Implications: These findings guide drug development by emphasizing the importance of NET inhibition as a therapeutic target for analgesia. For researchers studying pain mechanisms, the differential effects of these compounds can be used as pharmacological tools to dissect the relative contributions of the serotonergic and noradrenergic systems in various pain states.

Future Directions: Future research should focus on developing compounds with optimized selectivity for NET or specific ratios of SERT/NET inhibition tailored for different pain etiologies. Furthermore, exploring the role of these compounds in combination therapies, for instance with gabapentinoids or opioids, could reveal synergistic effects and lead to more effective pain management strategies with improved side-effect profiles.

References

  • Hughes, S., et al. (2015). Intrathecal reboxetine suppresses evoked and ongoing neuropathic pain behaviours by restoring spinal noradrenergic inhibitory tone. PubMed.
  • Iyengar, S., et al. (2004). Efficacy of duloxetine, a potent and balanced serotonergic and noradrenergic reuptake inhibitor, in inflammatory and acute pain models in rodents. PubMed.
  • Schreiber, S., et al. (2009). The antinociceptive properties of reboxetine in acute pain. PubMed.
  • Pergolizzi, J. V., Jr, et al. (2012). Efficacy of Duloxetine in Patients with Chronic Pain Conditions. PubMed Central.
  • Galeffi, F., et al. (2018). Evaluation of Reboxetine, a Noradrenergic Antidepressant, for the Treatment of Fibromyalgia and Chronic Low Back Pain.
  • Vadivelu, N., et al. (2016). Duloxetine, an antidepressant with analgesic properties – a preliminary analysis. PubMed Central.
  • Zhang, F., et al. (2017).
  • Singh, L., & Kaur, A. (2022). Depression and Pain: Use of Antidepressants. PubMed Central.
  • Abdel-Salam, O. M. E., & Nofal, S. M. (2022). Uses of fluoxetine in nociceptive pain management: A literature overview.
  • Laste, G., et al. (2017). Chronic Treatment with Fluoxetine Induces Sex-Dependent Analgesic Effects and Modulates HDAC2 and mGlu2 Expression in Female Mice. Frontiers in Molecular Neuroscience.
  • Kulkarni, C., et al. (2015). A comparative experimental study of antinociceptive activity of fluoxetine with pentazocine in rodent models.
  • Iyengar, S., et al. (2006). Duloxetine: Summary of time to response in preclinical and clinical models of neuropathic pain.
  • Cinar, M. G., et al. (2022). Investigation of Analgesic Effects of Venlafaxine, Atomoxetine and Trazodone Alone and in Combination in Acute Pain Models of the Rats.
  • Nakagawa, T., et al. (2017). Effects of duloxetine on pain and walking distance in neuropathic pain models via modulation of the spinal monoamine system.
  • Briley, M. (2004). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. PubMed.
  • Cinar, M. G., et al. (2022).
  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia.
  • Fishbain, D., et al. (2010). Evidence‐Based Data From Animal and Human Experimental Studies on Pain Relief With Antidepressants: A Structured Review.
  • Gallagher, H. C., et al. (2015).
  • Debonnel, G., et al. (2017). Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder. PubMed Central.
  • Urits, I., et al. (2020). Treatment of Neuropathic Pain with Venlafaxine: A Systematic Review.
  • Tejani-Butt, S. M. (1992).
  • Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. PubMed Central.
  • Marks, D. M., et al. (2009). Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise. PubMed Central.
  • Rodent Pain Models. (n.d.).
  • Obata, H. (2017).
  • Jirkof, P. (2017). Clinical Management of Pain in Rodents. PubMed Central.
  • Pain and Migraine Models. (n.d.). Biocytogen.
  • Mogil, J. S., et al. (2021).

Sources

A Researcher's Guide to Validating the Specificity of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine for the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuropharmacology, the precise modulation of monoamine transporters—specifically the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—is paramount for both therapeutic intervention and fundamental research. These transporters are critical for terminating synaptic neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2] The development and validation of selective inhibitors for each of these transporters are crucial for dissecting their distinct physiological roles and for creating targeted therapeutics for conditions like depression, anxiety, and Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]

This guide provides an in-depth, objective comparison of 3-(2-methoxyphenoxy)-N-methyl-1-propanamine, a compound widely known in scientific literature as Nisoxetine , against other well-characterized monoamine reuptake inhibitors.[5][6] Our objective is to present a clear, data-driven validation of Nisoxetine's high specificity for NET, equipping researchers with the rationale and methodologies to confirm these findings in their own laboratories.

The Critical Role of the Aryloxypropanamine Scaffold

Nisoxetine belongs to the phenoxyphenylpropylamine class of compounds. The mechanism of action and selectivity profile of molecules within this class are heavily influenced by the substitution pattern on the phenoxy ring.[7] A key structural determinant for potent and selective NET inhibition is a substitution at the 2-position of the phenoxy ring. Nisoxetine, featuring a methoxy group at this position, exemplifies this principle.[5][7] Conversely, substitution at the 4-position, as seen in compounds like fluoxetine, tends to confer selectivity for the serotonin transporter (SERT).[7] This structure-activity relationship is the foundational reason for Nisoxetine's inherent selectivity for NET.

cluster_0 Mechanism of NET Inhibition Presynaptic Presynaptic Noradrenergic Neuron NE NE Presynaptic->NE Signal-induced Release Postsynaptic Postsynaptic Neuron NE_Vesicle Vesicles with Norepinephrine (NE) NE_Vesicle->Presynaptic Storage NET Norepinephrine Transporter (NET) NET->Presynaptic Nisoxetine Nisoxetine Nisoxetine->NET Blocks Reuptake NE->NET Reuptake into Presynaptic Neuron Receptor Adrenergic Receptor NE->Receptor Binding & Signal Transduction Receptor->Postsynaptic

Caption: Norepinephrine synapse and the inhibitory action of Nisoxetine on NET.

Comparative Selectivity Profile: A Data-Driven Analysis

To objectively assess the specificity of Nisoxetine, its binding affinity (Ki) for NET, SERT, and DAT must be quantified and compared against established reference compounds. A lower Ki value indicates a higher binding affinity. The selectivity ratio, calculated by dividing the Ki for off-target transporters (SERT, DAT) by the Ki for the primary target (NET), provides a quantitative measure of specificity.

The data below, synthesized from preclinical studies, illustrates Nisoxetine's superior selectivity for the norepinephrine transporter.[3]

CompoundPrimary Target(s)NET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
Nisoxetine NET 0.46 - 1.4 158 378 ~113 - 343x ~270 - 821x
AtomoxetineNET5771451~15x~290x
ReboxetineNET0.91745>10,000~1939x>11,111x
DesipramineNET4.26482,000~15x~19,524x
DuloxetineSERT/NET7.50.82400.1x32x

Note: Ki values are compiled from multiple sources and represent approximate affinities for rat or human transporters.[3][8][9][10] Exact values may vary based on experimental conditions.

This comparative analysis clearly demonstrates that Nisoxetine possesses a sub-nanomolar to low-nanomolar affinity for NET, while its affinity for SERT and DAT is significantly lower, resulting in high selectivity ratios.[3][8] While Reboxetine shows a comparable or even superior selectivity profile, Nisoxetine is widely used as a standard selective norepinephrine reuptake inhibitor in scientific research.[5] Atomoxetine, a clinically effective treatment for ADHD, is also highly selective for NET.[11][12][13] Desipramine, a tricyclic antidepressant, is potent at NET but shows less selectivity over SERT compared to Nisoxetine.[14][15] Duloxetine is included to illustrate the profile of a dual-action inhibitor, which has high affinity for both SERT and NET.[3]

Experimental Validation: Protocols for In-House Verification

Trustworthiness in scientific claims is built upon reproducible, self-validating experimental systems. The following protocols are the gold standard for determining the affinity and functional potency of compounds at monoamine transporters.[16][17][18]

Protocol 1: Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound for the transporter by quantifying its ability to compete with and displace a specific, high-affinity radioligand.

start Start: Prepare Cell Membranes (Expressing hNET, hSERT, or hDAT) step1 Aliquot membranes into 96-well plates start->step1 step2 Add serial dilutions of Test Compound (e.g., Nisoxetine) step1->step2 step3 Add fixed concentration of Radioligand (e.g., [3H]Nisoxetine for NET) step2->step3 step4 Incubate to reach equilibrium (e.g., 60 min at 30°C) step3->step4 step5 Rapidly filter plate contents through PEI-soaked glass fiber filters step4->step5 step6 Wash filters to remove unbound radioligand step5->step6 step7 Dry filters and add scintillation cocktail step6->step7 step8 Quantify bound radioactivity using a scintillation counter step7->step8 end Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff step8->end start Start: Plate cells expressing hNET, hSERT, or hDAT in 96-well plates step1 Wash cells with assay buffer (e.g., Krebs-HEPES Buffer) start->step1 step2 Pre-incubate cells with serial dilutions of Test Compound (e.g., Nisoxetine) (5-10 min at Room Temp) step1->step2 step3 Initiate uptake by adding [3H]Substrate (e.g., [3H]Norepinephrine for NET) step2->step3 step4 Incubate for a short period (e.g., 1-5 min at Room Temp) step3->step4 step5 Terminate uptake by rapidly washing cells with ice-cold buffer step4->step5 step6 Lyse cells with 1% SDS or other suitable lysis buffer step5->step6 step7 Transfer lysate to scintillation vials and add scintillation cocktail step6->step7 step8 Quantify intracellular radioactivity using a scintillation counter step7->step8 end Analyze Data: - Plot % Uptake Inhibition vs. [Compound] - Calculate IC50 value step8->end

Caption: Workflow for the functional uptake inhibition assay.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the transporter of interest onto 96-well plates (poly-D-lysine coated, if necessary) and grow to confluence.

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with a physiological buffer (e.g., Krebs-HEPES buffer, KHB). [16][17] * Add 50 µL of KHB containing the desired concentration of the test compound (or vehicle for control wells) to each well. For non-specific uptake, use a known transporter blocker.

    • Pre-incubate for 5-10 minutes at room temperature. [17]

  • Uptake and Termination:

    • Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate (e.g., [3H]Norepinephrine for NET, [3H]Serotonin for SERT, or [3H]Dopamine for DAT). The final substrate concentration should be near its Km value for the transporter.

    • Allow the uptake to proceed for a short, defined period in the linear range of uptake (typically 1-5 minutes for NET). [16] * Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove the extracellular radiolabel.

  • Lysis and Counting:

    • Lyse the cells by adding 100-200 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Determine specific uptake by subtracting the non-specific uptake values.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the control (vehicle-only) wells.

    • Plot the percentage inhibition against the log concentration of the test compound and fit the data to a sigmoidal curve to determine the IC50 value.

Conclusion: An Authoritative Tool for Noradrenergic Research

The combined evidence from structural analysis, comparative binding data, and functional validation assays confirms that 3-(2-methoxyphenoxy)-N-methyl-1-propanamine (Nisoxetine) is a highly potent and specific inhibitor of the norepinephrine transporter. Its high affinity for NET, coupled with substantially weaker interactions at SERT and DAT, makes it an authoritative and reliable pharmacological tool. For researchers investigating the roles of the noradrenergic system in health and disease, Nisoxetine provides a precise means of isolating the effects of NET inhibition, ensuring that experimental outcomes can be confidently attributed to the modulation of norepinephrine signaling.

References

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Available at: [Link]

  • Nisoxetine - Wikipedia. Wikipedia. Available at: [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. PubMed Central. Available at: [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. Available at: [Link]

  • What is the mechanism of Desipramine Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PubMed Central. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. Available at: [Link]

  • atomoxetine. ClinPGx. Available at: [Link]

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. Available at: [Link]

  • Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PubMed Central. Available at: [Link]

  • Nisoxetine | C17H21NO2 | CID 4500. PubChem. Available at: [Link]

  • Norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. PubMed Central. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Desipramine - Wikipedia. Wikipedia. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • nisoxetine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Semantic Scholar. Available at: [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. Available at: [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. Available at: [Link]

  • Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. CNS Spectrums. Available at: [Link]

  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. Available at: [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

Sources

A Guide to Data Reproducibility for [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine Analogs: The Case of Reboxetine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Scientific Premise of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) developed for the treatment of major depressive disorder.[1][2][3] Its mechanism of action is centered on blocking the norepinephrine transporter (NET) in the presynaptic neuron.[1][2][4] This inhibition prevents the reabsorption of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[1][5] This targeted action was believed to offer a specific antidepressant effect with a potentially more favorable side-effect profile compared to older tricyclic antidepressants, which interact with multiple receptor systems.[2][3][4]

Signaling Pathway: Mechanism of Action

The following diagram illustrates the intended pharmacological action of Reboxetine at the neuronal synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PreNeuron Norepinephrine (NE) Vesicle SynapticCleft Synaptic Cleft (Increased NE Concentration) PreNeuron->SynapticCleft NE Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptor Effect Therapeutic Effect (Mood Regulation) Receptor->Effect Signal Transduction SynapticCleft->NET NE Reuptake SynapticCleft->Receptor NE Binding Reboxetine Reboxetine Analog Reboxetine->NET BLOCKS

Caption: Mechanism of Reboxetine at the noradrenergic synapse.

Based on this clear mechanism and initial clinical studies, Reboxetine was approved in many European countries in 1997.[6] However, it failed to gain approval in the United States.[2][7] This divergence in regulatory assessment was an early signal of the underlying data inconsistencies that would later be brought to light.

The Unseen Data: A Case Study in Publication Bias

The core issue with the Reboxetine data set was not one of subtle experimental variation, but of profound publication bias. A landmark investigation by Germany's Institute for Quality and Efficiency in Health Care (IQWiG), later published in the British Medical Journal (BMJ), systematically exposed this bias.[8][9][10]

After facing significant public pressure, the manufacturer, Pfizer, released a substantial amount of previously unpublished clinical trial data.[7][8][10] The IQWiG team then conducted a meta-analysis that included both the publicly available and the newly disclosed "file drawer" data. The results were startling and completely reversed the understanding of the drug's efficacy and safety profile.[6]

Comparison of Published vs. Complete Data on Reboxetine

The table below summarizes the dramatic shift in evidence when the unpublished trial data was incorporated into the analysis.

MetricFinding Based on Published Data ONLY Finding Based on Complete Data (Published + Unpublished) Citation(s)
Data Availability Represented only ~26% of patients from known trials.Included data on 4098 patients, with 74% of patient data being previously unpublished .[9][11][12]
Efficacy vs. Placebo Showed a favorable benefit for Reboxetine.No significant difference in remission or response rates compared to placebo.[9][13]
Efficacy vs. SSRIs Suggested similar efficacy to SSRIs.Inferior efficacy compared to SSRIs (e.g., fluoxetine) for remission and response rates.[12][13]
Harm (Adverse Events) Underestimated the rate of adverse events.Higher rate of adverse events and patient withdrawals due to side effects compared to placebo.[9][11][13]
Overall Conclusion A beneficial antidepressant with a positive risk-benefit profile.An ineffective and potentially harmful antidepressant.[6][9][10][11]

The analysis concluded that the published evidence overestimated the benefit of Reboxetine versus placebo by up to 115% and versus SSRIs by up to 23%, while simultaneously underestimating harm.[6][9][12][14]

The "File Drawer" Problem Visualized

Publication bias, often called the "file drawer" problem, is a critical threat to scientific integrity. The following diagram illustrates how this phenomenon creates a skewed perception of reality.

cluster_0 Total Body of Research cluster_1 Published Literature (The Public Record) cluster_2 The 'File Drawer' (Unpublished) Study_Positive Studies with Positive Results Published_Positive Published (High Visibility) Study_Positive->Published_Positive More likely to be published Study_Negative Studies with Negative/Null Results FileDrawer_Negative Unpublished (Low/No Visibility) Study_Negative->FileDrawer_Negative Less likely to be published Study_Inconclusive Studies with Inconclusive Results FileDrawer_Inconclusive Unpublished (Low/No Visibility) Study_Inconclusive->FileDrawer_Inconclusive Less likely to be published

Caption: The "File Drawer" problem leading to publication bias.

Methodological Deep Dive & Best Practices

The Reboxetine case underscores the need for a rigorous, transparent, and self-validating approach to research. While the primary issue was the deliberate withholding of data, several methodological factors common in antidepressant trials can also contribute to poor reproducibility.[15][16]

Key Challenges in Antidepressant Clinical Trials:
  • High Placebo Response: Depression trials are known for high and variable placebo response rates, which can make it difficult to discern a true drug effect.[15][17][18]

  • Methodological Flaws: Study design elements like a "placebo run-in" phase can inadvertently inflate the apparent effect size of the drug.[19]

  • Subjective Rating Scales: The use of clinician- and patient-rated scales for depression introduces variability and potential for bias.[16]

Protocol: A Framework for Assessing Data Reproducibility

For a research organization aiming to validate or build upon published findings for a compound class like [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine analogs, a systematic approach is essential.

Step 1: Comprehensive Literature and Data Search

  • Objective: To gather all available data, not just peer-reviewed publications.

  • Actions:

    • Conduct searches in standard databases (PubMed, Embase, etc.).

    • Search clinical trial registries (e.g., ClinicalTrials.gov, EU Clinical Trials Register) for completed but unpublished studies.

    • Examine regulatory agency websites (e.g., FDA, EMA) for review documents and submitted data packages.[13]

    • Contact original authors or manufacturers to request access to unpublished data or full study reports, as IQWiG did.[9][20]

Step 2: Critical Appraisal of Evidence Quality

  • Objective: To assess the risk of bias in each study.

  • Actions:

    • Use established tools like the Cochrane Risk of Bias tool to evaluate randomization, blinding, handling of missing data, and selective outcome reporting.

    • Compare the protocols (if available) with the final publications to identify any discrepancies in outcomes or analyses.

    • Specifically assess for signs of publication bias by comparing results from published vs. unpublished sources.[19]

Step 3: In-House Experimental Validation (If Applicable)

  • Objective: To reproduce key preclinical or mechanistic findings.

  • Actions:

    • Replicate the exact synthesis and purification methods reported for the analogs.

    • Perform key in vitro assays (e.g., transporter binding affinity, reuptake inhibition assays) using identical cell lines, reagents, and conditions.

    • If proceeding to in vivo models, use the same animal strain, age, and experimental paradigm. Document every parameter meticulously.

  • Actions:

    • Perform a meta-analysis if sufficient quantitative data is available, pooling results from all identified studies.

    • Qualitatively summarize the strength and direction of the evidence.

    • Issue a clear internal verdict on the reproducibility of the original claims and the risk associated with proceeding with further development.

Workflow for a Reproducibility Assessment

A 1. Identify Key Published Claim B 2. Comprehensive Data Search (Published & Unpublished Registries, FDA/EMA) A->B C 3. Request Full Study Reports (From Manufacturer/Authors) B->C D 4. Critical Appraisal (Assess Risk of Bias) C->D E 5. Compare Published vs. Unpublished Data D->E F Discrepancy Found? E->F G 6. In-House Replication (Preclinical Assays) F->G Yes I 8. Final Assessment (Reliable / Unreliable / Inconclusive) F->I No H 7. Data Comparison (Internal vs. External) G->H H->I J High Risk: Re-evaluate Project I->J If Unreliable

Caption: A systematic workflow for validating published scientific data.

Conclusion and Recommendations

The history of Reboxetine, a key this compound analog, is not a story of failed science, but of failed transparency. The published data, when viewed in isolation, painted a picture of an effective and safe medication. However, the complete dataset revealed the opposite to be true.[6][9][13] This case provides an enduring lesson for all researchers and drug development professionals: the absence of evidence is not evidence of absence.

For scientists working with any compound class, this guide recommends:

  • Assume Nothing: Approach all published literature, particularly industry-sponsored trials, with a healthy dose of skepticism.

  • Advocate for Transparency: Support initiatives that mandate the registration of all clinical trials at their inception and the publication of all results, regardless of the outcome. The Reboxetine story powerfully underlines the urgent need for this practice.[9]

  • Validate Internally: Before committing significant resources, conduct rigorous in-house replication of key experiments that form the foundation of a research program.

By embedding these principles into our research workflows, we can collectively improve the robustness and reproducibility of scientific data, ultimately accelerating the development of truly effective and safe medicines.

References

  • What is the mechanism of Reboxetine Mesilate? - Patsnap Synapse. (2024-07-17). Vertex AI Search.
  • The Promises and Pitfalls of Reboxetine - PMC - PubMed Central - NIH. PubMed Central.
  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia.
  • Mechanisms of action of reboxetine - ResearchGate.
  • REBOXETINE Uses, Dose, Side effects, Drug interaction, Overdose, Pharmacokinetics | Psych Meds | Aarogya Minds | PsychMeds. Aarogya Minds.
  • Antidepressants: benefit of reboxetine not proven | IQWiG.de. (2009-11-24). Institute for Quality and Efficiency in Health Care (IQWiG).
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials | The BMJ. (2010-10-12). The BMJ.
  • Review: reboxetine is ineffective and potentially harmful for acute treatment of major depression - BMJ Mental Health. BMJ Mental Health.
  • IQWiG analysis slams Pfizer's antidepressant reboxetine - PharmaTimes. (2010-10-13).
  • Patients and doctors are being misled by published data on medicines, Germany study suggests | ScienceDaily. (2010-10-12). ScienceDaily.
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - NCBI. (2010).
  • Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials - PubMed. (2010-10-12). PubMed.
  • Challenges in the development of clinical trials for major depressive disorder - NIH.
  • Bupropion, mirtazapine, and reboxetine in the treatment of depression. (2009-05-29). Institute for Quality and Efficiency in Health Care (IQWiG).
  • Is High Placebo Response Really a Problem in Depression Trials? A Critical Re-analysis of Depression Studies - ResearchGate.
  • The Whole Truth? Meta-Analysis of Reboxetine Trials Calls Into Question Veracity of All Industry-Sponsored Research - Medscape. (2010-10-14). Medscape.
  • Why antidepressant clinical trials fail: the role of expectations - Open Access Journals. Dove Medical Press.
  • Studie 046 (M/2020/0046) - IQWiG. (2001-04-26). Institute for Quality and Efficiency in Health Care (IQWiG).
  • The conundrum of depression clinical trials: one size does not fit all - PubMed Central. (2018-08-03). PubMed Central.
  • Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis - NIH. (2019-06-27).
  • Antidepressant reboxetine no better than a placebo, study finds | Pfizer - The Guardian. (2010-10-12). The Guardian.
  • Information on studies of reboxetine | IQWiG.de. (2009-11-24). Institute for Quality and Efficiency in Health Care (IQWiG).
  • The Promises and Pitfalls of Reboxetine - ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, ensuring the protection of personnel, facilities, and the environment. The procedures outlined below are based on the established hazardous characteristics of analogous chemical structures, providing a robust framework for responsible waste management.

Pre-Disposal Hazard Assessment: Understanding the Risk Profile

Based on an analysis of close analogues like 3-Methoxypropylamine and 2-(2-Methoxyphenoxy)ethylamine, we can confidently classify this compound as a hazardous material with the following characteristics[1][2][3]:

Hazard ClassificationCausality & Anticipated EffectGHS Pictograms
Skin Corrosion/Irritation (Category 1B/1A) The amine functional group is basic and will cause severe skin burns and eye damage upon contact.[3][4][5]Corrosion
Acute Toxicity (Oral, Category 4) Amine compounds are frequently harmful if swallowed.[4]Exclamation Mark
Corrosive to Metals (Category 1) As a corrosive liquid, it may damage certain metallic containers or equipment.[4]Corrosion
Environmental Hazard Direct release into sewer systems or the environment is prohibited as it can harm aquatic life and disrupt wastewater treatment processes.[1][2](Implied, not always explicit)

This assessment logically concludes that this compound must be treated as corrosive and toxic hazardous waste . Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash[2][6].

Mandatory Personal Protective Equipment (PPE)

Given the high probability of severe skin and eye damage, a stringent PPE protocol is non-negotiable. The causality is simple: to prevent contact, we must establish an impermeable barrier.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.

  • Eye/Face Protection: Use safety glasses with side shields and a face shield for maximum protection against splashes.[3][4]

  • Body Protection: A chemically resistant lab coat or apron is required.

  • Work Area: All handling of this waste, including transfers and container sealing, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.[2]

On-Site Waste Collection & Segregation Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

Step 1: Select the Appropriate Waste Container

  • Primary Container: Use a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Ensure the container is free from contamination. Do not use metal containers, as the substance may be corrosive to them[4].

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Corrosive, Toxic"

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 2: Accumulate Waste Safely

  • Keep the waste container tightly closed when not in use.[2]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin to control any potential leaks.

  • Crucial Segregation: Do NOT mix this waste stream with other categories. Specifically, keep it separate from:

    • Acids and Oxidizers: Mixing a basic amine with strong acids will cause a violent exothermic reaction.[1]

    • Solvent Waste: Do not mix with halogenated or non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Disposal Workflow: A Step-by-Step Decision Guide

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. The laboratory's responsibility is to prepare the waste for a safe and compliant pickup.

Experimental Protocol: Preparing Waste for Final Disposal

  • Final Container Check: Once the waste container is ready for pickup (e.g., it is full or has been in accumulation for the maximum allowed time), ensure the cap is tightly sealed and the exterior is clean and free of contamination.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for documentation and request submission.

  • Documentation: Complete any required hazardous waste tags or manifests provided by EHS. Accuracy is critical for regulatory compliance.

  • Await Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of organic amine waste is high-temperature incineration at a permitted facility[7].

The following diagram outlines the decision-making process for handling this material within the lab.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Segregation cluster_disposal Phase 3: Final Disposal start Start: Have Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood container Step 3: Select Labeled, Compatible Waste Container (HDPE or Glass) fume_hood->container transfer Step 4: Transfer Waste to Container & Securely Cap container->transfer storage_loc Step 5: Place in Secondary Containment in Satellite Accumulation Area transfer->storage_loc segregate Is waste segregated from acids, oxidizers, and other waste streams? storage_loc->segregate remediate Immediately correct segregation. Consult EHS if needed. segregate->remediate No pickup Step 6: Request Pickup from Institutional EHS Office segregate->pickup Yes remediate->segregate doc Step 7: Complete all Waste Manifests/Tags pickup->doc end End: Waste is Ready for Professional Disposal via Incineration doc->end

Caption: Workflow for the safe collection and disposal of this compound.

Spill & Decontamination Procedures

Accidents require immediate and correct action to mitigate harm.

  • Small Spills (in a fume hood):

    • Contain the spill with an inert absorbent material like vermiculite, sand, or clay-based absorbent.[4]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.

References

  • Apollo Scientific. (2022). Safety Data Sheet: 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropylamine. Retrieved from apolloscientific.co.uk. [A specific URL was not available in the search results, but the document is findable via the company website]
  • Fisher Scientific Company. (2025). Safety Data Sheet: 3-Methoxypropylamine. Retrieved from fishersci.com. [A specific deep link was not available, but the SDS is accessible through the product page on the Fisher Scientific website]
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from a reliable source. [The search result provided content but not a direct, stable URL]
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Arcopol. (2011). HNS Maritime Safety Data Sheet: Methyl Amine. Retrieved from a reliable source. [The search result provided content but not a direct, stable URL]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Retrieved from fishersci.com. [A specific deep link was not available, but the SDS is accessible through the product page on the Thermo Fisher Scientific website]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from a reliable source. [The search result provided content but not a direct, stable URL]
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine 40 % in water. Retrieved from carlroth.com. [A specific deep link was not available, but the SDS is accessible through the product page on the Carl Roth website]
  • Henderson, T. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • Laboratory Waste Guide 2025. (n.d.). Retrieved from a reliable source. [The search result provided content but not a direct, stable URL]
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 3-Methoxy Propylamine. Retrieved from cdhfinechemical.com. [A specific deep link was not available, but the SDS is accessible through the product page on the CDH website]
  • Acros Organics. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Retrieved from fishersci.com. [A specific deep link was not available, but the SDS is accessible through the product page on the Fisher Scientific website]

Sources

A Senior Application Scientist's Guide to Handling [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety with Novel Compounds

In the fast-paced environment of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data is not yet established. [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine, identified by CAS Number 91340-38-4, is one such compound.[1] The absence of a formal Safety Data Sheet (SDS) necessitates a proactive, science-driven approach to safety.[2] This guide provides a robust operational framework for handling this compound, constructed from an analysis of its core functional groups: a secondary aliphatic amine and a methoxy-phenoxy moiety. By understanding the hazards associated with these structural components, we can establish handling protocols that ensure the safety and well-being of all laboratory personnel.[3]

The secondary amine group suggests potential corrosivity and skin and respiratory irritation, while the methoxy-phenoxy group, similar to compounds like guaiacol, points to possible irritation and toxicity.[4][5][6][7][8] Therefore, this guide is built on a foundation of caution, treating the compound as potentially hazardous and requiring stringent adherence to the personal protective equipment (PPE) and handling procedures outlined herein.

I. Hazard Analysis & Risk Mitigation

Given the lack of specific toxicological data for this compound, a risk assessment must be based on analogous compounds.

  • Secondary Aliphatic Amine Moiety: Compounds like N-methylpropylamine are classified as flammable, corrosive, and capable of causing severe skin burns and eye damage.[4][6] Inhalation can lead to respiratory irritation or corrosive injury to the upper respiratory tract and lungs.[4][6]

  • Methoxy-Phenoxy Moiety: Analogs such as 2-Methoxyphenol (guaiacol) are known to be harmful if swallowed, cause serious eye irritation, and skin irritation.[5][7][8] Some methoxyphenols can affect the liver and kidneys with repeated exposure.[9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure.[10][11][12]

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-gloving with nitrile or neoprene gloves.The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.[13]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect against splashes. The face shield offers a secondary layer of protection for the entire face from splashes or unexpected reactions.[13]
Body Protection Flame-resistant laboratory coat worn over long pants and fully enclosed shoes.A lab coat made of materials like Nomex® provides protection against chemical splashes and is not easily ignited.[13] Natural fiber clothing should be worn underneath, as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection A NIOSH-approved respirator may be required.If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a respirator is necessary. The specific cartridge type should be selected based on the properties of amines and organic vapors. All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[10][13]

III. Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. This plan outlines the key steps for safely handling this compound in a laboratory setting.

A. Pre-Handling and Preparation
  • Information Review: Before any work begins, all personnel must review this guide, as well as the SDS for analogous compounds like N-methylpropylamine and 2-methoxyphenol.[14]

  • Fume Hood Verification: Ensure the chemical fume hood to be used is functioning correctly and has a current certification.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for amines and a neutralizing agent (such as a weak acid like citric acid) is readily available.[15]

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.[9]

B. Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Transfer and Weighing: Conduct all transfers and weighing of the compound inside a certified chemical fume hood to contain any potential vapors or dust. Use spark-proof tools if the compound is a liquid with a low flash point.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is secure and that any potential pressure buildup can be safely vented.

  • Post-Handling Decontamination: After handling is complete, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Carefully remove and dispose of the outer pair of gloves.

C. Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Disposal prep_info Review Safety Guide & Analog SDS prep_hood Verify Fume Hood Certification prep_info->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill prep_emergency Check Eyewash/Shower prep_spill->prep_emergency handle_ppe Don Full PPE prep_emergency->handle_ppe Proceed to Handling handle_transfer Transfer & Weigh Compound handle_ppe->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution handle_reaction Monitor Reaction handle_solution->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon Procedure Complete post_waste Segregate & Label Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for handling this compound.

IV. Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.[16]

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Coordination: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

V. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's EHS or emergency response team.[15]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylpropylamine.
  • Carolina Biological Supply Company. (n.d.). Safety Data Sheet: Guaiacol.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • ChemicalBook. (n.d.). 3-PHENYLPROPYLAMINE - Safety Data Sheet.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Sigma-Aldrich. (n.d.). N-Methylpropylamine 96.
  • Haz-Map. (n.d.). N-Methyl-N-propylamine - Hazardous Agents.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guaiacol ≥98 %, extra pure.
  • Sigma-Aldrich. (n.d.). amine. Retrieved from Sigma-Aldrich.

  • Fisher Scientific. (n.d.). N-Methylpropylamine, 96%.
  • Chemsrc. (2025). Methyl-n-propylamine | CAS#:627-35-0.
  • OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - GUAIACOL (Liquid) 99%.
  • National Institutes of Health. (n.d.). 3-Phenylpropylamine | C9H13N | CID 16259.
  • Fisher Scientific. (2010). Safety Data Sheet: 3-Methoxypropylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Phenyl-1-propylamine.
  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Guaiacol.
  • A&A Pharmachem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Harvard University. (n.d.). Chemicals and Hazardous Materials. Retrieved from Harvard Environmental Health and Safety.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(+)-1-Methyl-3-phenylpropylamine.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Dimethylaminopropiophenone hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%.
  • Enamine. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2025). This compound.
  • Apollo Scientific. (2022). Safety Data Sheet: 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropylamine.
  • North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% - Safety Data Sheet.
  • Michigan State University. (n.d.). No SDS Required.
  • KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: 2-Methoxyphenol(o-).
  • Cornell University. (n.d.). Chapter 7 - Safe Chemical Use.
  • Society for Science. (n.d.). Hazardous chemicals, activities or devices.
  • Fisher Scientific. (2009). Safety Data Sheet: 4-Methoxyphenol.
  • Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxypropylamine.
  • Australian Government Department of Health. (2020). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.